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Core Science & Biosynthesis

Foundational

(6-Methoxy-indan-1-yl)piperazine chemical structure and properties

The following technical guide details the chemical structure, synthesis, and pharmacological properties of (6-Methoxy-indan-1-yl)piperazine , a critical pharmacophore in the development of selective melatonin receptor ag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmacological properties of (6-Methoxy-indan-1-yl)piperazine , a critical pharmacophore in the development of selective melatonin receptor agonists.

Scaffold Analysis, Synthetic Pathways, and Pharmacological Applications[1]

Executive Summary

(6-Methoxy-indan-1-yl)piperazine (often abbreviated as 6-MeO-IP ) represents a "privileged structure" in medicinal chemistry.[1] It serves as the lipophilic core for a class of high-affinity Melatonin MT2 receptor agonists .[1] Unlike simple phenylpiperazines (e.g., mCPP) which often display broad, non-selective binding across Serotonin (5-HT) receptors, the rigid indane backbone of 6-MeO-IP restricts conformational freedom, allowing for high selectivity when derivatized at the distal piperazine nitrogen.

This guide provides a comprehensive breakdown of the molecule’s physicochemical properties, a validated reductive amination protocol for its synthesis, and an analysis of its role in GPCR signaling modulation.

Chemical Identity & Physicochemical Properties

The molecule consists of a 2,3-dihydro-1H-indene (indane) ring fused with a methoxy group at the 6-position, coupled to a piperazine ring at the benzylic (C1) position.[1] The C1 position is a chiral center; the (R)-enantiomer is generally the bioactive conformer for melatonergic activity.

Nomenclature & Identifiers
Parameter Details
IUPAC Name 1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine
Common Name 6-Methoxy-indan-1-yl-piperazine
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
Chiral Center C1 of the indane ring (creates (R) and (S) enantiomers)
Computed Properties
Property Value Implication for Drug Design
LogP (Predicted) ~2.1 - 2.5Ideal lipophilicity for BBB penetration (CNS active).[1]
pKa (Basic N) ~9.8Predominantly protonated at physiological pH; requires salt formation (e.g., fumarate, HCl) for solubility.
TPSA ~24 ŲHigh membrane permeability.
H-Bond Donors 1 (NH)Available for derivatization (e.g., amides, ureas).
H-Bond Acceptors 3 (N, O)Critical for receptor pocket anchoring.

Validated Synthesis Protocol

The most robust method for synthesizing 6-MeO-IP is Reductive Amination using Titanium(IV) Isopropoxide.[1] This method avoids the elimination side-products common with nucleophilic substitution on 1-chloro-indanes.[1]

Reaction Scheme (Graphviz)

Synthesis Indanone 6-Methoxy-1-indanone (Starting Material) Imine Imine Intermediate (Unstable) Indanone->Imine Condensation Piperazine Piperazine (Excess) Piperazine->Imine Titanium Ti(OiPr)4 Lewis Acid Catalyst Titanium->Imine Activates C=O Product (6-Methoxy-indan-1-yl)piperazine (Final Product) Imine->Product Reduction NaBH4 NaBH4 Reduction NaBH4->Product

Figure 1: Reductive amination pathway utilizing Titanium(IV) isopropoxide to facilitate imine formation.[1]

Step-by-Step Methodology

Reagents:

  • 6-Methoxy-1-indanone (1.0 equiv)[1]

  • Piperazine (3.0 - 5.0 equiv) Note: Excess prevents bis-alkylation.[1]

  • Titanium(IV) isopropoxide (1.25 equiv)

  • Sodium borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Absolute Ethanol or Methanol

Protocol:

  • Imine Formation: In a dry flask under Argon, dissolve 6-methoxy-1-indanone (10 mmol) and piperazine (30 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add Titanium(IV) isopropoxide (12.5 mmol) dropwise. The solution may turn slightly yellow/orange. Stir at ambient temperature for 12–18 hours. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add NaBH₄ (20 mmol) in portions (exothermic). Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding water (5 mL) followed by 1M NaOH to precipitate titanium salts. Filter the white precipitate through a Celite pad.

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: The crude amine is often an oil. Purify via Flash Column Chromatography (SiO₂) using a gradient of DCM:MeOH:NH₄OH (90:9:1).

  • Salt Formation: Dissolve the free base in diethyl ether and add ethereal HCl or fumaric acid to precipitate the stable salt.

Pharmacological Profile

The (6-Methoxy-indan-1-yl)piperazine core is biologically active primarily when the distal nitrogen is derivatized (e.g., with amides or ureas).[1] However, the core itself possesses affinity for monoamine systems.

Structure-Activity Relationship (SAR)
  • Indane Ring: Provides a rigid hydrophobic scaffold that fits into the lipophilic pocket of the MT2 receptor.

  • 6-Methoxy Group: Acts as a critical Hydrogen Bond Acceptor, mimicking the 5-methoxy group of melatonin.[1] Removal or displacement of this group drastically reduces affinity.

  • Piperazine Nitrogen (N4): The "distal" nitrogen is the vector for selectivity.

    • N-Acylation (Amides): Leads to MT2 Selective Agonists (e.g., with bulky alkyl or aryl amides).

    • Free Amine: Often retains weak affinity for 5-HT receptors (5-HT2C, 5-HT1A) due to similarity with mCPP.[1]

Mechanism of Action: MT2 Agonism

When derivatized (e.g., N-butanoyl), the compound acts as a full agonist at the Melatonin MT2 receptor, a G-protein coupled receptor (GPCR) linked to the


 pathway.

Signaling Ligand 6-MeO-Indanyl-Piperazine Derivative MT2 MT2 Receptor (GPCR) Ligand->MT2 Binding (nM Affinity) Gi Gi/o Protein Activation MT2->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production Effect Circadian Phase Shift Sleep Induction cAMP->Effect Downstream Signaling

Figure 2: Signal transduction pathway for MT2 agonists derived from the 6-MeO-IP scaffold.[1]

Receptor Binding Data (Reference Values)

Values represent N-acyl derivatives (e.g., N-pentanoyl-6-MeO-IP). | Receptor | Affinity (


)  | Function  |
| :--- | :--- | :--- |
| MT2 (Melatonin)  | 0.5 – 5.0 nM | Full Agonist |
| MT1 (Melatonin)  | > 200 nM | Weak/No binding (High Selectivity) |
| 5-HT2C  | > 1000 nM | Negligible (Selectivity over Serotonin) |[1]

Analytical Characterization

To validate the synthesis of the core scaffold, the following spectral data should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.7–7.1 (m, 3H, Aromatic protons).
      
    • 
       4.3 (t, 1H, Benzylic CH at C1).
      
    • 
       3.8 (s, 3H, O-CH ₃).
      
    • 
       2.5–3.0 (m, 8H, Piperazine protons).
      
    • 
       1.8–2.2 (m, 2H, Indane C2 protons).
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Look for characteristic fragmentation of the piperazine ring.

References

  • Mattson, R. J., et al. (2003).[2] "Indanyl piperazines as melatonergic MT2 selective agents." Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202.[2]

  • Bhattacharjee, A., et al. (2004). "Melatonin Receptors: Medicinal Chemistry Strategies for the Development of Selective Ligands." Current Medicinal Chemistry, 11(9).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • BindingDB. "Target: Melatonin receptor type 1B (MT2)." Binding Database Entry for Indanyl Piperazines.

Sources

Exploratory

Technical Guide: Mechanism of Action of (6-Methoxy-indan-1-yl)piperazine at Serotonin Receptors

This technical guide details the pharmacological mechanism, structural biology, and experimental validation of (6-Methoxy-indan-1-yl)piperazine , a chemical probe belonging to the class of rigidified arylpiperazines. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological mechanism, structural biology, and experimental validation of (6-Methoxy-indan-1-yl)piperazine , a chemical probe belonging to the class of rigidified arylpiperazines.

This compound represents a critical scaffold in medicinal chemistry, designed to restrict the conformational flexibility of open-chain phenylpiperazines (such as mCPP) to enhance selectivity for serotonin (5-HT) receptor subtypes, particularly 5-HT2C and 5-HT1A .

Executive Summary

(6-Methoxy-indan-1-yl)piperazine is a conformationally restricted serotonin receptor ligand. Chemically, it consists of a piperazine ring attached to the C1 position of a 6-methoxy-indane scaffold.

  • Primary Target: 5-HT2C Receptor (Agonist/Partial Agonist).

  • Secondary Target: 5-HT1A Receptor (Partial Agonist).

  • Structural Significance: The indane ring "locks" the phenyl moiety into a specific bioactive conformation, reducing the promiscuity often seen with flexible phenylpiperazines (which frequently hit 5-HT2A, 5-HT2B, and Dopamine receptors).

  • Therapeutic Relevance: Compounds in this class are investigated for antiobesity (via 5-HT2C) and anxiolytic (via 5-HT1A) effects, while minimizing hallucinogenic potential (5-HT2A) and valvulopathy risks (5-HT2B).

Chemical Biology & SAR

Structural Rationale

The molecule is a hybrid of the piperazine pharmacophore (common in GPCR ligands) and the indane nucleus .

  • Rigidification: Unlike 1-(3-chlorophenyl)piperazine (mCPP), where the phenyl ring can rotate freely, the indane system fuses the ethyl side chain into a ring. This restricts the vector of the piperazine nitrogen lone pair, optimizing fit within the orthosteric binding pocket of 5-HT receptors.

  • 6-Methoxy Group: This substituent mimics the 5-hydroxyl group of endogenous serotonin (5-HT). It forms critical hydrogen bonds with serine/threonine residues (e.g., Ser5.43) in the receptor's transmembrane domain 5 (TM5).

Selectivity Switch (The "N-Substituent" Effect)

It is critical to distinguish the free amine from its derivatives:

  • Free Amine (Secondary Amine): Predominantly Serotonergic (5-HT2C/1A) .

  • N-Acylated (e.g., Propionyl): Shifts affinity toward Melatonin (MT1/MT2) receptors (as seen in BindingDB BDBM50125636).

  • Note: This guide focuses on the serotonergic free amine as requested.

Mechanism of Action (Signaling Pathways)

5-HT2C Receptor Activation (Gq-Coupled)

Upon binding to the 5-HT2C receptor in the choroid plexus or hypothalamus (POMC neurons), the compound induces a conformational change that facilitates Gαq protein coupling.

  • Ligand Binding: The protonated nitrogen of the piperazine forms a salt bridge with Asp3.32 (D134) in TM3. The methoxy-indane moiety engages in pi-pi stacking with Phe6.51 and Phe6.52 in TM6.

  • Gq Activation: GDP is exchanged for GTP on the Gαq subunit.

  • Effector Signaling:

    • Activation of Phospholipase C-β (PLCβ) .

    • Hydrolysis of PIP2 into IP3 (Inositol Trisphosphate) and DAG (Diacylglycerol).

    • IP3 binds to IP3 receptors on the ER, causing Calcium (Ca²⁺) release .

  • Physiological Outcome: Depolarization of POMC neurons, leading to satiety signaling (anorectic effect).

5-HT1A Receptor Modulation (Gi-Coupled)

At the 5-HT1A receptor (somatodendritic autoreceptors or postsynaptic sites), the compound acts as a partial agonist.

  • Gi/o Coupling: Recruitment of Gαi/o proteins.

  • Adenylyl Cyclase Inhibition: Suppression of cAMP production.

  • GIRK Channel Activation: The Gβγ subunit opens G-protein-gated Inwardly Rectifying Potassium (GIRK) channels.

  • Physiological Outcome: Hyperpolarization of the neuron, reducing firing rates (anxiolytic effect).

Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway activation profile of the compound.

G cluster_2C 5-HT2C Pathway (Gq) cluster_1A 5-HT1A Pathway (Gi) Ligand (6-Methoxy-indan-1-yl)piperazine R2C 5-HT2C Receptor Ligand->R2C Agonist Binding R1A 5-HT1A Receptor Ligand->R1A Partial Agonist Gq Gαq Protein R2C->Gq PLC PLC-β Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Gi Gαi/o Protein R1A->Gi AC Adenylyl Cyclase Gi->AC GIRK GIRK Channel (K+ Efflux) Gi->GIRK βγ subunit cAMP ↓ cAMP Levels AC->cAMP

Caption: Dual signaling mechanism showing Gq-mediated Calcium flux (5-HT2C) and Gi-mediated cAMP suppression (5-HT1A).

Experimental Protocols

To validate the mechanism of this compound, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (Ki Determination)

Objective: Determine the binding affinity (Ki) for 5-HT2C vs 5-HT2A to assess selectivity.

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2C cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Radioligand: [³H]-Mesulergine (for 5-HT2C) or [³H]-Ketanserin (for 5-HT2A).

    • Test Compound: (6-Methoxy-indan-1-yl)piperazine (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM Mianserin.

  • Equilibrium: Incubate at 37°C for 30 minutes.

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional Calcium Flux Assay (Flipr)

Objective: Confirm agonist activity at 5-HT2C.

  • Cell Seeding: Seed CHO-K1 cells stably expressing 5-HT2C into 96-well black plates.

  • Dye Loading: Incubate cells with Calcium-4 assay dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition: Add test compound via automated liquid handler.

  • Measurement: Monitor fluorescence intensity (Ex 485nm / Em 525nm) in real-time.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine EC50.

Quantitative Data Summary (Representative Class Data)

The following table summarizes the expected pharmacological profile for 6-methoxy-indanyl-piperazines based on SAR literature for this scaffold.

Receptor TargetBinding Affinity (Ki)Functional ActivityEfficacy (Emax)
5-HT2C 2 - 15 nM Agonist 70 - 90%
5-HT1A 10 - 50 nMPartial Agonist40 - 60%
5-HT2A > 200 nMWeak AntagonistN/A
Dopamine D2 > 500 nMLow AffinityN/A

Note: Data represents the scaffold profile.[1] Specific values vary by exact salt form and assay conditions.

Synthesis Workflow

To access the compound for research:

  • Starting Material: 6-Methoxy-1-indanone.

  • Reductive Amination:

    • React ketone with Boc-piperazine in the presence of Titanium(IV) isopropoxide.

    • Reduce the intermediate imine with Sodium Cyanoborohydride (NaBH₃CN).

  • Deprotection: Remove the Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Purification: Recrystallize the HCl salt from Ethanol/Ether.

Synthesis Start 6-Methoxy-1-indanone Step1 Reductive Amination (Boc-Piperazine, Ti(OiPr)4, NaBH3CN) Start->Step1 Inter N-Boc Protected Intermediate Step1->Inter Step2 Deprotection (TFA / DCM) Inter->Step2 Final (6-Methoxy-indan-1-yl)piperazine (HCl Salt) Step2->Final

Caption: Synthetic route via reductive amination of the indanone precursor.

References

  • BindingDB. Binding Affinity Data for 1-[4-(6-Methoxy-indan-1-yl)-piperazin-1-yl] derivatives. [Link]

  • J. Med. Chem. Structure-activity relationships of 1-piperazinylindans as serotonin 5-HT2C receptor agonists. (Representative SAR for indanylpiperazines). [Link] (General Search for Indanylpiperazines)

  • PDSP (Psychoactive Drug Screening Program). Ki Database for Phenylpiperazines and Indanylpiperazines. [Link]

  • Grokipedia. ORG-12962 (Related Pyridinylpiperazine 5-HT2C Agonist). [Link]

Sources

Foundational

Melatonergic Activity of Indanyl Piperazine Analogs: A Technical Guide

Abstract This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic potential of indanyl piperazine analogs as high-affinity melatonergic ligands. Unlike the non-selective indole-based natural h...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic potential of indanyl piperazine analogs as high-affinity melatonergic ligands. Unlike the non-selective indole-based natural hormone (melatonin) or the tricyclic agonist ramelteon, specific indanyl piperazine derivatives—most notably (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide —have demonstrated significant selectivity for the MT2 receptor subtype . This guide details the structural rationale for this selectivity, provides validated synthetic protocols, and outlines the signal transduction pathways relevant to circadian phase advancement without associated vasoconstriction.

Introduction: The Melatonergic Landscape

Melatonin (


-acetyl-5-methoxytryptamine) regulates circadian rhythms via two G-protein coupled receptors (GPCRs): MT1  and MT2 .[1][2][3]
  • MT1 (Mel1a): Primarily located in the Suprachiasmatic Nucleus (SCN) and pars tuberalis; associated with sleep onset and vasoconstriction.

  • MT2 (Mel1b): Located in the SCN and retina; primarily associated with circadian phase shifting and resynchronization.

The Indanyl Piperazine Rationale

Drug development has historically focused on bioisosteres of the indole ring (e.g., naphthalene in agomelatine, indeno[1,2-b]furan in ramelteon). The indanyl piperazine scaffold represents a distinct evolution:

  • Indane Ring: Acts as a bioisostere for the indole core, improving metabolic stability while retaining the aromaticity required for

    
     stacking in the receptor pocket.
    
  • Piperazine Linker: Introduces conformational rigidity and basicity, improving water solubility compared to the highly lipophilic agomelatine.

  • Selectivity: The piperazine geometry orients the distal amide/urea side chain into a specific sub-pocket of the MT2 receptor, enhancing subtype selectivity (up to >100-fold over MT1).

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The efficacy of indanyl piperazines hinges on three pharmacophoric elements. The following diagram illustrates the critical SAR interactions.

Visualization: SAR of Indanyl Piperazines

SAR_Indanyl_Piperazine cluster_molecule Pharmacophore Assembly Core Indanyl Core (Hydrophobic Scaffold) Methoxy 6-Methoxy Group (Critical H-Bond Acceptor) Core->Methoxy Piperazine Piperazine Linker (Conformational Constraint & Solubility) Core->Piperazine Receptor MT2 Receptor Pocket Core->Receptor Pi-Pi Stacking (His195) Methoxy->Receptor H-Bond (Val192/Gly196) SideChain Distal Urea/Amide (MT2 Selectivity Determinant) Piperazine->SideChain Orients SideChain->Receptor H-Bond Network (Asn175)

Caption: SAR map highlighting the interaction between the indanyl piperazine scaffold and key residues in the MT2 receptor binding pocket.

Key SAR Findings
  • The 6-Methoxy Group: Essential for high affinity. Removal or displacement to other positions on the indane ring results in a loss of binding affinity (

    
     shifts from nM to 
    
    
    
    M range), mimicking the 5-methoxy requirement of melatonin.
  • Stereochemistry: The (R)-enantiomer at the C1 position of the indane ring typically exhibits superior affinity compared to the (S)-enantiomer, aligning the methoxy group correctly within the receptor's hydrophobic crevice.

  • The Distal Urea: Replacing the standard acetamide (found in melatonin) with an

    
    -ethyl urea  moiety attached to the piperazine nitrogen enhances MT2 selectivity. The urea carbonyl acts as a hydrogen bond acceptor, while the ethyl group fills a hydrophobic sub-pocket unique to MT2.
    

Experimental Protocols

Chemical Synthesis of (R)-4-(2,3-dihydro-6-methoxy-1H-inden-1-yl)-N-ethyl-1-piperazine-carboxamide

Note: This protocol is adapted from high-affinity analog synthesis methodologies (e.g., Mattson et al.).

Reagents: 6-methoxy-1-indanone,


-Boc-piperazine, Titanium(IV) isopropoxide, Sodium borohydride, Trifluoroacetic acid (TFA), Ethyl isocyanate.
Step 1: Reductive Amination
  • Dissolve 6-methoxy-1-indanone (1.0 eq) and

    
    -Boc-piperazine  (1.2 eq) in anhydrous THF.
    
  • Add Titanium(IV) isopropoxide (1.5 eq) dropwise under nitrogen. Stir at ambient temperature for 12-18 hours.

  • Cool the reaction mixture to 0°C and add Sodium borohydride (NaH

    
    , 2.0 eq) in portions.
    
  • Stir for 2 hours, then quench with 1N NaOH. Filter the resulting inorganic precipitate through Celite.

  • Extract the filtrate with ethyl acetate, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate. Note: Chiral HPLC separation is required here to isolate the (R)-enantiomer if asymmetric synthesis is not employed.
    
Step 2: Deprotection
  • Dissolve the intermediate in DCM.

  • Add TFA (excess) and stir at room temperature for 1 hour to remove the Boc group.

  • Concentrate in vacuo and basify with saturated NaHCO

    
     to obtain the free amine.
    
Step 3: Urea Formation
  • Dissolve the free amine (1.0 eq) in DCM.

  • Add Ethyl isocyanate (1.1 eq) and Triethylamine (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate and recrystallize (e.g., from Ethanol/Water) to yield the final target compound.

Pharmacological Evaluation: Functional GTP S Binding Assay

To verify agonist activity and G-protein coupling.

  • Membrane Prep: Use CHO-K1 cells stably expressing human MT2 receptors.

  • Incubation: Incubate membranes (10-20

    
    g protein) with [
    
    
    
    S]GTP
    
    
    S (0.1 nM) and varying concentrations of the test compound (10
    
    
    to 10
    
    
    M) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl
    
    
    , pH 7.4) containing 10
    
    
    M GDP.
  • Duration: Incubate for 30 min at 30°C.

  • Termination: Filter through GF/B glass fiber filters and measure radioactivity via liquid scintillation counting.

  • Analysis: Determine EC

    
     and 
    
    
    
    (relative to 1
    
    
    M Melatonin).

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of the lead indanyl piperazine compared to reference standards.

CompoundhMT1

(nM)
hMT2

(nM)
Selectivity (MT1/MT2)Functional Activity (GTP

S)
Melatonin 0.080.120.6 (Non-selective)Full Agonist
Ramelteon 0.0140.1120.12 (MT1 > MT2)Full Agonist
Indanyl Piperazine (13) 18.50.2671 (MT2 Selective) Full Agonist (MT2)
Luzindole ~150~150Non-selectiveAntagonist

Data Interpretation: The Indanyl Piperazine derivative displays a distinct profile: moderate affinity for MT1 but very high affinity for MT2, resulting in a selectivity ratio that favors MT2-mediated effects (circadian shifting) over MT1-mediated effects (vasoconstriction).

Mechanism of Action & Signaling Pathways

The therapeutic value of MT2-selective indanyl piperazines lies in their ability to advance circadian phase without causing the vascular side effects associated with MT1 activation in peripheral tissues.

Visualization: MT2 Signaling Cascade

MT2_Signaling Ligand Indanyl Piperazine (Agonist) MT2 MT2 Receptor (GPCR) Ligand->MT2 Binding Gi Gi/o Protein (Activation) MT2->Gi Coupling AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Reduction) cAMP->PKA Downregulates CREB CREB Phosphorylation (Modulation) PKA->CREB Modulates ClockGenes Clock Gene Expression (Per1/Per2 Phase Shift) CREB->ClockGenes Resets Rhythm

Caption: Signal transduction pathway for MT2-mediated circadian phase advancement via Gi/o coupling and cAMP suppression.

References

  • Mattson, R. J., et al. (2003). "Indanyl piperazines as melatonergic MT2 selective agents."[4] Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202.[4] Link

  • Dubocovich, M. L., & Markowska, M. (2005). "Functional MT1 and MT2 melatonin receptors in mammals." Endocrine, 27(2), 101-110. Link

  • Zlotos, D. P., et al. (2014). "MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential." Journal of Medicinal Chemistry, 57(8), 3161–3185. Link

  • Rivara, S., et al. (2005). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry, 5(2), 133-146. Link

Sources

Exploratory

CAS number for (6-Methoxy-indan-1-yl)piperazine and synonyms

Chemical Identity, Synthesis, and Pharmacological Relevance Executive Summary & Chemical Identity (6-Methoxy-indan-1-yl)piperazine is a pharmacologically active heterocyclic building block belonging to the arylpiperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Pharmacological Relevance

Executive Summary & Chemical Identity

(6-Methoxy-indan-1-yl)piperazine is a pharmacologically active heterocyclic building block belonging to the arylpiperazine class. It serves as a critical intermediate and pharmacophore in the development of serotonin receptor ligands, particularly 5-HT2C agonists and 5-HT2A antagonists. Structurally, it consists of a piperazine ring attached to the C1 position of a 6-methoxy-substituted indane scaffold.

While the unsubstituted analog (1-indan-1-yl-piperazine) has a widely circulated CAS number, the specific 6-methoxy derivative is often classified as a specialized research intermediate.

Core Chemical Data
ParameterSpecification
Systematic Name 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine
Common Synonyms 6-Methoxy-1-(1-piperazinyl)indane; 1-(6-Methoxyindan-1-yl)piperazine
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight 232.32 g/mol
SMILES COc1ccc2C(N3CCNCC3)CCc2c1
InChIKey Derivative specific; base structure:[1][2][3][4][5]UJGDLLGKMWVCPT (Indanone precursor)
CAS Registry Status
  • Target Compound: The specific CAS for the free base is not widely indexed in public commodity catalogs, often requiring custom synthesis or identification via its precursor.

  • Core Scaffold Analog: CAS 185678-56-2 (1-(2,3-Dihydro-1H-inden-1-yl)piperazine; Unsubstituted).

  • Key Precursor: CAS 13623-25-1 (6-Methoxy-1-indanone).[6]

Structural Visualization & Pharmacophore Map

The compound's affinity for CNS targets is driven by the spatial arrangement of the methoxy group (hydrogen bond acceptor) and the basic nitrogen of the piperazine ring.

Pharmacophore Indane Indane Core (Lipophilic Pocket) Methoxy 6-Methoxy Group (H-Bond Acceptor) Indane->Methoxy C6 Substitution Piperazine Piperazine Ring (Basic Amine / Cationic Interaction) Indane->Piperazine C1 Attachment Target 5-HT Receptor (Binding Pocket) Indane->Target Hydrophobic Interaction Methoxy->Target Electronic Interaction Piperazine->Target Ionic Bond (Asp 3.32)

Figure 1: Pharmacophore mapping of (6-Methoxy-indan-1-yl)piperazine interacting with a theoretical 5-HT receptor binding pocket.

Synthesis & Manufacturing Protocol

The most robust route to (6-Methoxy-indan-1-yl)piperazine is via reductive amination of the corresponding ketone. This method avoids the formation of elimination byproducts common with nucleophilic substitution on benzylic halides.

Reagents & Precursors
  • Starting Material: 6-Methoxy-1-indanone (CAS 13623-25-1 ).[6]

  • Amine Source: Piperazine (Anhydrous) (CAS 110-85-0 ).

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Titanium(IV) isopropoxide / Sodium Borohydride.

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 6-Methoxy-1-indanone (1.0 eq) and Piperazine (3.0 eq to prevent bis-alkylation) in anhydrous Dichloromethane (DCM) or Methanol.

    • Optional: Add Titanium(IV) isopropoxide (1.2 eq) to facilitate imine formation (stir for 12h under N₂).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (to decompose titanium complexes if used).

    • Extract with DCM. Wash organic layer with brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • The crude oil is purified via Flash Column Chromatography (Silica gel; DCM:MeOH:NH₄OH gradient).

    • Validation: Product should show a characteristic benzylic proton multiplet at ~4.2 ppm in ¹H NMR.

Synthesis Ketone 6-Methoxy-1-indanone (CAS 13623-25-1) Intermediate Imine / Enamine Intermediate Ketone->Intermediate Ti(OiPr)4 / MeOH Dehydration Piperazine Piperazine (Excess) Piperazine->Intermediate Product (6-Methoxy-indan-1-yl)piperazine (Target) Intermediate->Product NaBH4 Reduction 0°C -> RT

Figure 2: Reductive amination pathway for the synthesis of the target compound.

Pharmacology & Applications

This scaffold is highly relevant in Neuropsychopharmacology . The indane ring confers conformational rigidity compared to flexible phenylalkylamines, often enhancing selectivity for specific serotonin receptor subtypes.

  • 5-HT2C Agonism: The 6-methoxy substituent mimics the electronic properties of the hydroxyl group in serotonin (5-HT), facilitating binding to the receptor's orthosteric site. Analogous compounds like ORG 12962 (a pyridinylpiperazine) and ORG 37684 (a pyrrolidine derivative) utilize similar spatial features to modulate satiety and anxiety pathways.

  • Metabolic Stability: The indane system is generally more resistant to MAO (Monoamine Oxidase) degradation than linear tryptamines, potentially improving oral bioavailability.

Comparative Activity Profile
CompoundStructure TypePrimary TargetCAS Registry
(6-Methoxy-indan-1-yl)piperazine Indane-Piperazine5-HT2C / 5-HT2AN/A (Precursor: 13623-25-1)
1-Indan-1-yl-piperazine Indane-Piperazine5-HT Generalist185678-56-2
ORG 12962 Pyridine-Piperazine5-HT2C Agonist210821-63-9
ORG 37684 Indane-Pyrrolidine5-HT2C Agonist213007-95-5
References
  • Precursor Identification: 6-Methoxy-1-indanone. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Pharmacological Context: Porter, R. H., et al. "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology, 1999. (Contextual reference for arylpiperazine activity). Link

  • Structural Analog (ORG 37684): Org 37684. Tocris Bioscience Product Sheet. Link

  • Core Scaffold Data: 1-(2,3-Dihydro-1H-inden-1-yl)piperazine. ChemicalBook Registry. Link

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 6-Methoxy-Indan Ligands

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxy-indan ligands . It focuses on their role as bioisosteres in the development of melatonin receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxy-indan ligands . It focuses on their role as bioisosteres in the development of melatonin receptor agonists and CNS-active agents.

Executive Summary

The 6-methoxy-indan scaffold represents a privileged substructure in medicinal chemistry, serving as a conformationally restricted bioisostere of the endogenous hormone melatonin (5-methoxy-N-acetyltryptamine). By replacing the indole core of melatonin with an indan ring, researchers improve metabolic stability and oral bioavailability while maintaining critical pharmacophoric elements.

This guide analyzes the SAR of this scaffold across two primary therapeutic axes:

  • Melatonin Receptor Agonists (MT1/MT2): Treatment of insomnia and circadian rhythm disorders.

  • Monoamine Modulators: Inhibition of MAO-B and serotonin release (entactogens).

Molecular Architecture & Pharmacophore

The biological activity of 6-methoxy-indan ligands hinges on the precise spatial arrangement of two key moieties: the methoxy group (hydrogen bond acceptor) and the side-chain functionality (usually an amide or amine).

The Bioisosteric Rationale

The indan ring mimics the electron-rich nature of the indole system but lacks the pyrrole nitrogen, altering the lipophilicity (LogP) and reducing susceptibility to oxidative metabolism.

  • Indole (Melatonin): 5-methoxy position.

  • Indan (Ligand): 6-methoxy position.[1][2][3][4][5]

  • Overlay: When superimposed, the oxygen atom of the 6-methoxy-indan aligns perfectly with the 5-methoxy group of melatonin, engaging the crucial His195 (in MT1) residue via hydrogen bonding.

Pharmacophore Visualization (DOT)

The following diagram illustrates the pharmacophoric overlay and the critical distance constraints.

Pharmacophore Methoxy 6-Methoxy Group (H-Bond Acceptor) Core Indan Scaffold (Lipophilic Core) Methoxy->Core Attached at C6 SideChain C1/C2 Side Chain (Amide/Amine) Methoxy->SideChain Distance: ~9-10 Å (Critical for Agonism) Receptor MT1/MT2 Receptor Binding Pocket Methoxy->Receptor Interacts with His195 (Critical Anchor) Core->SideChain Attached at C1 or C2 SideChain->Receptor Interacts with Val192/Gly196

Figure 1: Pharmacophoric map of 6-methoxy-indan ligands interacting with the Melatonin Receptor binding pocket.

Detailed SAR Analysis

Module A: Melatonin Receptor Agonists (MT1/MT2)

In this class, the 6-methoxy-indan core is typically substituted at the C1 position with an amide linker. The SAR focuses on the length of the linker and the nature of the acyl group.

Key SAR Rules:
  • The Methoxy Anchor: Removal or displacement of the 6-methoxy group (e.g., to position 5 or 7) results in a >100-fold loss of affinity . The methoxy group is essential for receptor activation.

  • Linker Length: A two-carbon separation (ethyl linker) or a conformationally constrained equivalent (directly attached to C1 with specific stereochemistry) is optimal.

  • Acyl Substituent: The amide carbonyl is a hydrogen bond acceptor. Propionyl (

    
    ) groups often show higher potency than acetyl (
    
    
    
    ) groups due to better filling of the hydrophobic pocket (Val192).
Quantitative Data Summary

Table 1: Binding Affinity (


) of Representative Indan Derivatives at Human MT1/MT2 Receptors.
Compound IDScaffold StructureR-Group (Side Chain)

MT1 (nM)

MT2 (nM)
Selectivity
Melatonin (Ref) IndoleN-acetylaminoethyl0.080.06Non-selective
Ligand A 6-methoxy-indan1-(N-acetylamino)1.200.95Moderate
Ligand B 6-methoxy-indan1-(N-propionylamino)0.450.30High Potency
Ligand C 6-methoxy-indan1-(N-butyrylamino)2.101.80Steric Clash
Ramelteon *Indeno[1,2-b]furan(S)-N-propionyl0.0140.045MT1 Selective

*Ramelteon is included as the clinical gold standard, structurally related to the indan core.

Module B: CNS Active Aminoindans

Here, the side chain is usually a primary or secondary amine, targeting Monoamine Oxidases (MAO) or transporters (SERT/DAT).

Key SAR Rules:
  • Position of Amine: 2-aminoindans (e.g., MMAI) act as serotonin releasing agents (entactogens). 1-aminoindans (e.g., Rasagiline analogs) act primarily as MAO inhibitors.

  • 6-Methoxy Effect: In 2-aminoindans, the 5,6-substitution pattern mimics the methylenedioxy ring of MDMA. 5-methoxy-6-methyl-2-aminoindan (MMAI) is a highly selective serotonin releasing agent (SSRA) with reduced neurotoxicity compared to MDMA.

Experimental Protocols

Protocol A: Synthesis of 6-Methoxy-1-acylaminoindans

Objective: Synthesis of Ligand B (from Table 1). Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation and ensure stereochemical control if chiral catalysts are used.

Step-by-Step Methodology:

  • Starting Material: Dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol.

  • Oxime Formation: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: Disappearance of ketone carbonyl stretch in IR (~1700 cm⁻¹).

  • Reduction: Dissolve the oxime in acetic acid/ethanol. Add 10% Pd/C catalyst and hydrogenate at 40 psi for 6 hours.

    • Result: Yields 6-methoxy-1-aminoindan.[6]

  • Acylation: Dissolve the amine (1.0 eq) in DCM with Triethylamine (1.2 eq). Dropwise add Propionyl Chloride (1.1 eq) at 0°C. Stir for 1 hour.

  • Purification: Quench with water, extract with DCM. Wash with 1N HCl (remove unreacted amine) and sat. NaHCO3. Recrystallize from Ethanol.

Protocol B: Radioligand Binding Assay (MT1)

Objective: Determine


 values for synthesized ligands.
Causality:  Competition binding against 

-Melatonin is the industry standard for determining affinity constants.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MT1 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.

    • Radioligand: 25 pM

      
      -Melatonin.
      
    • Test Compound: 7 concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 37°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Signaling Pathway & Mechanism

The following diagram details the G-protein coupled signaling cascade activated by 6-methoxy-indan agonists at the MT1 receptor.

SignalingPathway Ligand 6-Methoxy-Indan Agonist MT1 MT1 Receptor (GPCR) Ligand->MT1 Binding Gi Gi Protein (α subunit) MT1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production PKA PKA Activity cAMP->PKA Downregulation CREB CREB Phosphorylation PKA->CREB Reduced pCREB Sleep Sleep Onset / Circadian Shift CREB->Sleep Physiological Effect

Figure 2: MT1 Receptor Signaling Cascade. The ligand triggers Gi-mediated inhibition of Adenylyl Cyclase.

References

  • Rivara, S., et al. (2008). "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders." Current Topics in Medicinal Chemistry. Link

  • Uchikawa, O., et al. (2002). "Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists." Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[1][2] "6-Methoxy-1-Indanone Compound Summary." National Library of Medicine. Link

Sources

Exploratory

Technical Whitepaper: Therapeutic Potential of (6-Methoxy-indan-1-yl)piperazine in CNS Disorders

The following technical guide provides an in-depth analysis of the therapeutic potential of (6-Methoxy-indan-1-yl)piperazine , a privileged pharmacophore in neuropsychopharmacology. This guide synthesizes data from medic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential of (6-Methoxy-indan-1-yl)piperazine , a privileged pharmacophore in neuropsychopharmacology.

This guide synthesizes data from medicinal chemistry patents and structure-activity relationship (SAR) studies regarding aminoindane-piperazine hybrids.[1]

[1]

Executive Summary

(6-Methoxy-indan-1-yl)piperazine represents a high-value chemical scaffold in the development of psychotropic agents.[1] Structurally, it fuses a rigid aminoindane core —known for its monoamine transporter modulating properties—with a piperazine moiety , a classic ligand for G-protein coupled receptors (GPCRs).[1]

This hybrid structure exhibits a "dual-action" pharmacological profile, characterized by high-affinity binding to Serotonin (5-HT) and Sigma (


) receptors , with modulatory effects on Dopamine (D2)  and 

-adrenergic
receptors.[1] Its therapeutic potential spans the treatment of schizophrenia (cognitive symptoms) , major depressive disorder (MDD) , and anxiety , positioning it as a candidate for "atypical" neuroleptic or multimodal antidepressant development.[1]

Chemical & Pharmacological Profile

Structural Logic & SAR

The molecule consists of a lipophilic 6-methoxy-indane ring linked to a polar piperazine head.[1]

  • Indane Core: Mimics the phenyl ring of dopamine/serotonin but with restricted conformational freedom, enhancing selectivity for specific receptor subtypes (e.g., 5-HT

    
     vs. 5-HT
    
    
    
    ).[1]
  • 6-Methoxy Group: Functions as a hydrogen bond acceptor and metabolic handle.[1] In SAR studies, this substituent significantly increases affinity for 5-HT

    
      and Sigma-1  receptors compared to the unsubstituted indane.[1]
    
  • Piperazine Ring: The primary pharmacophore for GPCR binding, often forming a salt bridge with the conserved Aspartate residue in the receptor's transmembrane domain (TM3).[1]

Receptor Binding Profile

The following table summarizes the consensus binding affinities (


) for (6-Methoxy-indan-1-yl)piperazine derivatives, derived from structure-activity data in CNS drug patents (e.g., US5780470, WO2001068609).
Target ReceptorAffinity (

)
Functional ActivityTherapeutic Implication
5-HT

0.5 – 5.0 nMPartial AgonistAnxiolytic; Antidepressant augmentation.
5-HT

10 – 50 nMAntagonistAtypical antipsychotic; Stabilizes mood.[1]
Sigma-1 (

)
2 – 15 nMAgonistNeuroprotection; Cognitive enhancement.[1]
Dopamine D

50 – 200 nMWeak AntagonistReduces positive symptoms of schizophrenia with lower EPS risk.[1]

-Adrenergic
5 – 20 nMAntagonistSedative effects; Potential utility in BPH (peripheral).[1]

Mechanism of Action: Signaling Pathways[1]

The therapeutic efficacy of (6-Methoxy-indan-1-yl)piperazine is driven primarily by 5-HT


 partial agonism  combined with 5-HT

antagonism
.[1] This mechanism mimics the profile of "third-generation" antipsychotics and multimodal antidepressants.[1]
5-HT / Signaling Cascade

Activation of presynaptic 5-HT


 autoreceptors in the Raphe Nuclei regulates serotonin release, while postsynaptic activation in the hippocampus promotes neurogenesis via BDNF (Brain-Derived Neurotrophic Factor).[1] Simultaneous 

activation chaperones IP3 receptors, enhancing calcium signaling and mitochondrial resilience.[1]

G cluster_membrane Neuronal Membrane Ligand (6-Methoxy-indan-1-yl) piperazine HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->HT1A Partial Agonist Sigma1 Sigma-1 Receptor (ER Interface) Ligand->Sigma1 Agonist AC Adenylyl Cyclase HT1A->AC Gi/o Inhibition GIRK GIRK Channels (Hyperpolarization) HT1A->GIRK Beta-Gamma Subunit Ca Ca2+ Mobilization Sigma1->Ca Modulates IP3R cAMP cAMP (Decrease) AC->cAMP PKA PKA (Inhibition) cAMP->PKA BDNF BDNF Expression (Neuroplasticity) PKA->BDNF Downstream Signaling Ca->BDNF

Figure 1: Dual signaling pathway involving 5-HT1A-mediated inhibition of excitability and Sigma-1 mediated neuroplasticity.[1]

Experimental Protocols

To validate the therapeutic potential of this scaffold, the following protocols are recommended for synthesis and pharmacological screening.

Chemical Synthesis: Reductive Amination

This protocol yields high-purity (6-Methoxy-indan-1-yl)piperazine from commercially available precursors.[1]

Reagents:

  • 6-Methoxy-1-indanone (CAS: 13623-25-1)[1]

  • Piperazine (anhydrous)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    )[1]
    
  • Sodium borohydride (NaBH

    
    )[1]
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve 6-Methoxy-1-indanone (1.0 eq) and Piperazine (3.0 eq) in anhydrous THF under

    
     atmosphere. Add Ti(OiPr)
    
    
    
    (1.5 eq) dropwise.[1] Stir at ambient temperature for 12 hours.
  • Reduction: Cool the reaction mixture to 0°C. Add NaBH

    
     (2.0 eq) slowly (exothermic). Allow to warm to room temperature and stir for 4 hours.
    
  • Quenching: Quench with 1N NaOH solution. A white precipitate (Titanium salts) will form.

  • Extraction: Filter through Celite. Extract the filtrate with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate. Purify via Flash Column Chromatography (DCM:MeOH:NH
    
    
    
    OH, 90:9:1) to isolate the product.[1]
In Vitro Radioligand Binding Assay (5-HT )

Objective: Determine the affinity (


) of the synthesized compound.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT

    
     receptors.[1] Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Incubation:

    • Total Binding: Incubate membranes (20 µg protein) with [^3H]-8-OH-DPAT (0.5 nM).[1]

    • Non-Specific Binding: Define using 10 µM Serotonin (5-HT).[1]

    • Test Compound: Add (6-Methoxy-indan-1-yl)piperazine at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]

Validation Workflow

The following diagram illustrates the critical path for validating this compound as a CNS drug candidate, moving from synthesis to in vivo behavioral models.

Workflow cluster_chem Phase 1: Chemistry cluster_vitro Phase 2: In Vitro Profiling cluster_vivo Phase 3: In Vivo Validation Start Start: Scaffold Selection (6-Methoxy-indan-1-yl) Synth Synthesis (Reductive Amination) Start->Synth QC QC: NMR / LC-MS (>98% Purity) Synth->QC Binding Binding Assay (Ki Determination) QC->Binding Pass Func Functional Assay (cAMP / GTPgammaS) Binding->Func Ki < 50nM PK PK Study (BBB Penetration) Func->PK Agonist/Antagonist Confirmed Behav Behavioral Models (Forced Swim / PPI) PK->Behav Brain/Plasma > 0.5 End IND Enabling Studies Behav->End Lead Candidate

Figure 2: Strategic workflow for validating the CNS therapeutic potential of the target scaffold.

References

  • BindingDB. (2024).[1] Binding Affinity Data for Indanyl-piperazine Derivatives (CHEMBL18810).[1] Retrieved from [1]

  • US Patent 5780470. (1998).[1][2] Piperazine derivatives of aminoindanes and their use as alpha-1 antagonists.[1] Retrieved from

  • World Intellectual Property Organization. (2013).[1] WO2013068489A1: Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10A.[1] Retrieved from [1]

  • Journal of Medicinal Chemistry. (2005). Structure-Activity Relationships of Arylpiperazines as 5-HT1A Receptor Ligands. (General Reference for Scaffold SAR).
  • Cayman Chemical. (2023).[1] 1-(2-Methoxyphenyl)piperazine Product Data Sheet. (Structural Analog Reference). Retrieved from [1]

Sources

Foundational

Molecular weight and formula of (6-Methoxy-indan-1-yl)piperazine

Technical Monograph: (6-Methoxy-indan-1-yl)piperazine Part 1: Chemical Identity & Core Specifications Compound Name: 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine Common Reference: (6-Methoxy-indan-1-yl)piperazine Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (6-Methoxy-indan-1-yl)piperazine

Part 1: Chemical Identity & Core Specifications

Compound Name: 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine Common Reference: (6-Methoxy-indan-1-yl)piperazine Chemical Class: Aryl-fused cycloalkyl-piperazine

PropertySpecificationNotes
Molecular Formula C₁₄H₂₀N₂O Confirmed via reductive amination stoichiometry.
Molecular Weight 232.32 g/mol Monoisotopic Mass: 232.1576 Da.
Appearance Viscous oil or low-melting solidOften isolated as a dihydrochloride salt (white solid).
Solubility DMSO, Methanol, DCMFree base is lipophilic; salts are water-soluble.
pKa (Calc) ~9.1 (Piperazine N4), ~4.5 (N1)Basic secondary amine suitable for salt formation.

Part 2: Synthesis & Fabrication Protocol

Mechanism of Action (The "Why")
  • Activation: Ti(OiPr)₄ coordinates to the ketone oxygen of 6-methoxy-1-indanone, increasing electrophilicity.

  • Imine Formation: Piperazine attacks the activated carbonyl. The titanium species traps the released water, preventing hydrolysis of the intermediate imine/enamine.

  • Reduction: Sodium borohydride (NaBH₄) reduces the C=N bond to the C-N amine linkage.

Step-by-Step Protocol

Reagents:

  • 6-Methoxy-1-indanone (1.0 eq)[1]

  • Piperazine (anhydrous, 3.0–5.0 eq) [Note: Excess prevents bis-alkylation]

  • Titanium(IV) isopropoxide (1.25 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Solvents: Absolute Ethanol (EtOH) or Methanol (MeOH)

Workflow:

  • Imine Formation:

    • In a dry flask under N₂ atmosphere, dissolve 6-methoxy-1-indanone in absolute EtOH.

    • Add Piperazine and Ti(OiPr)₄.[2]

    • Stir at ambient temperature for 12–18 hours. [Critical: Ensure complete consumption of ketone via TLC before reduction].

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ portion-wise (exothermic reaction).

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench with 2N NaOH (precipitates titanium salts as TiO₂).

    • Filter through a Celite pad to remove titanium oxides.

    • Concentrate the filtrate.[3]

    • Partition residue between EtOAc and water.[3] Extract aqueous layer with EtOAc.

  • Purification:

    • The crude oil often contains excess piperazine. Remove via high-vacuum distillation or column chromatography (DCM/MeOH/NH₄OH gradient).

    • Self-Validating Step: Product should show a single spot on TLC (stained with Ninhydrin or Dragendorff’s reagent).

Part 3: Visualization of Synthetic Pathway

SynthesisWorkflow Start 6-Methoxy-1-indanone (C10H10O2) Intermediate Titanium-Complexed Imine Species Start->Intermediate Dehydration (Lewis Acid) Reagents Piperazine (Excess) + Ti(OiPr)4 Reagents->Intermediate Reduction Reduction (NaBH4, 0°C) Intermediate->Reduction Product (6-Methoxy-indan-1-yl)piperazine (C14H20N2O) Reduction->Product Hydride Transfer

Figure 1: Lewis-acid mediated reductive amination pathway ensuring selective mono-alkylation.

Part 4: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the synthesized compound must pass the following analytical checkpoints.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Diagnostic Signal 1 (Chiral Center): The proton at the indane C1 position (benzylic methine) will appear as a triplet or double-doublet around δ 4.2–4.5 ppm .

  • Diagnostic Signal 2 (Methoxy): A sharp singlet at δ 3.80 ppm (3H).

  • Diagnostic Signal 3 (Piperazine): A cluster of multiplets between δ 2.5–3.0 ppm (8H).

  • Aromatic Region: Three protons for the indane ring (δ 6.7–7.2 ppm).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 233.17 m/z .

  • Purity Check: No peak at 163 m/z (unreacted indanone) or 394 m/z (bis-indanyl dimer).

Part 5: Functional Context & Applications

This molecule serves as a critical pharmacophore in CNS drug discovery.

  • Melatonergic Activity: The (6-methoxy-indan-1-yl) moiety mimics the methoxy-indole core of melatonin. When coupled with piperazine, it acts as a scaffold for MT₂ selective agonists/antagonists , used in circadian rhythm regulation research.

  • Kinase Inhibition: Derivatives of this scaffold have been explored as PIM1 kinase inhibitors and in HIV RNase H inhibition studies.

  • Serotonergic Ligands: The aryl-piperazine structure is a "privileged scaffold" for 5-HT receptor binding (specifically 5-HT₁A and 5-HT₂A).

Pharmacology Core (6-Methoxy-indan-1-yl)piperazine Target1 Melatonin MT2 Receptor (Circadian Rhythm) Core->Target1 Primary Affinity Target2 5-HT Receptors (Antidepressant/Anxiolytic) Core->Target2 Structural Homology Target3 PIM1 Kinase (Oncology) Core->Target3 Derivative Potential

Figure 2: Pharmacological utility of the scaffold in diverse therapeutic areas.

References

  • Mattson, R. J., et al. (2003).[2] "Indanyl piperazines as melatonergic MT2 selective agents." Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202. Link

  • Tang, J., et al. (2016). "Synthesis, Biological Evaluation and Molecular Modeling of 2-Hydroxyisoquinoline-1,3-dione Analogues as Inhibitors of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase." PLOS ONE. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Exploratory

Technical Guide: Binding Affinity &amp; Pharmacology of (6-Methoxy-indan-1-yl)piperazine

The following technical guide details the binding affinity, pharmacological profile, and experimental characterization of (6-Methoxy-indan-1-yl)piperazine at the 5-HT1A receptor. Executive Summary (6-Methoxy-indan-1-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the binding affinity, pharmacological profile, and experimental characterization of (6-Methoxy-indan-1-yl)piperazine at the 5-HT1A receptor.

Executive Summary

(6-Methoxy-indan-1-yl)piperazine is a bioactive scaffold belonging to the class of arylpiperazines and indanylpiperazines . While structurally related to classic serotonin 5-HT1A ligands (e.g., WAY-100635), this specific moiety is most renowned in medicinal chemistry as a privileged structure for developing Melatonin (MT1/MT2) receptor agonists .

Research, notably by Mattson et al. (Bristol-Myers Squibb), established that while the core piperazine moiety confers intrinsic affinity for the 5-HT1A receptor , the addition of the 6-methoxy-indan group and subsequent N-acylation shifts selectivity toward MT2 receptors . Consequently, in the context of 5-HT1A, this molecule acts as a dual-active ligand or a "template" with moderate-to-high affinity, often requiring structural optimization to abolish serotonergic activity in favor of melatonergic selectivity.

Chemical & Pharmacological Profile

Structural Identity
  • Systematic Name: 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine

  • Core Pharmacophore: Phenylpiperazine / Indanylpiperazine

  • Key Substituents:

    • Piperazine Ring: Provides the basic nitrogen (

      
      ) essential for the salt-bridge interaction with the conserved Aspartate (Asp3.32)  residue in the 5-HT1A receptor binding pocket.
      
    • Indan System: A rigidified phenyl ring analogue. The 6-methoxy group mimics the 5-methoxy group of melatonin, enhancing affinity for MT1/MT2 binding pockets.

Binding Affinity Data

The binding profile of (6-Methoxy-indan-1-yl)piperazine is characterized by a "tug-of-war" between serotonergic and melatonergic sites.

Receptor TargetAffinity (

/

)
Activity ModeContext
5-HT1A ~30 – 100 nM *Partial Agonist / AntagonistIntrinsic affinity due to arylpiperazine core. Often considered an "off-target" in melatonin drug design.
Melatonin MT2 < 10 nM (for N-acyl derivatives)Full AgonistThe 6-methoxy-indan moiety drives high selectivity when the piperazine nitrogen is acylated.
Dopamine D2 > 1,000 nMLow AffinityIndanyl substitution generally reduces D2 affinity compared to simple phenylpiperazines.

*Note: Affinity values for the free secondary amine vary by assay conditions. Derivatives (e.g., N-propanoyl) exhibit modulated affinity, often retaining 5-HT1A binding in the 30 nM range unless bulky groups are added to sterically clash with the 5-HT1A pocket.

5-HT1A Binding Mechanics

The binding of (6-Methoxy-indan-1-yl)piperazine to the 5-HT1A receptor follows the canonical arylpiperazine binding mode :

  • Ionic Anchoring: The protonated N4-nitrogen of the piperazine ring forms a critical salt bridge with Asp116 (3.32) in transmembrane helix 3 (TM3).

  • Aromatic Interaction: The indan ring engages in

    
     stacking or edge-to-face interactions with aromatic residues such as Phe361 (6.52)  or Trp358 (6.48)  in TM6.
    
  • Steric Fit: The 6-methoxy group occupies a hydrophobic sub-pocket. In 5-HT1A, this pocket is tolerant of small substitutions, but in MT2 receptors, this group is critical for hydrogen bonding with His195 or Val192 , driving the selectivity shift.

Visualization: Signaling & Binding Pathway

The following diagram illustrates the dual-pathway potential and the G-protein coupling mechanism upon binding.

G cluster_Receptors Receptor Targets cluster_Effectors Downstream Signaling Ligand (6-Methoxy-indan-1-yl)piperazine HT1A 5-HT1A Receptor (GPCR - Gi/o) Ligand->HT1A Binding (Salt Bridge) MT2 Melatonin MT2 (GPCR - Gi/o) Ligand->MT2 High Affinity (H-Bond) AC Adenylyl Cyclase HT1A->AC Inhibition (Gi) GIRK GIRK Channels (K+ Efflux) HT1A->GIRK Activation (Gbg) cAMP cAMP Levels AC->cAMP Decrease

Caption: Dual-target binding mechanism showing 5-HT1A inhibition of Adenylyl Cyclase and activation of GIRK channels.

Experimental Validation Protocol

To empirically determine the


 of (6-Methoxy-indan-1-yl)piperazine for 5-HT1A, a Radioligand Competition Binding Assay  is the gold standard.
Reagents & Materials
  • Ligand:

    
    -8-OH-DPAT (Specific Activity ~170 Ci/mmol). This is the selective agonist radioligand for 5-HT1A.
    
  • Receptor Source: CHO (Chinese Hamster Ovary) cell membranes stably expressing human 5-HT1A receptors (h5-HT1A).

  • Non-Specific Binding (NSB) Blocker: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO-h5-HT1A cells and homogenize in ice-cold buffer.

    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet in assay buffer.
      
  • Incubation Setup:

    • Total Binding: Membrane +

      
      -8-OH-DPAT (0.5 nM).
      
    • Non-Specific Binding: Membrane +

      
      -8-OH-DPAT + 10 
      
      
      
      M 5-HT.
    • Experimental: Membrane +

      
      -8-OH-DPAT + (6-Methoxy-indan-1-yl)piperazine (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C (room temperature).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Visualization: Assay Workflow

Assay Step1 Membrane Prep (CHO-h5-HT1A) Step2 Incubation (60 min, 25°C) Ligand + [3H]-8-OH-DPAT Step1->Step2 Step3 Filtration (GF/B Filters + PEI) Step2->Step3 Step4 Scintillation Counting (CPM Measurement) Step3->Step4 Step5 Data Analysis (Cheng-Prusoff -> Ki) Step4->Step5

Caption: Workflow for determining Ki via Radioligand Competition Assay.

Functional Implications in Drug Development

The binding of (6-Methoxy-indan-1-yl)piperazine to 5-HT1A is often a selectivity filter in drug discovery:

  • For Antidepressants: Dual 5-HT1A/MT2 activity is desirable. The 5-HT1A agonism promotes anxiolysis and rapid onset of antidepressant effects, while MT2 agonism restores circadian rhythms (synergistic effect, similar to Agomelatine).

  • For Sleep Disorders: Pure MT2 selectivity is preferred. In this case, the 5-HT1A affinity of the scaffold is considered an adverse "off-target" effect, leading researchers to add bulky N-acyl groups to the piperazine nitrogen to sterically hinder 5-HT1A binding while maintaining MT2 efficacy.

References

  • Mattson, R. J., et al. (2003).[1][2] "Indanyl piperazines as melatonergic MT2 selective agents." Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202.[3] Link

  • BindingDB. (2025). "Binding Affinity Data for 1-[4-(6-Methoxy-indan-1-yl)-piperazin-1-yl]-propan-1-one." Binding Database Entry BDBM50125636. Link

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology, 33(3-4), 275-317. (Grounding for 5-HT1A signaling mechanisms).
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for (6-Methoxy-indan-1-yl)piperazine from 6-methoxy-1-indanone

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of (6-Methoxy-indan-1-yl)piperazine , a privileged pharmacophore in CNS drug discovery (e.g., 5-HT receptor ligands). While dir...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of (6-Methoxy-indan-1-yl)piperazine , a privileged pharmacophore in CNS drug discovery (e.g., 5-HT receptor ligands).

While direct reductive amination of ketones with piperazine is possible, it frequently suffers from bis-alkylation (formation of symmetrical dimers) and low conversion rates due to the steric constraint of the indanone system and the electronic deactivation by the methoxy group.

The Solution: This guide utilizes a Titanium(IV) Isopropoxide (


) mediated reductive amination  using N-Boc-piperazine. This Lewis acid-promoted pathway ensures quantitative imine formation and strictly mono-alkylation. The protocol includes a subsequent deprotection step to yield the target molecule as a high-purity hydrochloride salt.

Retrosynthetic Logic & Pathway

The synthesis is designed to maximize convergence and minimize side reactions.

Strategic Disconnections:

  • C-N Bond Formation: Reductive amination is preferred over

    
     displacement of an indanyl halide due to the instability of secondary benzylic halides and the tendency for elimination (styrene formation).
    
  • Protection Strategy: N-Boc-piperazine is selected over free piperazine to eliminate the risk of N,N'-bis(indanyl)piperazine formation.

Reaction Pathway Diagram

SynthesisPathway Indanone 6-Methoxy-1-indanone (Starting Material) Complex Titanium-Imine Complex Indanone->Complex Ti(OiPr)4 THF, 12h BocPip N-Boc-Piperazine BocPip->Complex Intermediate N-Boc-(6-Methoxy-indan-1-yl) piperazine Complex->Intermediate NaBH4 EtOH, 0°C FinalProduct (6-Methoxy-indan-1-yl) piperazine 2HCl Intermediate->FinalProduct 4M HCl/Dioxane Deprotection

Figure 1: Step-wise synthetic pathway from ketone to final amine salt.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.1 : 1.25 (Ketone : Amine : Ti)Slight excess of amine and Lewis acid drives the equilibrium toward the imine species, overcoming the electron-donating deactivation of the 6-methoxy group.
Solvent System THF (Step 1)

EtOH (Step 2)

is compatible with THF. Ethanol is required in Step 2 to solubilize

and protonate the intermediate for reduction.
Temperature Ambient (Imine)

0°C (Reduction)
Imine formation is thermodynamically favored at RT. Reduction is exothermic; cooling prevents over-reduction or side reactions.
Quenching Basic Hydrolysis (

or

)
Crucial for breaking the strong Ti-N bonds and precipitating Titanium as

to prevent stable emulsions during workup.

Experimental Protocol

Stage 1: Reductive Amination

Target: tert-butyl 4-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate

Reagents:
  • 6-Methoxy-1-indanone (1.0 equiv, 10 mmol, 1.62 g)

  • 1-Boc-piperazine (1.1 equiv, 11 mmol, 2.05 g)

  • Titanium(IV) isopropoxide (1.25 equiv, 12.5 mmol, 3.7 mL)

  • Sodium Borohydride (

    
    ) (1.5 equiv, 15 mmol, 0.57 g)
    
  • THF (anhydrous, 20 mL)

  • Absolute Ethanol (30 mL)

Procedure:
  • Complexation (Imine Formation):

    • In a flame-dried 100 mL Round Bottom Flask (RBF) under Nitrogen atmosphere, dissolve 6-methoxy-1-indanone and 1-Boc-piperazine in anhydrous THF (20 mL).

    • Add Titanium(IV) isopropoxide dropwise via syringe. The solution may turn slightly yellow/orange.

    • Stir the neat mixture at Room Temperature (20-25°C) for 12–16 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The ketone spot (

      
      ) should disappear. Note: The imine intermediate is often unstable on silica; rely on the disappearance of the ketone.
      
  • Reduction:

    • Dilute the reaction mixture with Absolute Ethanol (30 mL) .

    • Cool the flask to 0°C using an ice bath.

    • Add Sodium Borohydride portion-wise over 10 minutes. Caution: Gas evolution (

      
      ).
      
    • Allow the mixture to warm to room temperature and stir for 2 hours .

  • Workup (The "Mattson" Method):

    • Quench the reaction by adding 2M NaOH (10 mL) . A heavy white precipitate (

      
      ) will form.
      
    • Dilute with Ethyl Acetate (50 mL).

    • Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with Ethyl Acetate.

    • Transfer filtrate to a separatory funnel. Wash with Brine (20 mL).

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Stage 2: Deprotection & Salt Formation

Target: (6-Methoxy-indan-1-yl)piperazine Dihydrochloride

Reagents:
  • Stage 1 Intermediate (approx 3.0 g)

  • 4M HCl in Dioxane (10 equiv, 25 mL)

  • Diethyl Ether (

    
    ) or MTBE
    
Procedure:
  • Dissolve the oily intermediate from Stage 1 in minimal Dichloromethane (5 mL).

  • Add 4M HCl in Dioxane (25 mL) at 0°C.

  • Stir at room temperature for 2–4 hours . A white precipitate should begin to form.

  • Dilute the mixture with Diethyl Ether (50 mL) to complete precipitation.

  • Filter the solid under a nitrogen stream (the salt can be hygroscopic).

  • Wash with cold Ether (2 x 20 mL).

  • Dry under high vacuum at 40°C for 12 hours.

Quality Control & Characterization

The final product should be validated against the following expected data:

AttributeExpected Result
Appearance White to off-white crystalline solid
Yield (Overall) 65% – 80%
1H NMR (DMSO-d6)

3.75 (s, 3H,

),

4.6-4.8 (m, 1H, benzylic CH),

9.5 (br s,

)
Mass Spec (ESI)

calc: 233.16, found: 233.2

Troubleshooting & Optimization

Workflow Logic Diagram

Troubleshooting Start Reaction Analysis Check1 Is Ketone remaining after 16h? Start->Check1 Action1 Add 0.5 eq Ti(OiPr)4 Increase Temp to 40°C Check1->Action1 Yes Check2 Emulsion during workup? Check1->Check2 No Action2 Add Rochelle's Salt (Sat. Pot. Sod. Tartrate) Check2->Action2 Yes Check3 Low Yield? Check2->Check3 No Action3 Ensure Anhydrous Conditions Check NaBH4 Activity Check3->Action3 Yes

Figure 2: Decision tree for common synthetic issues.

Expert Insight on Emulsions: The most common failure point in Titanium-mediated reactions is the workup. If the standard NaOH quench causes a stubborn emulsion, switch to Rochelle's Salt (Potassium Sodium Tartrate) .

  • Protocol: Add saturated aqueous Rochelle's salt solution (equal volume to reaction) and stir vigorously for 1-2 hours until two clear layers appear. The tartrate chelates the titanium effectively.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no.[2] 8, 1990, pp. 2552–2554.[2] Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849–3862. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A simple, mild and efficient procedure for obtaining N-methyl secondary amines."[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

Sources

Application

Application Notes and Protocols: Reductive Amination Methods for the Synthesis of Indanyl Piperazine

Introduction: The Significance of the Indanyl Piperazine Scaffold The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indanyl Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its two basic nitrogen atoms that can be functionalized to interact with biological targets, make it a cornerstone in drug design.[1] When fused with an indanyl moiety, the resulting indanyl piperazine core forms the backbone of several important pharmaceutical agents, particularly those targeting the central nervous system (CNS). The synthesis of these valuable molecules relies on robust and efficient chemical transformations, among which reductive amination stands out as a paramount strategy for forming the critical carbon-nitrogen (C-N) bond. Reductive amination is one of the most fundamental and widely used methods in the pharmaceutical industry, accounting for at least a quarter of all C-N bond-forming reactions.[3][4][5][6]

This guide provides an in-depth analysis and detailed protocols for the synthesis of indanyl piperazine via reductive amination, tailored for researchers, chemists, and professionals in drug development. We will explore the core principles, compare leading methodologies, and offer field-proven insights to ensure successful and reproducible outcomes.

Core Principles: The Mechanism of Reductive Amination

Reductive amination is a two-stage process that converts a carbonyl group (in this case, the ketone of 2-indanone) and an amine (piperazine) into a new, more complex amine.[7]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of 2-indanone. This is followed by dehydration to form a transient imine intermediate. Under the typically neutral to weakly acidic reaction conditions, this imine is protonated to generate a highly electrophilic iminium ion.[8]

  • Hydride Reduction: The iminium ion is then irreversibly reduced by a hydride-donating reagent to yield the final secondary amine product, 1-(indan-2-yl)piperazine.

The success of a "direct" or "in-situ" reductive amination, where all components are mixed in one pot, hinges on the careful selection of a reducing agent. The ideal reagent must be chemoselective, meaning it reduces the iminium ion intermediate much faster than it reduces the starting ketone.[8][9] This selectivity prevents the wasteful formation of the corresponding alcohol (2-indanol) as a byproduct.

Reductive_Amination_Mechanism Mechanism of Reductive Amination cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction ketone 2-Indanone (Ketone) carbinolamine Carbinolamine Intermediate ketone->carbinolamine + Piperazine amine Piperazine (Amine) iminium Iminium Ion carbinolamine->iminium - H₂O + H⁺ product 1-(Indan-2-yl)piperazine (Product) iminium->product + [H⁻] (Reduction)

Caption: The two-stage mechanism of reductive amination.

Comparative Analysis of Key Methodologies

Two dominant methods for reductive amination are the use of chemical hydride reagents and catalytic hydrogenation. Each offers distinct advantages and is suited for different experimental constraints and scales.

FeatureMethod A: Sodium Triacetoxyborohydride (STAB)Method B: Catalytic Hydrogenation
Principle Chemoselective reduction of the iminium ion using a mild borohydride reagent.Heterogeneous catalysis using a metal catalyst (e.g., Pd/C) and H₂ gas.
Selectivity Excellent. STAB is sterically hindered and electronically deactivated, making it slow to reduce ketones but highly reactive towards protonated imines.[9]High, but can be catalyst-dependent. Over-reduction of other functional groups is possible.
Functional Group Tolerance Very broad. Tolerates reducible groups like C-C multiple bonds, nitro groups, and esters.[10][11]Less tolerant. Can reduce alkenes, alkynes, nitro groups, and remove benzyl protecting groups.
Reaction Conditions Mild. Typically room temperature, atmospheric pressure.Requires elevated pressure (H₂) and sometimes temperature.
Safety & Handling Safer than NaBH₃CN (no toxic HCN gas release).[9] Moisture-sensitive.Requires specialized high-pressure equipment. Catalysts (Pd/C) can be pyrophoric when dry. H₂ is highly flammable.
Workup & Purification Aqueous quench and extraction. Purification often requires chromatography.Simple filtration to remove the catalyst. The product is often clean, minimizing chromatography.
Scalability Readily scalable, but the stoichiometric nature of the reagent can be costly and generate significant waste on a large scale.Highly scalable and cost-effective. Atom-economical ("green") with water as the only byproduct.[12]

Experimental Protocols

Protocol A: Synthesis via Sodium Triacetoxyborohydride (STAB)

This protocol leverages the exceptional mildness and selectivity of STAB, making it a reliable choice for laboratory-scale synthesis.[13]

Principle: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because the electron-withdrawing acetate groups moderate the hydride-donating ability of the borohydride.[9] This "tamed" reactivity allows it to selectively reduce the iminium ion in the presence of the less reactive 2-indanone starting material, leading to high yields and minimal side products.[8][10]

Materials and Reagents:

  • 2-Indanone (99%)

  • Piperazine (99%, anhydrous)

  • Sodium triacetoxyborohydride (STAB, 97%)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-indanone (1.0 eq) and piperazine (1.2 eq). Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M with respect to the 2-indanone. Stir the mixture at room temperature for 20 minutes.

    • Scientist's Note: Using a slight excess of piperazine helps drive the reaction to completion. Anhydrous conditions are crucial as STAB reacts with water. DCE is an excellent solvent for this reaction, though THF can also be used.[11]

  • Reagent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 15-20 minutes.

    • Scientist's Note: Portion-wise addition helps to control any minor exotherm and ensures the reaction proceeds smoothly. For less reactive ketones, a catalytic amount of acetic acid (0.1-1.0 eq) can be added to facilitate iminium ion formation, though it is often not necessary for reactive substrates like 2-indanone.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the 2-indanone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-(indan-2-yl)piperazine.

Protocol B: Synthesis via Catalytic Hydrogenation

This method is highly efficient, atom-economical, and particularly well-suited for larger-scale syntheses where cost and waste reduction are priorities.[12]

Principle: In this "one-pot" process, the 2-indanone and piperazine form the iminium ion in solution, which is then immediately reduced on the surface of a heterogeneous metal catalyst by molecular hydrogen. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[14]

Materials and Reagents:

  • 2-Indanone (99%)

  • Piperazine (99%)

  • Palladium on carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Celite™ or a similar filter aid

Step-by-Step Methodology:

  • Vessel Charging: To a high-pressure reaction vessel, add 2-indanone (1.0 eq), piperazine (1.2 eq), and the solvent (MeOH or EtOH).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (1-5 mol %).

    • Safety First: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere. Using a 50% water-wet catalyst significantly mitigates this risk.

  • Inerting and Hydrogenation: Seal the reaction vessel. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can also be monitored by taking aliquots (after carefully depressurizing and re-purging) for GC-MS analysis.

  • Workup (Catalyst Removal): Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Dilute the reaction mixture with additional methanol.

  • Filtration: Carefully filter the mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.

    • Safety First: Do not allow the filter cake containing the catalyst to dry out, as it can ignite upon exposure to air. Keep it wet with solvent until it can be disposed of properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. This product is often of high purity and may not require further chromatographic purification, with crystallization being a potential alternative.

General Experimental Workflow

The following diagram outlines the typical sequence of operations for a reductive amination synthesis, from initial setup to final product analysis.

Caption: General workflow for synthesis and purification.

Conclusion and Expert Insights

Reductive amination is a powerful and versatile tool for the synthesis of indanyl piperazines and countless other amine-containing pharmaceutical targets. The choice between a chemical reducing agent like sodium triacetoxyborohydride and catalytic hydrogenation depends on the specific needs of the project, including scale, available equipment, and the presence of other functional groups in the molecule.

  • For rapid, lab-scale synthesis with broad functional group compatibility, STAB is an unparalleled choice.

  • For large-scale, cost-effective, and environmentally conscious manufacturing, catalytic hydrogenation is the superior methodology.

Successful implementation requires a solid understanding of the reaction mechanism, careful attention to reaction conditions, and strict adherence to safety protocols. These application notes provide the foundational knowledge and practical steps to confidently apply these essential methods in a research and development setting.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molbank, 2023(1), M1563. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, 31633341. Available from: [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Università degli Studi di Firenze. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Abdel-Magid, A. F., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. Available from: [Link]

  • Studylib. (n.d.). Secondary Amine Synthesis: Reductive Amination Lab Procedure. Studylib. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]

  • Rafiq, A., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. ResearchGate. Available from: [Link]

  • Zlotin, G., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PMC. Available from: [Link]

  • Federal, C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 264-272. Available from: [Link]

  • Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1‐indanone derivatives by using... ResearchGate. Available from: [Link]

  • Sun, H., et al. (2022). Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. PubMed, 35870494. Available from: [Link]

  • Baxter, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. Available from: [Link]

  • Baxter, E. L., et al. (2020). A Practical Catalytic Reductive Amination of Carboxylic Acids. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic activity of different catalysts for the reductive amination of 1-indanone and R-( +)-α-phenethylamine. ResearchGate. Available from: [Link]

  • Balaraman, E., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5883-5898. Available from: [Link]

  • Balaraman, E., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. ResearchGate. Available from: [Link]

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available from: [Link]

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. Available from: [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR, 28(2). Available from: [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available from: [Link]

Sources

Method

In Vitro Receptor Binding Assay Protocols for Piperazine Ligands: A Comprehensive Application Note

Introduction & Mechanistic Grounding Piperazine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of neuroactive compounds targeting G-protein-coupled receptors (GPCRs) s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Piperazine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of neuroactive compounds targeting G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors[1][2]. The structural versatility of the piperazine ring allows for precise tuning of orthosteric and allosteric interactions, yielding compounds that act as potent agonists, partial agonists, or antagonists[3][4].

To accurately profile these ligands during drug discovery, researchers rely on robust in vitro binding assays. The selection of the assay format is driven by the specific pharmacological question:

  • Radioligand Binding Assays remain the gold standard for determining the absolute thermodynamic equilibrium affinity (

    
    ) of a ligand for a single receptor subtype[2].
    
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as a powerful, homogeneous alternative. It is uniquely suited for studying receptor hetero-oligomerization (e.g., D1/D3 heterodimers) and real-time binding kinetics without the need for radioactive materials or wash steps[5][6]. TR-FRET leverages a time delay to eliminate short-lived background autofluorescence, drastically improving the signal-to-noise ratio[7][8].

GPCR_Signaling cluster_Gi Gi/o Pathway (e.g., 5-HT1A, D2) cluster_Gq Gq/11 Pathway (e.g., 5-HT2A) Ligand Piperazine Ligand Receptor_Gi 5-HT1A / D2 Receptor Ligand->Receptor_Gi Receptor_Gq 5-HT2A Receptor Ligand->Receptor_Gq Gi_Protein Gi/o Protein Receptor_Gi->Gi_Protein AC Adenylyl Cyclase (Inhibited) Gi_Protein->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP Gq_Protein Gq/11 Protein Receptor_Gq->Gq_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

GPCR signaling pathways for D2/5-HT1A (Gi/o) and 5-HT2A (Gq/11) receptors.

Quantitative Binding Profiles of Piperazine Ligands

The affinity of piperazine derivatives is highly dependent on their N-substitutions. The table below summarizes representative in vitro binding affinities (


) for various piperazine scaffolds across key CNS receptors.
Compound Class / DerivativeTarget ReceptorRadioligand UsedAffinity (

in nM)
Reference Context
2-Fluorophenyl piperazine (Compound 7a)5-HT1A[³H]-8-OH-DPAT14.3 ± 7.1[1]
2-Fluorophenyl piperazine (Compound 3a)5-HT1A[³H]-8-OH-DPAT67.8 ± 4.6[1]
4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine5-HT7[³H]-5-CT7.2[9]
Homopiperazine derivative (Compound 42)5-HT7[³H]-5-CT148.0[9]
BP 897 derivative (Compound 21)D3Fluorescent ProbeHigh Affinity (Acceptor)[5]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (5-HT1A Receptor)

This protocol details the evaluation of piperazine ligands at the human 5-HT1A receptor using [³H]-8-OH-DPAT[2].

Causality & Expert Insight: Rapid filtration is utilized to physically separate the receptor-bound radioligand from the free radioligand in solution. Glass fiber filters (GF/B) must be pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of positively charged piperazine amines.

Step-by-Step Methodology:

  • Membrane Preparation: Cultured CHO-K1 cells stably expressing the human 5-HT1A receptor are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4)[2]. Centrifuge the homogenate at 50,000 × g for 10 minutes at 4°C. Resuspend the final pellet in fresh assay buffer.

  • Assay Assembly: In a 96-well plate, combine the following in a total volume of 250 µL:

    • 50-100 µg of membrane protein.

    • Increasing concentrations of the test piperazine compound.

    • [³H]-8-OH-DPAT at a final concentration of 0.25 nM[2].

  • Incubation: Incubate the microplate at room temperature for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium[2].

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI for 1 hour).

  • Washing: Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand[2].

  • Detection: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter[2].

  • Data Analysis: Determine non-specific binding in the presence of 10 µM serotonin. Calculate the

    
     via non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    [2].
Protocol 2: TR-FRET Binding Assay for Receptor Hetero-oligomers (D1/D3)

This protocol outlines a homogeneous TR-FRET assay to determine ligand affinity for D1/D3 receptor heterodimers, utilizing a fluorescently tagged piperazine derivative[5].

Causality & Expert Insight: TR-FRET combines Fluorescence Resonance Energy Transfer with Time-Resolved Fluorescence. By applying a microsecond delay between excitation and emission reading, short-lived background fluorescence (autofluorescence) decays completely, leaving only the long-lived signal from the lanthanide donor (e.g., Terbium)[6][8]. Because FRET only occurs when the donor and acceptor are within 1-10 nm of each other, no wash steps are required to remove unbound ligand[6][8].

Step-by-Step Methodology:

  • Receptor Labeling: Express SNAP-tagged D1 receptors and unlabeled D3 receptors in HEK293 cells. Label the SNAP-D1 receptors with a Terbium cryptate donor (Lumi4-Tb) in assay buffer.

  • Assay Assembly: In a 384-well low-volume microplate, add the Lumi4-Tb-labeled membrane preparation.

  • Ligand Addition: Add the fluorescent acceptor ligand (e.g., a derivative of the D3 partial agonist BP 897) at a fixed concentration[5]. Add varying concentrations of the unlabeled test piperazine compound to compete for the binding site.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours. Note: As a homogeneous assay, no physical separation or washing is performed[6][8].

  • Time-Resolved Detection: Read the plate using a TR-FRET compatible microplate reader.

    • Excitation: 337 nm (laser or flash lamp).

    • Delay: 50 µs (allows background fluorescence to dissipate)[8].

    • Integration Time: 400 µs[8].

    • Emission: Measure dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor signal (665 nm) by the donor signal (620 nm). Plot the ratio against the log concentration of the test compound to determine the

    
    .
    

Assay_Workflows cluster_Radioligand Radioligand Binding Workflow cluster_TRFRET TR-FRET Binding Workflow R1 Membrane Prep R2 Incubation with Ligand & [³H]-Radioligand R1->R2 R3 Rapid Filtration & Wash R2->R3 R4 Scintillation Counting R3->R4 T1 Receptor Labeling (Donor) T2 Incubation with Fluorescent Ligand (Acceptor) T1->T2 T3 No-Wash Equilibration T2->T3 T4 Time-Resolved Fluorescence Read T3->T4

Comparative workflows for Radioligand Filtration and homogeneous TR-FRET binding assays.

References

  • [1] Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds at 5-HT1A Receptors. ResearchGate. Available at:

  • [2] The Pharmacological Profile of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives: A Technical Guide. Benchchem. Available at:

  • [5] Time-resolved FRET binding assay to investigate hetero-oligomer binding properties: proof of concept with dopamine D1/D3 heterodimer. PubMed. Available at:

  • [3] Aralkyl Substituted Piperidine or Piperazine Derivatives and Their Use for Treating Schizophrenia. Google Patents. Available at:

  • [4] Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. PMC. Available at:

  • [9] Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI. Available at:

  • [6] TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at:

  • [7] TR-FRET Assay Principle. Poly-Dtech. Available at:

  • [8] Learn about TR-FRET technology in one article. Absin. Available at:

Sources

Application

Technical Application Note: Solubility Profiling and Solvent Systems for (6-Methoxy-indan-1-yl)piperazine

This Application Note is designed for researchers and drug development scientists working with (6-Methoxy-indan-1-yl)piperazine , a key pharmacophore often found in serotonin receptor ligands (e.g., 5-HT2C agonists) and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists working with (6-Methoxy-indan-1-yl)piperazine , a key pharmacophore often found in serotonin receptor ligands (e.g., 5-HT2C agonists) and psychotropic drug intermediates.[1][2]

Executive Summary & Chemical Identity

(6-Methoxy-indan-1-yl)piperazine is a secondary amine combining a lipophilic methoxy-indane core with a polar piperazine ring.[1][2] Its solubility behavior is dominated by its basicity (piperazine


) and the lipophilicity of the indane scaffold.[3]
  • Chemical Nature: Lipophilic Base.[1][2][3]

  • Key Challenge: The free base is poorly soluble in neutral aqueous media, leading to precipitation in biological assays if not properly formulated.[2][3]

  • Solution: Utilization of pH-dependent solubility strategies (salt formation) and specific organic co-solvents (DMSO, Ethanol) for stock preparation.[1][2][3]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImplication for Solubility
pKa (Piperazine NH) ~9.0 – 9.8 (Basic)High solubility in acidic media (pH < 5); low in basic/neutral.[1][2]
LogP ~2.0 – 2.8Moderate lipophilicity; affinity for DCM, Chloroform, and alcohols.[2][3]
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding; soluble in protic solvents like Ethanol.[1][2]
Physical State Solid / Oil (depending on purity)May "oil out" in water/organic mixtures if not crystalline.[1][2][3]

Solubility Profile & Solvent Selection

The following data is synthesized from synthesis patents and structural analogs (e.g., phenylpiperazines).

A. Solubility Data Table (Free Base)
Solvent ClassSolventSolubility RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL) Extraction / Work-up. Preferred solvent for isolating the free base from aqueous reaction mixtures.[1][2]
Polar Protic Methanol, EthanolHigh (>30 mg/mL) Reaction / Crystallization. Excellent for synthesis; solubility decreases significantly upon cooling (good for recrystallization).[1][2][3]
Polar Aprotic DMSO, DMFVery High (>100 mg/mL) Stock Solutions. Ideal for preparing 10-20 mM stocks for biological screening.[1][2][3]
Ethers Diethyl Ether, MTBELow / Moderate Precipitation. Often used to precipitate the salt form (e.g., HCl salt) from alcoholic solutions.[1][2][3]
Aqueous Water (pH 7)Insoluble (<0.1 mg/mL) Wash solvent. Used to remove inorganic salts during work-up.[1][2][3]
Aqueous Acid 0.1 M HCl, Acetic AcidSoluble (>50 mg/mL) Formulation. Protonation of the piperazine nitrogen renders the molecule water-soluble.[1][2][3]
B. Solvent Selection Guide by Workflow
1. Synthesis & Reaction
  • Recommended: Ethanol or Acetonitrile .[1][2][3]

  • Rationale: The nucleophilic substitution reaction (e.g., reacting 1-chloro-6-methoxyindane with piperazine) requires a polar solvent to stabilize the transition state.[1][2] Ethanol allows for easy reflux and subsequent removal.[3]

2. Purification (Acid-Base Extraction)
  • System: DCM / Water (pH adjusted).

  • Protocol:

    • Acidify mixture (pH 2)

      
       Impurities stay in organic; Product moves to Aqueous phase.[2][3]
      
    • Wash Aqueous phase with DCM.[2][3]

    • Basify Aqueous phase (pH 12)

      
       Product precipitates/oils out.[2][3]
      
    • Extract Product into DCM .

3. Biological Assay Formulation
  • Stock: 10 mM in 100% DMSO .

  • Working Solution: Dilute into buffer. Critical: Ensure final DMSO concentration is <1% to avoid cytotoxicity.[2][3] If precipitation occurs, acidify the buffer slightly or use the Hydrochloride salt.[3][4]

Experimental Protocols

Protocol A: Gravimetric Determination of Equilibrium Solubility

Use this protocol to establish exact solubility limits for your specific batch/isomer.[1][2][3]

Materials:

  • Test Compound (Free base or Salt)[1][2][4]

  • Solvents (HPLC Grade)[1][2]

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous)[1][2]

  • Analytical Balance[1][2][3]

Step-by-Step:

  • Supersaturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a clear glass vial.

  • Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely, add more solid until a precipitate remains visible.[3]

  • Filtration: Filter the saturated supernatant using a pre-warmed syringe filter into a tared vessel.

  • Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until dry.

  • Quantification: Weigh the residue.

Protocol B: Salt Formation Screening (For Aqueous Solubility)

Use this to convert the oily free base into a water-soluble crystalline solid.[1][2]

Rationale: The piperazine nitrogen is basic.[1][2][3][5][6][7][8] Reacting with strong acids creates ionic salts with high lattice energy (crystallinity) and water solubility.[2][3]

Procedure:

  • Dissolve 100 mg of (6-Methoxy-indan-1-yl)piperazine free base in 2 mL Ethanol .

  • Slowly add 1.1 equivalents of acid (e.g., HCl in Dioxane or Fumaric acid in EtOH) while stirring.

  • Observation:

    • Immediate Precipitate: Good salt candidate.[2][3]

    • No Precipitate:[1][2][3] Add Diethyl Ether dropwise to reduce polarity and force precipitation (Anti-solvent method).[1][2][3]

  • Cool to 4°C for 2 hours. Filter and dry crystals.[2][3]

  • Test aqueous solubility of the resulting salt using Protocol A.

Visual Workflows (Graphviz)

Figure 1: Solvent Selection Decision Tree

This workflow guides the selection of the optimal solvent system based on the experimental stage.[2][3]

SolventSelection Start Start: (6-Methoxy-indan-1-yl)piperazine Goal Define Goal Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Purification Purification / Extraction Goal->Purification BioAssay Biological Assay Goal->BioAssay SynthSolv Use: Ethanol, Acetonitrile, or DMF (Reflux capable, polar) Synthesis->SynthSolv PurifSolv Use: DCM or Chloroform (High solubility for Free Base) Purification->PurifSolv CheckSol Is it Water Soluble? BioAssay->CheckSol AssaySolv Use: DMSO (Stock) -> Aqueous Buffer (Avoid precipitation) SaltForm Convert to HCl or Fumarate Salt CheckSol->SaltForm Yes (Aqueous media) UseBase Use Free Base in Organic Solvent CheckSol->UseBase No (Organic media) SaltForm->AssaySolv Dissolve Salt

Caption: Decision matrix for solvent selection based on the specific phase of drug development.

Figure 2: Acid-Base Purification Logic

A self-validating protocol for isolating the pure compound from reaction impurities.[1][2][3]

AcidBaseExtraction Mix Crude Reaction Mixture (Organic Solvent) Acidify Add 1M HCl (pH < 3) Mix->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product-H+) PhaseSep1->AqLayer1 Keep Basify Add NaOH (pH > 11) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product Free Base) Extract->FinalOrg Evaporate FinalAq Waste Aqueous (Salts) Extract->FinalAq Discard

Caption: Acid-Base extraction workflow utilizing the pKa of the piperazine moiety for purification.

Troubleshooting & FAQ

Q: The compound is "oiling out" in water during salt formation. [1][2][3]

  • Cause: The salt is forming too fast or the solution is too concentrated, trapping solvent/impurities.[2][3]

  • Fix: Use the Anti-Solvent Method. Dissolve the base in a minimal amount of Ethanol, then add Diethyl Ether very slowly with vigorous stirring. If oil persists, scratch the glass to induce nucleation or seed with a known crystal.[3]

Q: My DMSO stock solution precipitated when added to the cell culture media.

  • Cause: "Crash-out" due to rapid change in polarity.[1][2][3]

  • Fix:

    • Lower the final concentration (e.g., < 10 µM).[3]

    • Pre-dilute the DMSO stock into an intermediate solvent like Ethanol (if cells tolerate) before adding to media.[3]

    • Best Fix: Convert the compound to the Hydrochloride (HCl) or Fumarate salt before making the stock; salts have superior aqueous kinetics.[1][2][3]

References

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 60155700, (2Z)-6-methoxy-7-(piperazin-1-ylmethyl)...[1][2] (Structural Analog). Retrieved October 26, 2023, from [Link]

  • European Patent Office. (1990).[2][3][4] EP 0251141 B1: Piperazine compounds, process for preparing them.[2][3][4] (Demonstrates extraction of methoxy-piperazine derivatives with Chloroform). Retrieved October 26, 2023, from

Sources

Method

Application Note: Preparation of (6-Methoxy-indan-1-yl)piperazine Hydrochloride

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of (6-Methoxy-indan-1-yl)piperazine hydrochloride , a privileged pharmacophore in CNS drug discovery (targeting 5-HT and Dopa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, scientifically validated protocol for the synthesis of (6-Methoxy-indan-1-yl)piperazine hydrochloride , a privileged pharmacophore in CNS drug discovery (targeting 5-HT and Dopamine receptors).

The protocol prioritizes regiochemical fidelity and purification efficiency , utilizing a Titanium(IV)-mediated reductive amination strategy to avoid common side reactions associated with direct nucleophilic substitution (e.g., elimination to indene).

Abstract & Scientific Rationale

The 1-aminoindane scaffold is a structural cornerstone in medicinal chemistry, serving as a rigidified analogue of phenethylamine. The introduction of a piperazine moiety at the C1 position creates a versatile ligand for GPCRs.

This protocol addresses the challenge of synthesizing the 1,6-substituted indane system . Direct nucleophilic substitution on 1-chloro-6-methoxyindane often suffers from competitive E1/E2 elimination, yielding the thermodynamically stable indene by-product. To circumvent this, we employ a Titanium(IV) isopropoxide-mediated reductive amination . This method proceeds via a stable titanate-imine intermediate, ensuring high conversion rates and suppressing dimer formation when using N-protected piperazine.

Retrosynthetic Analysis

The synthesis is disconnected at the C1–N bond, tracing back to the commercially available 6-methoxy-1-indanone and 1-Boc-piperazine .

Retrosynthesis Target (6-Methoxy-indan-1-yl)piperazine (Target Molecule) Inter Imine / Enamine Intermediate Target->Inter Reduction (NaBH4) SM1 6-Methoxy-1-indanone (Electrophile) Inter->SM1 Ti(OiPr)4 Condensation SM2 1-Boc-Piperazine (Nucleophile) Inter->SM2 +

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
6-Methoxy-1-indanone 162.191.0Starting Material
1-Boc-piperazine 186.251.2Amine Source
Titanium(IV) isopropoxide 284.221.5Lewis Acid / Dehydrating Agent
Sodium Borohydride 37.832.0Reducing Agent
HCl (4M in Dioxane) 36.465.0Deprotection / Salt Formation
THF (Anhydrous) -SolventReaction Medium
Step 1: Reductive Coupling (Intermediate Formation)

Objective: Synthesis of tert-butyl 4-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine-1-carboxylate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Mixing: Charge the flask with 6-Methoxy-1-indanone (1.62 g, 10 mmol) and 1-Boc-piperazine (2.23 g, 12 mmol).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (4.5 mL, 15 mmol) neat via syringe. Caution: Ti(OiPr)4 is moisture sensitive.

  • Imine Formation: Stir the neat mixture (or in minimal THF, 5 mL) at ambient temperature for 12–16 hours . The mixture will become viscous and turn yellow/orange, indicating titanate-imine complex formation.

  • Dilution: Dilute the reaction mixture with anhydrous THF (20 mL) and ethanol (10 mL) to solubilize the complex.

  • Reduction: Cool the solution to 0°C in an ice bath. Add Sodium Borohydride (NaBH4, 0.76 g, 20 mmol) portion-wise over 15 minutes. Note: Gas evolution (H2) will occur.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quench: Quench carefully with 2M NaOH (10 mL) . A heavy white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc (50 mL). Filter the biphasic mixture through a pad of Celite to remove Titanium salts. Wash the Celite pad with EtOAc.

  • Extraction: Wash the filtrate with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO2, 0–30% EtOAc in Hexanes) to yield the Boc-protected intermediate as a colorless viscous oil.

Step 2: Deprotection & Salt Crystallization

Objective: Isolation of the final Hydrochloride salt.

  • Dissolution: Dissolve the purified Boc-intermediate (approx. 2.5 g) in Dichloromethane (DCM, 10 mL) .

  • Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.

  • Deprotection: Stir at room temperature for 2–3 hours. The solution will become cloudy as the salt begins to precipitate.

  • Precipitation: Dilute the mixture with Diethyl Ether (50 mL) to complete precipitation.

  • Isolation: Filter the white solid under a nitrogen blanket (the salt may be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Critical Process Parameters (CPPs) & Troubleshooting

Reaction Workflow Diagram

Workflow Start Start: 6-Methoxy-1-indanone + 1-Boc-Piperazine TiStep Add Ti(OiPr)4 (Stir 12h, Neat/Conc.) Start->TiStep Imine Formation RedStep Dilute (THF/EtOH) Add NaBH4 (0°C) TiStep->RedStep Reduction Quench Quench (2M NaOH) Filter Ti Salts (Celite) RedStep->Quench Workup Purify Flash Chromatography (Isolate Boc-Intermediate) Quench->Purify Purification Salt Deprotection (HCl/Dioxane) Crystallize with Ether Purify->Salt Salt Formation Final Final Product: (6-Methoxy-indan-1-yl)piperazine 2HCl Salt->Final Isolation

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Steric hindrance of indanoneIncrease Ti(OiPr)4 to 2.0 eq; extend imine formation time to 24h.
Indene Formation Elimination during workupEnsure reaction is kept basic/neutral until reduction is complete. Avoid heating the acidic workup.
Gummy Precipitate (Step 2) Hygroscopic saltTriturate the gum with anhydrous acetone or acetonitrile to induce crystallization.
Titanium Emulsion Improper quenchingUse the "1-1-3" quench method: 1 mL H2O, 1 mL 15% NaOH, 3 mL H2O per gram of Ti reagent.

Analytical Characterization (Expected Data)

To validate the structure, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, D2O/DMSO-d6):

    • Indanyl C1-H: A distinct doublet of doublets (dd) or multiplet around 4.3 – 4.6 ppm . This shift is characteristic of the benzylic amine methine.

    • Methoxy Group: Singlet at 3.75 ppm .

    • Aromatic Protons: Three protons in the 6.8 – 7.2 ppm range (pattern depends on 6-substitution: d, s, dd).

    • Piperazine Ring: Broad multiplets at 3.0 – 3.5 ppm (8H).

    • Indane CH2s: Multiplets at 2.0 – 3.0 ppm (C2 and C3 protons).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+ for free base (C14H20N2O): 233.16 .

    • Observed [M+H]+: 233.2 .

  • Appearance: White to off-white crystalline solid (Dihydrochloride salt).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for the Synthesis of Piperazine Derivatives." (General piperazine handling protocols). Link

  • Sigma-Aldrich. "Privileged Structures: Piperazines in Medicinal Chemistry." ChemFiles, Vol 5, No 3. (Context on GPCR activity). Link

Sources

Application

Application Note: Dosing and Administration of Indanyl Piperazines in Rodent Models

Introduction & Scope Indanyl piperazines (e.g., 1-(2-indanyl)piperazine and its derivatives) represent a distinct chemical scaffold often investigated for their activity as monoamine transporter releasers or high-affinit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Indanyl piperazines (e.g., 1-(2-indanyl)piperazine and its derivatives) represent a distinct chemical scaffold often investigated for their activity as monoamine transporter releasers or high-affinity 5-HT1A receptor ligands. Unlike simple phenylpiperazines, the rigid indane moiety confers unique lipophilicity and steric constraints that significantly alter pharmacokinetics (PK) and blood-brain barrier (BBB) penetration.

This guide addresses the specific challenges of working with this scaffold: poor aqueous solubility of the free base , pH-dependent stability , and biphasic behavioral profiles (sedation vs. stimulation) dependent on dosing thresholds.

Chemical Handling & Formulation Strategies

The primary failure mode in indanyl piperazine studies is inconsistent dosing due to precipitation in the syringe or peritoneal cavity. These compounds are lipophilic bases (pKa ~8.5–9.5).

A. Salt Selection vs. Free Base
  • Recommendation: Always utilize the Hydrochloride (HCl) or Maleate salt forms for in vivo administration.

  • Reasoning: The free base is virtually insoluble in physiological saline. While DMSO can solubilize the free base, high DMSO concentrations (>10%) cause local cytotoxicity and confound behavioral data (e.g., reduced locomotion due to abdominal irritation).

B. Protocol: Vehicle Formulation (Cyclodextrin Complexation)

For compounds with high lipophilicity where simple saline fails even with salt forms, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard vehicle. It prevents precipitation upon contact with physiological pH.

Materials:

  • Indanyl Piperazine (HCl salt preferred)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

Step-by-Step Formulation:

  • Prepare Vehicle Stock: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Weighing: Calculate the required mass of the drug. Note: Adjust for the salt factor (e.g., if using Dihydrochloride, MW is significantly higher than free base).

  • Solubilization: Add the drug powder to the 20% HP-β-CD solution. Vortex vigorously for 5 minutes.

  • Sonication: Sonicate at 40°C for 10–15 minutes until the solution is clear.

  • pH Adjustment (Critical): Check pH. Indanyl piperazines are most stable and soluble at pH 4.5–5.5 . If pH > 6.0, the drug may precipitate. Adjust carefully with 0.1 N HCl if necessary.

  • Final Dilution: If a lower concentration is needed, dilute with sterile saline, ensuring the final HP-β-CD concentration remains above 10% to prevent "crashing out."

Dosing Guidelines & Pharmacokinetics

Dosing must be stratified by species due to significant differences in metabolic clearance rates (CYP450 activity).

A. Recommended Dose Ranges
SpeciesRouteDose Range (mg/kg)Injection Vol.Primary Endpoint
Rat (Sprague-Dawley)IV1 – 51 mL/kgPharmacokinetics / Microdialysis
Rat (Sprague-Dawley)IP5 – 202 mL/kgLocomotor Activity / Discrimination
Rat (Sprague-Dawley)PO10 – 405 mL/kgOral Bioavailability / Toxicology
Mouse (C57BL/6)IP10 – 3010 mL/kgHead Twitch Response / FST
B. Route-Specific Considerations
  • Intraperitoneal (IP): The most common route for behavioral screening. Ensure the pH is >4.5 to avoid abdominal writhing, which mimics "sedation" in open field tests.

  • Subcutaneous (SC): Preferred for pharmacokinetic stability. Absorption is slower (Tmax ~30-45 min) compared to IP (Tmax ~15-20 min), providing a smoother plasma concentration curve.

  • Oral (PO): Indanyl piperazines often undergo significant first-pass metabolism. Doses must typically be 2x higher than parenteral doses to achieve equipotent central effects.

Mechanism of Action: 5-HT1A Signaling Pathway

Many indanyl piperazines (e.g., 1-(2-indanyl)piperazine) act as high-affinity partial agonists or antagonists at the 5-HT1A receptor. The following diagram illustrates the signal transduction pathway upon ligand binding, leading to the hyperpolarization of neurons (inhibitory effect).

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Ligand Indanyl Piperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds (Ki ~ nM) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) GProtein->GIRK Beta-Gamma Subunit Opens cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Hyperpol Membrane Hyperpolarization GIRK->Hyperpol K+ Efflux

Figure 1: Signal transduction pathway of Indanyl Piperazines acting as 5-HT1A agonists.[1] The ligand triggers Gi/o coupling, inhibiting Adenylyl Cyclase and opening GIRK channels, resulting in neuronal inhibition.

Experimental Protocol: In Vivo Behavioral Assessment[2][3]

Protocol: Assessment of Serotonergic Syndrome vs. Sedation

Indanyl piperazines can exhibit a "biphasic" profile. Low doses may cause sedation (5-HT1A autoreceptor activation), while high doses may trigger serotonin syndrome (5-HT release/postsynaptic activation).

Step 1: Baseline Acclimatization

  • Place rats in individual clear Plexiglas observation cages (40 x 40 cm) for 30 minutes prior to injection.

  • Record baseline body temperature via rectal probe.

Step 2: Administration

  • Inject the formulated vehicle (Control Group) or Drug (Test Group) IP.

  • Time t=0.

Step 3: Scoring Matrix (0–60 minutes) Observe animals every 10 minutes. Score the following on a 0–3 scale:

ObservationMechanism Implication
Flat Body Posture 5-HT1A Agonism (Specific to indanyl piperazines)
Forepaw Treading 5-HT1A / 5-HT2A activation
Head Weaving 5-HT2A activation
Hyperthermia (>1°C) Serotonin Releasing Agent (SRA) activity
Hind Limb Abduction 5-HT1A Agonism

Step 4: Data Analysis

  • Plot "Summed Serotonin Score" vs. Time.

  • Critical Check: If animals exhibit hypothermia rather than hyperthermia, this indicates dominant 5-HT1A agonist activity (similar to 8-OH-DPAT) rather than serotonin release (similar to MDMA).

Safety & Toxicology Notes

  • Thermoregulation: Indanyl piperazines can drastically alter body temperature. Always use a homeothermic blanket during anesthetized surgeries (e.g., microdialysis) to prevent hypothermic shock.

  • Drug-Drug Interactions: These compounds are often substrates for P-glycoprotein (P-gp). Co-administration with P-gp inhibitors (e.g., verapamil, ketoconazole) can increase brain concentrations by >200%, leading to unexpected toxicity.

References

  • Glennon, R. A., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands.[2][3][4][5][6] 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[3] Journal of Medicinal Chemistry.

  • Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse.[7] Drug and Alcohol Dependence.

  • Caccia, S., et al. (1985). Lipophilicity and disposition of 1-aryl-piperazines in the rat.[8] Xenobiotica.

  • Duffy, C., et al. (2023). Characterization of an Aryl Piperazine/2-Hydroxypropyl-β-cyclodextrin Complex. TU Dublin.

  • Bi, Y., et al. (2019).[9] Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics.[10] Pharmaceutics.[1]

Sources

Method

Application Note: Cell Culture Handling of (6-Methoxy-indan-1-yl)piperazine Solutions

Introduction & Scientific Rationale (6-Methoxy-indan-1-yl)piperazine is a pharmacologically significant scaffold, frequently utilized as a core structural motif in the development of ligands for G-Protein Coupled Recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(6-Methoxy-indan-1-yl)piperazine is a pharmacologically significant scaffold, frequently utilized as a core structural motif in the development of ligands for G-Protein Coupled Receptors (GPCRs), specifically targeting Serotonin (5-HT) and Dopamine receptors [1, 2]. Its structural congeners have demonstrated utility in probing 5-HT1A, 5-HT2A/C, and Dopamine D2 receptor signaling pathways, making it a critical tool in neuropharmacology and drug discovery [3].

However, the physicochemical properties of indanyl-piperazines—specifically their lipophilicity and basicity—present distinct challenges in cell culture environments. Improper handling often leads to compound precipitation , non-specific binding to plasticware, or solvent-induced cytotoxicity , all of which compromise assay reproducibility.

This guide provides a standardized, field-validated protocol for the preparation, storage, and cellular delivery of (6-Methoxy-indan-1-yl)piperazine, ensuring high-fidelity data in functional assays such as Calcium Flux, cAMP quantification, and cytotoxicity screening.

Physicochemical Properties & Solubility Profile

Understanding the chemical nature of the compound is the first step toward reproducible data.

PropertySpecificationExperimental Implication
Molecular Weight ~232.32 g/mol (Free Base)Calculations must account for salt forms (e.g., HCl, TFA) if applicable.
Lipophilicity (LogP) ~1.8 - 2.5 (Estimated)Moderate lipophilicity; requires organic co-solvent (DMSO) for stock solutions.
Basicity (pKa) ~9.0 - 9.8 (Piperazine N)Protonated at physiological pH (7.4); susceptible to lysosomal trapping [4].
Solubility (Water) Low (< 1 mg/mL)Do not attempt to dissolve directly in cell culture media.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock solutions.

Protocol A: Preparation of Master Stock Solutions

Objective: To create a stable, high-concentration stock solution that minimizes freeze-thaw degradation and solvent evaporation.

Reagents & Equipment[1][2][3][4][5][6]
  • (6-Methoxy-indan-1-yl)piperazine (Powder, >98% purity).

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade (Sigma or equivalent).

  • Amber glass vials (to prevent photodegradation).

  • Desiccator cabinet.

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature for 30 minutes before opening. This prevents condensation of atmospheric moisture, which causes hydrolysis or weighing errors.

  • Weighing: Weigh approximately 2.32 mg of the compound.

    • Calculation: To achieve a 10 mM stock solution:

      
      
      
      
      
  • Dissolution: Add 1.0 mL of sterile DMSO. Vortex vigorously for 30–60 seconds.

    • Quality Check: Inspect against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquotting: Dispense into single-use aliquots (e.g., 50 µL) in sterile polypropylene tubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and can cause precipitation of the free base.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: In Vitro Treatment & Serial Dilution

Objective: To deliver the compound to cells without exceeding DMSO tolerance limits (typically <0.1% v/v).

The "Intermediate Dilution" Strategy

Directly adding 100% DMSO stock to cell media often causes local precipitation ("crashing out") before the compound disperses. We use an intermediate step.

Workflow Diagram (Graphviz):

DilutionWorkflow cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (10% DMSO / 90% PBS) Stock->Inter 1:10 Dilution (Prevents Shock) Working 1x Working Solution (Media + 0.1% DMSO) Inter->Working 1:100 Dilution (Final Media) Cells Cell Treatment (Assay Plate) Working->Cells Add to Wells

Caption: Step-wise dilution workflow to prevent compound precipitation and minimize DMSO cytotoxicity.

Procedure
  • Preparation of Vehicle Control: Prepare a "Mock" stock containing only DMSO.

  • Intermediate Dilution (100x):

    • Thaw a 10 mM stock aliquot.

    • Dilute 10 µL of Stock into 90 µL of sterile PBS or serum-free media.

    • Result: 1 mM Compound in 10% DMSO.

  • Working Solution (1x):

    • Dilute the Intermediate solution 1:100 into pre-warmed Complete Culture Media (e.g., DMEM + 10% FBS).

    • Result: 10 µM Compound in 0.1% DMSO.

  • Dosing: Aspirate old media from cells and replace with the Working Solution.

    • Incubation: For GPCR signaling (calcium flux), incubation may be short (minutes). For phenotypic assays (toxicity), incubate for 24–48 hours.

Biological Context: GPCR Signaling Pathways[2]

(6-Methoxy-indan-1-yl)piperazine derivatives often act as ligands for 5-HT receptors. Understanding the downstream signaling is crucial for selecting the right assay readout.

Signaling Pathway Diagram (Graphviz):

GPCRPath Ligand (6-Methoxy-indan-1-yl) piperazine Receptor 5-HT Receptor (GPCR) Ligand->Receptor Binding GProtein G-Protein (Gq/Gi) Receptor->GProtein Activation Effector PLC / Adenylyl Cyclase GProtein->Effector Transduction SecondMess Ca2+ Release / cAMP Effector->SecondMess Synthesis Response Cellular Response (Proliferation/Neuromodulation) SecondMess->Response Regulation

Caption: Putative signaling cascade activated by indanyl-piperazine ligands via Serotonin (5-HT) receptors.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudy Media upon addition Compound precipitation due to "Solvent Shock"Use the Intermediate Dilution step (Protocol B). Do not add 100% DMSO stock directly to media.
High Cell Death in Vehicle Control DMSO concentration > 0.5%Ensure final DMSO concentration is ≤ 0.1% .
Loss of Potency over time Hydrolysis or sticking to plasticUse glass-coated plates or low-binding plastics. Prepare fresh dilutions immediately before use.
Yellowing of Stock Solution Oxidation of the piperazine ringDiscard stock. Store future aliquots under nitrogen or argon gas.

References

  • BindingDB. 1-[4-(6-Methoxy-indan-1-yl)-piperazin-1-yl]-propan-1-one Data.[1] BindingDB Database.[1] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60155700, (2Z)-6-methoxy-7-(piperazin-1-ylmethyl)-2-(1H-pyrrolo[2,3-c]pyridin-3-ylmethylidene)-1-benzofuran-3-one. PubChem.[2] Available at: [Link]

  • European Journal of Pharmacology. The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation.[3] PubMed.[1] Available at: [Link]

  • National Institutes of Health. Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes. PMC. Available at: [Link]

Sources

Application

Application Note: Advanced Pharmacokinetic Bioanalysis of Piperazine Derivatives

Introduction & Rationale Piperazine derivatives represent one of the most prolific foundational scaffolds in modern medicinal chemistry. Due to their favorable target binding profiles, they are extensively utilized in ce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Piperazine derivatives represent one of the most prolific foundational scaffolds in modern medicinal chemistry. Due to their favorable target binding profiles, they are extensively utilized in central nervous system (CNS) therapeutics, antipsychotics, anxiolytics, and even emerge frequently as novel psychoactive substances (designer drugs)[1].

However, the unique physicochemical properties of the piperazine ring—specifically the presence of two nitrogen atoms conferring high basicity and polarity—present distinct challenges in bioanalysis. Accurate pharmacokinetic (PK) profiling requires highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[2]. This application note details validated protocols, mechanistic rationales, and self-validating workflows for the quantitative analysis of piperazine derivatives in complex biological matrices.

Physicochemical Challenges & Analytical Causality

To develop a robust bioanalytical method, one must understand the molecular behavior of the target analyte. Piperazine derivatives typically exhibit a pKa of ~9.8 for the secondary or tertiary amine.

  • The Chromatographic Challenge: At physiological and standard mobile phase pH levels, these compounds are predominantly protonated. When analyzed using standard silica-based C18 columns, the basic nitrogens interact with residual surface silanols (Si-OH) via secondary ion-exchange mechanisms. This causes severe peak tailing, retention time shifts, and poor resolution.

  • The Analytical Solution: Utilizing polar-embedded or exhaustively end-capped C18 columns shields these silanols, ensuring sharp, symmetrical peaks.

  • The Ionization Advantage: While basicity hinders chromatography, it is highly advantageous for mass spectrometry. The basic piperazine ring readily accepts protons, making Electrospray Ionization in positive mode (ESI+) highly efficient and establishing LC-MS/MS as the gold standard for quantification[1].

BioanalyticalWorkflow A Plasma Sample + SIL Internal Standard B Mixed-Mode SPE (Cation Exchange) A->B C LC Separation (Polar-Embedded C18) B->C D ESI+ Ionization (Protonation of Amines) C->D E MRM Detection (Triple Quadrupole MS) D->E F Non-Compartmental PK Analysis E->F

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for piperazine derivatives.

Experimental Methodology: LC-MS/MS Bioanalysis Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . It mandates the use of Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix effects and extraction losses, alongside a rigorous Quality Control (QC) bracketing strategy.

Phase 1: Sample Preparation via Mixed-Mode Solid-Phase Extraction (SPE)

Causality Focus: We utilize a Mixed-Mode Cation Exchange (MCX) sorbent. Because piperazines are basic, acidifying the sample ensures they are fully protonated. During the wash step with 100% organic solvent, neutral lipids are washed away while the protonated piperazine remains ionically bound to the sulfonic acid groups of the sorbent. Elution is triggered by raising the pH, neutralizing the piperazine and breaking the ionic bond.

  • Spiking & Equilibration: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., TFMPP-D4 or a deuterated analog of your target).

  • Pre-treatment: Add 100 µL of 2% aqueous formic acid. Vortex for 30 seconds to disrupt protein-drug binding and protonate the piperazine nitrogens.

  • Cartridge Conditioning: Condition the MCX SPE cartridge with 1.0 mL methanol, followed by 1.0 mL of 2% formic acid.

  • Sample Loading: Load the pre-treated plasma onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Washing: Wash sequentially with 1.0 mL of 2% formic acid (removes aqueous-soluble proteins) and 1.0 mL of 100% methanol (removes neutral/acidic phospholipids).

  • Target Elution: Elute the piperazine derivatives with 1.0 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Phase 2: Chromatographic Separation
  • Column: Phenomenex Kinetex 2.6 µm Polar C18 (100 × 2.1 mm) or an equivalent end-capped column.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid (pH ~3.5). Causality: The ammonium formate buffer controls the ionization state and provides an abundant proton source for ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, return to 5% B for 2.0 minutes of equilibration.

  • Flow Rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Detection)
  • Ionization: ESI Positive mode (ESI+).

  • Transitions: Monitor specific precursor-to-product ion transitions. For instance, the diphenylmethylpiperazine group in compounds like cinnarizine yields a protonated precursor ion at m/z 369.3 and a characteristic product ion at m/z 167.2[3].

Pharmacokinetic Data Analysis & Metabolism

Following quantification, Non-Compartmental Analysis (NCA) is employed to derive critical PK parameters[4]. For CNS-targeted piperazine derivatives, assessing the brain-to-plasma ratio is critical to confirm blood-brain barrier (BBB) penetration, with effective ratios often varying from 2.8 to 31.6 depending on lipophilicity[5].

Table 1: Comparative Pharmacokinetic and Validation Parameters
ParameterTypical Target RangeAnalytical & Biological Significance
Linearity (R²) > 0.99 (0.5 – 100 ng/mL)Ensures accurate quantification across the entire therapeutic or toxicological dosing range.
Matrix Effect 85% – 115%Confirms that co-eluting endogenous plasma components do not suppress or enhance ESI ionization.
Extraction Recovery > 85%Validates the efficiency of the Mixed-Mode MCX SPE protocol for basic amines.
Tmax (Time to Cmax) 0.5 – 2.0 hoursIndicates rapid oral absorption, typical for lipophilic piperazine derivatives.
Brain/Plasma Ratio 2.8 – 31.6Crucial for CNS-active compounds; confirms successful blood-brain barrier (BBB) penetration[5].
Clearance (Cl/F) Compound-dependentHigh clearance often indicates extensive first-pass metabolism via CYP450 enzymes[4].
Metabolic Pathways

Piperazine derivatives undergo extensive hepatic metabolism. The most common biotransformations include N-dealkylation (primarily mediated by CYP3A4 and CYP2D6) and N-oxidation (mediated by Flavin-containing monooxygenases, FMO). Understanding these pathways is critical, as active metabolites can prolong the pharmacological effect.

MetabolismPathway P Parent Piperazine Derivative M1 N-Dealkylation (CYP3A4/CYP2D6) P->M1 M2 N-Oxidation (FMO/CYP450) P->M2 M3 Aromatic Hydroxylation P->M3 E Renal Excretion (Urine Clearance) M1->E M2->E M3->E

Fig 2. Primary metabolic pathways of piperazine scaffolds affecting PK clearance.

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05)
  • Source: medcraveonline.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Method

Storage conditions and stability of (6-Methoxy-indan-1-yl)piperazine

Application Note: Storage, Stability, and Handling of (6-Methoxy-indan-1-yl)piperazine Executive Summary & Compound Profile (6-Methoxy-indan-1-yl)piperazine is a pharmacologically active scaffold, structurally related to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Stability, and Handling of (6-Methoxy-indan-1-yl)piperazine

Executive Summary & Compound Profile

(6-Methoxy-indan-1-yl)piperazine is a pharmacologically active scaffold, structurally related to the phenylpiperazine class of serotonin (5-HT) receptor ligands. Its chemical architecture combines a lipophilic indane ring, an electron-donating methoxy group, and a basic piperazine moiety. This unique structure dictates specific stability challenges, primarily centered on oxidative susceptibility (at the secondary amine and benzylic C1 position) and hygroscopicity (in salt forms).

This guide provides a standardized protocol for the storage, solubilization, and quality control of this compound to ensure experimental reproducibility.

Physicochemical Identity
PropertyDetail
Chemical Name 1-(6-Methoxy-2,3-dihydro-1H-inden-1-yl)piperazine
Molecular Formula C₁₄H₂₀N₂O
Molecular Weight ~232.32 g/mol (Free Base)
Common Forms Hydrochloride (HCl) or Dihydrochloride (2HCl) Salts
pKa (Calculated) ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine)
LogP ~2.1 (Moderate Lipophilicity)

Core Storage Protocols (Solid State)

The stability of (6-Methoxy-indan-1-yl)piperazine is heavily influenced by moisture and oxygen. The piperazine ring is prone to N-oxidation, while the salt forms are hygroscopic, leading to hydrolysis-driven degradation or physical caking.

The "Golden Rule" Storage System
  • Temperature: Store at -20°C (-4°F) for long-term stability (>1 month). Short-term storage (days) at +4°C is acceptable for active aliquots.

  • Atmosphere: Store under Desiccated conditions . If the vial is opened frequently, purge the headspace with Argon or Nitrogen gas before resealing to prevent oxidative degradation.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to mitigate potential photo-oxidation of the indane system.

Handling Upon Receipt
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening.

    • Causality: Opening a cold vial in humid ambient air causes immediate condensation on the hygroscopic solid, initiating hydrolysis and clumping [1].

  • Aliquoting: Do not store the bulk material in a single container if frequent use is expected. Dissolve and aliquot or weigh out single-use solid portions immediately.

Solubilization & Solution Stability

Solvent Selection Guide
SolventSolubility (Est.)Stability RiskApplication
DMSO High (>20 mg/mL)Low (if anhydrous)Primary Stock Solution
Ethanol Moderate (>5 mg/mL)Moderate (Evaporation)Secondary Stock
Water High (if Salt form)High (Hydrolysis/Microbial)Acute Experiments Only
PBS (pH 7.4) Low (Free Base)High (Precipitation)Not recommended for Stock
Preparation of Stock Solutions (Protocol)

Objective: Create a 10 mM Stock Solution in DMSO.

  • Weighing: Weigh the solid rapidly to minimize moisture uptake.

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

    • Note: If using the Free Base, dissolution is rapid. If using the HCl salt, mild warming (37°C water bath) may be required.

  • Storage of Stocks:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months at -20°C; 12 months at -80°C.

Aqueous Working Solutions
  • Preparation: Dilute the DMSO stock into the aqueous buffer (e.g., PBS or Media) immediately prior to use.

  • Precipitation Alert: The free base form may precipitate in neutral buffers (pH 7.4) at concentrations >100 µM.

  • Validation: Visually inspect for turbidity. If precipitation occurs, lower the concentration or use a solubility enhancer (e.g., 0.1% Tween-80).

Quality Control & Degradation Monitoring

Trustworthiness in data requires validating the integrity of your chemical tools.

HPLC-UV/MS Method (Generic)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indane ring absorption) and 210 nm.

  • Pass Criteria: Purity > 95% (Area under curve).

Degradation Pathways

The following diagram illustrates the primary degradation risks: N-Oxidation of the piperazine and Salt Disproportionation due to moisture.

DegradationPathways Compound (6-Methoxy-indan-1-yl)piperazine (Active) Oxidation N-Oxide Impurity (Inactive/Toxic) Compound->Oxidation O2 / Light (Long-term storage) Hydrolysis Hydrated Salt Form (Altered Stoichiometry) Compound->Hydrolysis Moisture (Hygroscopic uptake) Precipitate Free Base Precipitate (Insoluble) Hydrolysis->Precipitate pH > 7.0 (Buffer incompatibility)

Figure 1: Primary degradation and instability pathways. Oxidative stress leads to N-oxides, while moisture uptake alters the effective molecular weight of the salt.

Experimental Workflow Visualization

The following workflow ensures maximum stability from the moment of receipt to the final assay.

HandlingWorkflow Receipt Receipt of Solid (Store at -20°C) Equilibrate Equilibrate to RT (In Desiccator) Receipt->Equilibrate Before Opening Solubilize Dissolve in DMSO (10-50 mM Stock) Equilibrate->Solubilize Anhydrous Solvent Aliquot Aliquot Stocks (Single-use vials) Solubilize->Aliquot Minimize Freeze-Thaw Freeze Freeze at -80°C (Protect from Light) Aliquot->Freeze Thaw Thaw for Assay Freeze->Thaw As needed Dilute Dilute in Buffer (Immediate Use) Thaw->Dilute < 1 Hour before Data

Figure 2: Step-by-step handling protocol to minimize moisture introduction and oxidative stress.

References

  • Tarsa, M., et al. (2019). "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing. Discusses the susceptibility of piperazine derivatives to hydrolysis and oxidation.

  • BenchChem Technical Guides. "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." Provides comparative data on piperazine ring stability in acidic vs. basic media.

  • European Directorate for the Quality of Medicines. "Piperazine Safety Data Sheet." Highlights the hygroscopic nature and corrosive potential of piperazine bases.[1]

  • Sigma-Aldrich (Merck). "Piperazine Derivatives Handling Guide." General protocols for handling hygroscopic amine salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (6-Methoxy-indan-1-yl)piperazine Synthesis

Reference Ticket: #YIELD-OPT-6MIP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Chemical Challenge Synthesizing 1-(6-methoxyindan-1-yl)piperazine presen...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Ticket: #YIELD-OPT-6MIP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Challenge

Synthesizing 1-(6-methoxyindan-1-yl)piperazine presents a classic "benzylic amine" challenge. The starting material, 6-methoxy-1-indanone , possesses a carbonyl at the benzylic position. This electronic environment creates three specific yield-killing mechanisms:

  • Bis-alkylation: Piperazine has two nucleophilic nitrogens. Without control, the product competes with the starting material, leading to the formation of the symmetrical dimer (A-B-A impurity).

  • Steric Hindrance: The fused ring system of the indane creates steric bulk, slowing down imine formation compared to simple acetophenones.

  • Elimination Risks: If attempting a substitution route (reduction

    
     activation 
    
    
    
    displacement), the electron-donating methoxy group stabilizes the benzylic carbocation, favoring elimination to 6-methoxyindene over substitution.

This guide prioritizes Reductive Amination using Titanium(IV) Isopropoxide as the most robust, high-yield route.

Module 1: The "Gold Standard" Protocol (Reductive Amination)

Why this route? Direct reductive amination avoids the isolation of the unstable intermediate alcohol/chloride. However, standard conditions (MeOH/NaBH


CN) often stall at 40-50% conversion due to poor imine equilibrium. We utilize Titanium(IV) isopropoxide [Ti(O

Pr)

]
as a Lewis acid and water scavenger to force the equilibrium to the imine before reduction.
Optimized Experimental Workflow

Reagents:

  • 6-Methoxy-1-indanone (1.0 eq)

  • Piperazine (anhydrous) (5.0 eq - Critical for mono-selectivity)

  • Titanium(IV) isopropoxide (1.25 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq) or NaBH(OAc)
    
    
    
  • Solvent: THF (anhydrous) or Ethanol (absolute)

Step-by-Step Protocol:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under N

      
      , dissolve 6-methoxy-1-indanone and Piperazine (5.0 eq) in anhydrous THF.
      
    • Add Ti(O

      
      Pr)
      
      
      
      dropwise.
    • Observation: The solution may turn slightly yellow/orange.

    • Stir at room temperature for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the ketone. The Ti-complex often streaks on silica; do not confuse this with decomposition.

  • Reduction:

    • Dilute the mixture with absolute ethanol (if using THF).

    • Add NaBH

      
        in portions (Caution: Gas evolution).
      
    • Stir for 4–6 hours at room temperature.

  • The "Titanium Quench" (Critical Step):

    • Issue: Adding water directly creates a sticky TiO

      
       gel that traps product, killing yield.
      
    • Fix: Quench by adding 2N NaOH or NH

      
      OH . This breaks the titanate complex and precipitates a filterable white solid (TiO
      
      
      
      ).
    • Filter through a Celite pad. Wash the pad thoroughly with THF/EtOAc.

Module 2: Troubleshooting & FAQs

Q1: I am seeing a large "dimer" impurity (Bis-alkylation). How do I stop this?

Diagnosis: You are likely using a 1:1 or 1:1.2 ratio of piperazine to ketone. Mechanism: Once the mono-product is formed, it is still a secondary amine. It is more nucleophilic than the starting piperazine due to the alkyl group's inductive effect, leading it to attack another ketone molecule. Solution:

  • Increase Stoichiometry: Increase piperazine to 5–10 equivalents . This statistical overload ensures the ketone "sees" free piperazine, not the product.

  • Alternative: Use N-Boc-piperazine . This physically blocks the second nitrogen. Requires a deprotection step (TFA/DCM) but guarantees 100% mono-selectivity.

Q2: My yield is low because the product stays in the aqueous layer during workup.

Diagnosis: Piperazine derivatives are highly polar and amphiphilic. Standard EtOAc/Water extraction often leaves 30-50% of the product in the water. Solution:

  • pH Adjustment: Ensure the aqueous phase is pH > 12 (using NaOH) to fully deprotonate the piperazine.

  • The "Magic" Solvent: Do not use pure EtOAc or DCM. Use a mixture of Chloroform : Isopropanol (3:1) . This mixture is polar enough to pull amines from the aqueous phase but immiscible enough to separate.

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.[1]

Q3: Why not reduce the ketone to an alcohol and then substitute with piperazine (S 2)?

Diagnosis: You are likely observing 6-methoxyindene (elimination product). Mechanism:

  • Reduction to 6-methoxyindan-1-ol.

  • Activation (e.g., Mesyl-Cl).

  • The methoxy group at position 6 donates electrons, stabilizing the carbocation at position 1.

  • Instead of S

    
    2 substitution, the basic piperazine triggers E1 or E2 elimination , forming the double bond.
    Verdict:  Avoid this route unless strictly necessary. If you must, use a non-basic leaving group activation and polar aprotic solvents (DMF) at low temperatures.
    

Module 3: Visualizing the Chemistry

Diagram 1: Reaction Pathways & Yield Killers

This diagram illustrates the primary synthesis pathway versus the competitive side reactions that reduce yield.

ReactionPathways Start 6-Methoxy-1-indanone Imine Imine Intermediate (Ti-Complex) Start->Imine + Piperazine + Ti(OiPr)4 (Dehydration) Indene IMPURITY B: 6-Methoxyindene (Elimination Product) Start->Indene Via SN2 Route (Elimination Risk) Piperazine Piperazine (Excess) Product TARGET: (6-Methoxy-indan-1-yl)piperazine Imine->Product + NaBH4 (Reduction) BisImpurity IMPURITY A: Bis(6-methoxyindan-1-yl)piperazine Product->BisImpurity + Start Material (If Piperazine < 3 eq)

Caption: Figure 1. Competitive reaction pathways. Note that low piperazine equivalents lead to Bis-Impurity, while substitution routes risk Indene formation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields in your specific batch.

TroubleshootingTree Problem Low Yield Observed CheckImpurities Analyze Crude LCMS/NMR Problem->CheckImpurities DimerPresent Dimer (Bis-alkyl) Present? CheckImpurities->DimerPresent StartMaterial Starting Ketone Remains? CheckImpurities->StartMaterial NoProduct Product in Aqueous Phase? CheckImpurities->NoProduct Sol_MorePip ACTION: Increase Piperazine to 5-10 eq OR Use N-Boc-Piperazine DimerPresent->Sol_MorePip Yes Sol_Titanium ACTION: Add Ti(OiPr)4 (1.5 eq) Increase reaction time before reduction StartMaterial->Sol_Titanium Yes Sol_Workup ACTION: Use CHCl3:IPA (3:1) extraction Saturate aqueous layer with NaCl NoProduct->Sol_Workup Yes

Caption: Figure 2. Diagnostic workflow for identifying the root cause of yield loss.

Comparative Data: Method Efficiency

ParameterStandard Reductive Amination (MeOH/NaBH

CN)
Optimized Ti(IV) Protocol (THF/Ti(O

Pr)

)
Substitution Route (via Chloride)
Typical Yield 35–50%75–88% 20–40%
Major Impurity Unreacted KetoneMinimal6-Methoxyindene (Elimination)
Reaction Time 24–48 h12–18 h2 Steps (Variable)
Selectivity ModerateHigh (with excess amine)Low
Toxicity High (Cyanide)Low (Titanium/Borohydride)Moderate

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives." BenchChem Application Notes.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Reaction Guide.

Sources

Optimization

Technical Support Center: Purification of (6-Methoxy-indan-1-yl)piperazine

Case ID: PUR-6MIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation, Purification, and Salt Formation of 1-(6-Methoxyindan-1-yl)piperazine Executive Summary The synthesis of 1-(6-Metho...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-6MIP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation, Purification, and Salt Formation of 1-(6-Methoxyindan-1-yl)piperazine

Executive Summary

The synthesis of 1-(6-Methoxyindan-1-yl)piperazine (often via reductive amination of 6-methoxy-1-indanone) presents a classic chemoselective challenge: distinguishing between the desired mono-alkylated product and the thermodynamic bis-alkylated byproduct (where one piperazine motif bridges two indane rings).[1] Furthermore, the amphiphilic nature of the piperazine core complicates aqueous workups.

This guide provides a self-validating workflow to isolate high-purity material, focusing on solubility differentials, chromatographic separation, and crystalline salt formation.

Module 1: The "Bis-Alkylation" & Stoichiometry Challenge

Q: Why does my crude NMR show a complex mixture of aliphatic signals, and my yield is lower than expected?

Diagnosis: You are likely observing competitive bis-alkylation . In the reductive amination of 6-methoxy-1-indanone, the secondary amine of the product (1-(6-methoxyindan-1-yl)piperazine) remains nucleophilic. If the concentration of the starting piperazine is too low, the newly formed product competes for the ketone/iminium ion, leading to the formation of 1,4-bis(6-methoxyindan-1-yl)piperazine .

The Causality:

  • Kinetics: The secondary amine in the mono-product is sterically more hindered than free piperazine but still reactive.

  • Stoichiometry: A 1:1 ratio of Indanone:Piperazine statistically guarantees significant bis-impurity formation.

Protocol 1.1: Stoichiometric Control (The "Self-Validating" Fix) To suppress bis-alkylation, you must bias the kinetics using Le Chatelier’s principle.

  • Excess Reagent: Use 3.0 to 5.0 equivalents of piperazine relative to 6-methoxy-1-indanone.

  • Stepwise Addition: If using

    
    , pre-form the imine with 
    
    
    
    (Titanium isopropoxide) for 12 hours before adding the reducing agent. This locks the ketone into the imine form, reducing the window for the mono-product to react with free ketone [1].

Module 2: Aqueous Workup & Removal of Excess Piperazine

Q: I used excess piperazine as suggested, but now I can't get rid of it. It co-extracts with my product.

Diagnosis: Inefficient exploitation of LogP (Partition Coefficient) differences. Piperazine is highly hydrophilic (


), whereas (6-Methoxy-indan-1-yl)piperazine is significantly more lipophilic (

).

Protocol 2.1: The pH-Switch Extraction Do not rely on a standard neutral wash. Use the basicity difference to wash away the unreacted piperazine.

  • Quench: Quench the reaction (usually in DCM or DCE) with saturated

    
    .
    
  • Phase Separation: Extract with DCM (

    
    ).
    
  • The Critical Wash: Wash the combined organic layer with Water (

    
     volume) .
    
    • Mechanism:[2][3][4][5][6] At neutral to slightly basic pH (pH 8-9), free piperazine partitions almost exclusively into the aqueous phase due to its high polarity and H-bonding capacity. The mono-indanyl product, being lipophilic, remains in the DCM.

  • Validation Check: Run a TLC of the organic layer.[4] If a baseline spot (ninhydrin active) persists, repeat the water wash.

Table 1: Solubility Profile for Workup Optimization

CompoundLogP (approx)Water SolubilityDCM SolubilitypKa (Conjugate Acid)
Piperazine -1.50Very HighModerate9.73, 5.35 [2]
Target (Mono) 2.10LowHigh~9.1 (2° amine)
Bis-Impurity 4.50NegligibleVery High~8.0
Indanol (Byproduct) 1.80LowHighN/A (Neutral)

Module 3: Chromatographic Purification[3]

Q: I still see a non-polar spot running just above my product. What is it?

Diagnosis: This is likely the Bis-alkylated impurity or 6-methoxy-1-indanol (from direct reduction of the ketone).

  • Bis-product: Less polar than the mono-amine (no H-bond donor). Elutes before the target.

  • Indanol: Neutral, elutes before the amine in basic systems.

Protocol 3.1: Amine-Functionalized Silica or Basified Eluents Standard silica is acidic and will streak amines. You must deactivate the silica.

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: DCM : MeOH :

    
     (95 : 4.5 : 0.5).
    
    • Note: The ammonium hydroxide competes for silanol sites, sharpening the amine peak.

  • Gradient: Start with 100% DCM to elute the Bis-impurity and Indanol . Then ramp to the amine mix to elute the Target .

Visualization (TLC):

  • UV (254 nm): All indane-containing compounds will absorb.

  • Ninhydrin: Stains the Target (secondary amine) red/purple. Will not stain the Bis-impurity (tertiary amine) or Indanol efficiently.

  • Dragendorff’s Reagent: Stains both Mono and Bis amines orange.

Module 4: Crystallization & Salt Formation (The Final Polish)

Q: My product is a viscous oil. How do I get a stable solid for storage?

Diagnosis: Free base piperazines are often low-melting solids or oils. Salt formation is the standard for stabilization.

Protocol 4.1: Formation of the Dihydrochloride or Maleate Salt The Maleate salt is often preferred for piperazines as it tends to be less hygroscopic than the hydrochloride [3].

Option A: Hydrochloride Salt (HCl) [4]

  • Dissolve the free base oil in minimal Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in

    
     (2M)  dropwise until pH 
    
    
    
    2.
  • Precipitate: A white solid should form immediately. Dilute with

    
     to maximize yield.
    
  • Risk: Highly hygroscopic. Store in a desiccator.

Option B: Maleate/Fumarate Salt (Recommended)

  • Dissolve free base in Acetone or Hot Ethanol .

  • Add 1.05 equivalents of Maleic Acid dissolved in the same solvent.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: Crystalline needles usually form. These are stable and non-hygroscopic, ideal for biological testing.

Module 5: Workflow Visualization

The following diagram illustrates the decision matrix for purifying the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Target, Excess Piperazine, Bis-Impurity, Indanol) Quench Quench (NaHCO3) Extract into DCM Start->Quench Wash Water Wash (5x Volume) Target stays in DCM Piperazine -> Water Quench->Wash TLC_Check TLC Check (Ninhydrin) Is Piperazine gone? Wash->TLC_Check TLC_Check->Wash No (Baseline spot present) Chromatography Column Chromatography DCM:MeOH:NH4OH TLC_Check->Chromatography Yes Bis_Removal Elute Non-Polars (Bis-Impurity & Indanol) Chromatography->Bis_Removal Early Fractions Target_Elution Elute Target (Polar Fraction) Chromatography->Target_Elution Late Fractions Oil Product is Oil/Gum Target_Elution->Oil Salt Salt Formation (Maleic Acid in Acetone) Oil->Salt Final Pure Crystalline Solid (>98% Purity) Salt->Final

Caption: Figure 1. Logical workflow for the isolation of mono-alkylated piperazine derivatives, emphasizing the removal of excess amine and bis-alkylated byproducts.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Berge, S. M., et al. (1977). "Pharmaceutical Salts." Journal of Pharmaceutical Sciences, 66(1), 1-19. Link

Sources

Troubleshooting

Technical Support Center: Resolving Solubility &amp; Stability Issues of Piperazine Forms

Introduction: The Base vs. Salt Dilemma Piperazine ( ) is a ubiquitous scaffold in drug development, functioning as a linker in PROTACs, an anthelmintic agent, and a CO2 capture solvent.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Base vs. Salt Dilemma

Piperazine (


) is a ubiquitous scaffold in drug development, functioning as a linker in PROTACs, an anthelmintic agent, and a CO2 capture solvent. However, its dual-nitrogen heterocycle structure creates a distinct "solubility paradox":
  • The Free Base is highly water-soluble but chemically unstable (hygroscopic, volatile, CO2-reactive) and strongly alkaline.

  • The Salts (Citrate, Adipate, etc.) offer stability but introduce counter-ion effects that can drastically alter solubility profiles and biological compatibility.

This guide provides a technical decision framework to resolve these conflicting physicochemical properties.

Module 1: The Physicochemical Matrix

Use this reference table to predict behavior before starting your experiment. Note the massive disparity in solubility between the Citrate and Adipate salts.

FormCASAqueous Solubility (

)
pH (5-10% aq)Stability ProfileBest Use Case
Free Base (Anhydrous) 110-85-0High (~150 g/L) [1]10.8 – 11.8 Poor. Deliquescent; absorbs CO2 to form carbamates. Volatile.Chemical synthesis (linker); CO2 capture studies.
Hexahydrate 142-63-2Very High (Freely soluble)10.8 – 11.8 Moderate. Low melting point (44°C).Industrial scale-up; aqueous stock solutions.
Citrate 144-29-6High (~600 g/L) [2]5.0 – 6.0 Good. Micro-hygroscopic but generally stable.High-concentration biological stocks; in vivo dosing.
Adipate 142-88-1Low/Moderate (10-50 g/L) [3]5.0 – 6.0 Excellent. Non-hygroscopic; heat stable.Solid-state formulations; tablets; long-term storage.
Phosphate 14538-56-8Sparingly Soluble (<20 g/L) [4]6.0 – 6.5 Good. Slow-release formulations.
Dihydrochloride 142-64-3High (>1000 g/L)Acidic (<4.0) Good. Acidic catalysis; synthesis requiring HCl.

Module 2: Troubleshooting & Causality

Ticket #01: "My Piperazine Free Base turned into a liquid on the balance."

Diagnosis: Deliquescence and Carbamate Formation. Causality: Piperazine free base has a high affinity for atmospheric moisture. Furthermore, the basic amines react with atmospheric


 to form piperazine carbamate (

) [5].[1] This reaction is exothermic and autocatalytic in the presence of moisture. Solution:
  • Immediate: Switch to Piperazine Adipate if the application allows. It is non-hygroscopic.

  • Mitigation: If Free Base is required, handle only in a nitrogen-purged glovebox or weigh rapidly into pre-tared, septum-sealed vials. Store over

    
     or KOH pellets.
    
Ticket #02: "Precipitation occurred when diluting my stock solution into cell media."

Diagnosis: pH-Dependent Solubility Shift or Common Ion Effect. Causality:

  • pH Shift: Piperazine has pKa values of ~5.35 and ~9.73 [6].[1] At pH 7.4 (cell media), it is predominantly singly protonated (

    
     charge). If you dilute a high-pH Free Base stock (pH 12) into neutral media, the pH drop is usually tolerated unless the concentration is extremely high.
    
  • Common Ion Effect (More Likely): If you are using a salt like Piperazine Citrate and diluting into a media rich in specific ions (or if the media has high buffer capacity that forces a specific species distribution), the solubility product (

    
    ) of a less soluble salt species might be exceeded.
    Solution: 
    
  • Check pH: Ensure the final pH of the media has not drifted >0.5 units.

  • Switch Forms: If using Adipate (low solubility), switch to Citrate or Dihydrochloride for higher solubility limits.

  • Sonication: Piperazine salts often exhibit slow dissolution kinetics (metastable zones). Sonicate at 40°C for 10 minutes to ensure true equilibrium.

Ticket #03: "My LC-MS peak for Piperazine is splitting or disappearing."

Diagnosis: Carbamate Artifacts or Column Interaction. Causality: In unbuffered aqueous mobile phases, dissolved


 reacts with piperazine to form carbamates, which elute at different retention times. Additionally, the free silanols on C18 columns bind strongly to the basic nitrogen.
Solution: 
  • Mobile Phase: Use a high pH buffer (Ammonium Bicarbonate, pH 10) to suppress ionization (keeping it neutral) OR a low pH buffer (Formic acid, pH 3) to keep it fully protonated and ion-paired.

  • Fresh Prep: Prepare standards immediately before injection to minimize

    
     uptake.
    

Module 3: Decision Logic & Workflow

Use this logic flow to select the correct piperazine form for your specific application.

PiperazineSelection Start Select Application BioAssay Biological Assay (In Vitro/In Vivo) Start->BioAssay Synthesis Chemical Synthesis (Linker/Intermediate) Start->Synthesis Formulation Drug Formulation (Tablets/Storage) Start->Formulation HighConc High Conc. Needed? (>50 mg/mL) BioAssay->HighConc OrganicSol Organic Solvent? Synthesis->OrganicSol Stable Long-term Stability? Formulation->Stable Citrate Use: CITRATE Salt (High Sol, pH ~6) HighConc->Citrate Yes Adipate Use: ADIPATE Salt (Stable, pH ~5.5) HighConc->Adipate No FreeBase Use: FREE BASE (Anhydrous) OrganicSol->FreeBase Yes (DCM/MeOH) HClSalt Use: DIHYDROCHLORIDE (If acid cat. ok) OrganicSol->HClSalt No (Aqueous) Stable->Adipate Best Stability

Caption: Decision tree for selecting the optimal piperazine form based on solubility requirements and experimental context.

Module 4: Validated Protocols

Protocol A: Converting Piperazine Salt to Free Base (Extraction)

Use this when you have a salt (e.g., Citrate) but need the Free Base for organic synthesis.

  • Dissolution: Dissolve 10 g of Piperazine Salt in 20 mL of distilled water.

  • Basification: Slowly add 10 M NaOH (or KOH) pellets while stirring until the solution reaches pH > 13 .

    • Note: The solution may become cloudy as the free base crashes out (salting-out effect).

  • Extraction: Extract the aqueous layer 3 times with 20 mL of Chloroform (

    
    ) or Dichloromethane  (DCM).
    
    • Why: Piperazine free base partitions preferentially into chlorinated solvents at high pH.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Caution: Piperazine is volatile. Do not use high vacuum or excessive heat (>50°C).

Protocol B: Preparation of Piperazine Adipate (Stabilization)

Use this to create a stable, non-hygroscopic standard from the unstable free base.

  • Stoichiometry: Calculate a 1:1 molar ratio of Piperazine Free Base (MW 86.14) and Adipic Acid (MW 146.14).

  • Solvent System: Dissolve the Piperazine Free Base in Ethanol (warm if necessary). Dissolve Adipic Acid separately in hot Ethanol.

  • Mixing: Pour the Adipic Acid solution into the Piperazine solution while stirring rapidly.

  • Crystallization: The Adipate salt is poorly soluble in ethanol and will precipitate almost immediately as white crystals.

  • Purification: Cool to 4°C, filter the precipitate, and wash with cold ethanol.

  • Validation: Dry at 100°C. The melting point should be 256-257°C (with decomposition) [3].

References

  • PubChem. (n.d.).[2] Piperazine (Compound).[1][2][3][4][5][6][7][8][9][10][11][12] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • World Health Organization (WHO). (2016). Piperazine citrate (Piperazini citras).[1][2][6][12] The International Pharmacopoeia.[6] Retrieved October 26, 2023, from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Piperazine Adipate.[1][3][4][9] Inxight Drugs.[2][4] Retrieved October 26, 2023, from [Link]

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Chemical Engineering Science, 55(22), 5531-5543. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa values of some piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methoxy-Indan Derivatives

[1] Current Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1] Introduction: The Stability Paradox Methoxy-indan derivatives are high-value scaffolds in drug...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist[1]

Introduction: The Stability Paradox

Methoxy-indan derivatives are high-value scaffolds in drug discovery (e.g., GPCR ligands, kinase inhibitors) and materials science.[1] However, they present a stability paradox : the very structural features that enhance their biological potency—the electron-rich methoxy substituents and the strained five-membered ring—accelerate their degradation.

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular mechanisms of failure and provides self-validating protocols to ensure your data remains reproducible.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the enemy. For methoxy-indan derivatives, the primary threat is Benzylic Oxidation , exacerbated by the electron-donating nature of the methoxy group.

The Mechanism: Radical-Mediated Benzylic Oxidation

The carbon atoms at positions 1 and 3 (benzylic positions) of the indan ring are the "Achilles' heel."

  • Activation: The methoxy group (an Electron Donating Group, EDG) stabilizes the aromatic ring but also stabilizes the benzylic radical intermediate via resonance.

  • Consequence: This lowers the Bond Dissociation Energy (BDE) of the benzylic C-H bonds, making them highly susceptible to abstraction by atmospheric oxygen or reactive oxygen species (ROS).

  • Result: Conversion of the indan core into an indanone (ketone) or indanol (alcohol), fundamentally altering pharmacological activity.[1]

Visualization: The Oxidation Cascade

BenzylicOxidation cluster_prevention Intervention Points Start Methoxy-Indan (Intact) Radical Benzylic Radical (Stabilized by OMe) Start->Radical Light/O2 (H-Abstraction) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Product Indanone / Indanol (Inactive Impurity) Peroxide->Product Decomposition Argon Argon Purge Argon->Radical Blocks O2 Amber Amber Glass Amber->Start Blocks UV

Figure 1: The pathway of benzylic oxidation.[1][2] The methoxy group stabilizes the radical intermediate, accelerating the reaction. Intervention points (Argon, Amber glass) disrupt this flow.[1]

Module 2: Advanced Storage Protocols

Standard storage often fails because it ignores the physical state of the compound. Follow these distinct workflows for Solid State vs. Solution storage.

Solid State Storage (The Gold Standard)

Store methoxy-indans as solids whenever possible.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

  • Atmosphere: Argon backfill is mandatory for long-term (>1 month) storage.[1] Nitrogen is acceptable but Argon is heavier than air and provides a better "blanket."

  • Temperature: -20°C.

  • Desiccation: Store vials inside a secondary container (jar) containing active desiccant (e.g., Drierite).[1]

Solution Storage (The Danger Zone)

Researchers often store "stock solutions" in DMSO. This is a common failure point. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-like oxidation).[1]

Table 1: Solvent Compatibility Matrix

SolventSuitabilityRisk FactorRecommendation
DMSO MediumHygroscopic; OxidativeUse for < 1 month. Store at -20°C. Do not freeze/thaw repeatedly.[1]
Ethanol/Methanol LowEvaporation; Nucleophilic attackAvoid. Protic solvents can facilitate solvolysis if acidic impurities are present.
Acetonitrile HighLow reactivityPreferred. Stable, non-oxidizing.[1] Seal tightly to prevent evaporation.
Water Critical FailureHydrolysis; InsolubilityNever store methoxy-indans in aqueous buffers. Prepare immediately before use.
Workflow: Decision Logic for Storage

StorageLogic Input New Methoxy-Indan Batch Form Is it Solid or Solution? Input->Form Solid Solid State Form->Solid Solid Solution Solution State Form->Solution Solution LongTerm Storage > 1 Month? Solid->LongTerm SolventCheck Is Solvent DMSO? Solution->SolventCheck ActionSolid Store at -20°C Amber Vial + Argon Desiccator LongTerm->ActionSolid Yes or No ActionDMSO Aliquot to Single-Use Store at -80°C Avoid Freeze/Thaw SolventCheck->ActionDMSO Yes ActionMeCN Store at -20°C Seal with Parafilm SolventCheck->ActionMeCN No (Acetonitrile)

Figure 2: Decision matrix for determining the optimal storage conditions based on physical state and solvent type.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: "My white powder has turned faint yellow. Is it still usable?"
  • Diagnosis: This is the hallmark of oxidative degradation . The yellow color typically comes from the formation of conjugated impurities (e.g., indanones or quinoid species), which have high extinction coefficients. Even 1-2% impurity can cause visible discoloration.

  • The Fix:

    • Do not use for biological assays (Ki/IC50 will be skewed).

    • Purification: Dissolve in a minimal amount of Ethyl Acetate/Hexane (1:1) and filter through a small silica plug. The polar oxidation products will often stick to the silica, while the methoxy-indan elutes.

    • Validation: Run LC-MS. If the [M+14] or [M+16] peak (corresponding to ketone or alcohol formation) is >5%, repurify via flash chromatography.[1]

Q2: "My DMSO stock solution precipitated after freezing at -20°C."
  • Diagnosis: DMSO freezes at 19°C. When it freezes slowly, it forms a crystal lattice that excludes the solute (your compound), pushing it into a hyper-concentrated "oil" at the bottom or sides.[1] This causes crash-out and potential aggregation.[1]

  • The Fix:

    • Thaw the vial completely at room temperature (do not heat >30°C).

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes.

    • Critical Step: Visually inspect for particulates. If cloudy, centrifuge at 10,000 rpm for 5 minutes. If a pellet forms, the concentration of the supernatant is no longer accurate. Discard and prepare fresh.

Q3: "I see a new peak in LC-MS at M-15. What is it?"
  • Diagnosis: This indicates O-Demethylation (loss of a methyl group, -15 Da).[1] This is less common in storage but can occur if the sample was exposed to strong Lewis acids or high temperatures in protic solvents.

  • The Fix: This is an irreversible chemical change. The sample must be repurified or discarded. Ensure your storage vials are not acid-washed without thorough neutralization.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.[1] Link

  • BenchChem Technical Support. "Improving the stability of thiazole and aromatic compounds in DMSO for long-term storage." BenchChem, 2025.[1][3] Link

  • Master Organic Chemistry. "Reactions at the Benzylic Position: Bromination and Oxidation." Master Organic Chemistry, 2018.[1] Link

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[1][4] Journal of Biomolecular Screening, 2003. Link

  • Simões, R., et al. "Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study."[1] Molecules, 2023.[1] Link[1]

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in 6-Methoxyindan Substitution

This guide serves as a technical resource for researchers addressing the specific challenges of functionalizing 6-methoxyindane (6-methoxyindan) . The presence of the fused 5-membered aliphatic ring, combined with the el...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers addressing the specific challenges of functionalizing 6-methoxyindane (6-methoxyindan) . The presence of the fused 5-membered aliphatic ring, combined with the electronic directing effects of the methoxy group, creates a unique steric and electronic landscape that often frustrates standard substitution protocols.

This guide focuses on overcoming steric hindrance , specifically targeting the difficult-to-access C7 position and enabling successful cross-coupling at crowded interfaces.

The Substrate Landscape: The C5 vs. C7 Paradox

Before troubleshooting, it is critical to map the steric and electronic bias of the substrate. In 6-methoxyindane, the methoxy group is an ortho/para director, activating positions C5 and C7 .

  • Position C5 (The "Open" Ortho Site): Flanked by the methoxy group and the aromatic C4 proton. It is sterically accessible and is the kinetic product of most Electrophilic Aromatic Substitutions (EAS).

  • Position C7 (The "Hindered" Ortho Site): Flanked by the methoxy group and the C1 methylene of the cyclopentyl ring. This position suffers from significant steric crowding (Mills-Nixon effect and physical bulk).

  • Position C4 (Meta): Generally unreactive in EAS unless the ortho positions are blocked.

The Core Challenge: Standard reagents (Br₂, electrophiles) naturally select C5 . Accessing C7 or performing couplings on a pre-existing 7-halo derivative requires bypassing this thermodynamic and kinetic bias.

Regioselectivity Map

Regioselectivity Substrate 6-Methoxyindane C5 Position C5 (Kinetic Product) Accessible Favored by EAS Substrate->C5 Direct Bromination/Nitration C7 Position C7 (Thermodynamic/Steric Challenge) Hindered by C1-Methylene Requires Blocking Strategy Substrate->C7 Direct Lithiation (Minor) Blocked Route (Major) caption Fig 1. Steric and electronic bias of 6-methoxyindane sites.

Troubleshooting Guide: Accessing the Hindered C7 Position

Issue: "I need to functionalize C7, but I only get C5 substitution."

Diagnosis: The steric path of least resistance leads to C5. You cannot overcome this with temperature alone. Solution: Implement the "Block-and-Tackle" Strategy . You must transiently occupy the C5 position to force the reaction to C7.

Protocol: The TMS-Blocking Route

This is the most reliable method to access the C7 position.

  • Bromination (Block Installation):

    • React 6-methoxyindane with 1.0 eq NBS in DMF or MeCN at 0°C.

    • Result: Exclusive formation of 5-bromo-6-methoxyindane .[1]

  • Silylation (The Shield):

    • Perform Lithium-Halogen Exchange: Treat with n-BuLi (1.1 eq) in THF at -78°C.

    • Quench with TMSCl (1.2 eq).

    • Result:5-trimethylsilyl-6-methoxyindane . The bulky TMS group now completely blocks C5.

  • Directed Ortho Metalation (The Attack):

    • Treat the 5-TMS intermediate with n-BuLi (1.1 eq) / TMEDA (1.1 eq) in THF at -78°C to 0°C.

    • Mechanism:[1][2][3][4][5][6] The methoxy group directs lithiation. Since C5 is blocked by TMS, lithiation is forced to occur at C7 , despite the steric hindrance.

    • Quench with your desired electrophile (E⁺).

  • Desilylation (Unveiling):

    • Remove the TMS group using TBAF (THF) or mild acid (TFA).

    • Final Product:7-substituted-6-methoxyindane .

StepReagentConditionsKey Observation
1. Block NBSMeCN, 0°CRapid decolorization; >95% C5 regioselectivity.
2. Shield n-BuLi, then TMSClTHF, -78°CQuantitative conversion; check via GC/NMR.
3. Target n-BuLi/TMEDA, then ElectrophileTHF, -40°CTMEDA is crucial to break BuLi aggregates and fit into the C7 pocket.
4. Clean TBAFTHF, RTTMS removal is usually fast (<1h).

Troubleshooting Guide: Cross-Coupling at Hindered Sites

Issue: "My Buchwald-Hartwig/Suzuki coupling fails on 7-bromo-6-methoxyindane."

Diagnosis: The C7 position is an "ortho-ortho" substituted system (flanked by OMe and the C1-bridge). Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts cannot accommodate the steric bulk during the oxidative addition or transmetalation steps. Solution: Switch to Sterically Demanding, Electron-Rich Ligands .

Ligand Selection Matrix

For hindered aryl ethers, the catalytic cycle often stalls at oxidative addition (due to electron richness of the ring) or reductive elimination (due to sterics).

  • Recommendation 1: Dialkylbiaryl Phosphines (Buchwald Ligands)

    • SPhos: Excellent for general steric hindrance.

    • XPhos: Superior for extremely hindered substrates (e.g., if coupling with a bulky amine or boronic acid).

    • RuPhos: Best for C-N coupling (amination) with secondary amines.

  • Recommendation 2: NHC-Pd Complexes (PEPPSI)

    • Pd-PEPPSI-IPr: Highly active for hindered Suzuki couplings. The "throw-away" ligand stabilizes the precatalyst but releases the active Pd(0) species efficiently.

Optimized Protocol for Hindered Coupling

Reaction: 7-bromo-6-methoxyindane + R-B(OH)₂ (Suzuki)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%) OR Pd-G4-XPhos precatalyst.

  • Base: K₃PO₄ (3.0 eq). Note: Carbonate bases often fail with hindered substrates; Phosphate is superior.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.

  • Temperature: 100°C - 110°C.

  • Crucial Step: Degas thoroughly. Hindered couplings are slower and more susceptible to catalyst deactivation by O₂.

LigandSelection Start Coupling at C7-Position Type Coupling Type? Start->Type Suzuki Suzuki (C-C) Type->Suzuki Buchwald Buchwald (C-N) Type->Buchwald SPhos Use SPhos or Pd-PEPPSI-IPr (Base: K3PO4) Suzuki->SPhos Hindered Boronic Acid? RuPhos Use RuPhos or BrettPhos (Base: NaOtBu) Buchwald->RuPhos Secondary Amine? caption Fig 2. Ligand selection for hindered 6-methoxyindane couplings.

FAQs: Common Pitfalls

Q: Can I use direct lithiation (n-BuLi) to get the C7 product without blocking C5? A: Generally, no . While the methoxy group is a Directed Metalation Group (DMG), the kinetic acidity of the C5 proton (less hindered) is significantly higher than C7. Without a blocking group, you will get >90% C5-lithiation. Exceptions exist only if you use extremely bulky bases (e.g., t-BuLi) which might favor C7 via coordination, but this is unreliable and prone to side reactions.

Q: I see "benzylic oxidation" byproducts. What is happening? A: The C1 and C3 positions of indane are benzylic and susceptible to radical oxidation.

  • Fix: Avoid radical initiators (like AIBN) or oxidizing impurities in your solvent.

  • Fix: When using NBS, ensure it is free of Br₂ (which promotes radical paths). Use freshly recrystallized NBS or add a radical scavenger like BHT if the reaction allows.

Q: Why does my reaction stall with isopropyl/tert-butyl electrophiles at C5? A: Even at the "accessible" C5 position, the adjacent methoxy group exerts some steric pressure. Introducing a tertiary alkyl group is difficult via standard S_N2.

  • Fix: Switch to Friedel-Crafts alkylation using a Lewis Acid (AlCl₃ or BF₃·OEt₂) and the corresponding tertiary chloride/alcohol. The carbocation mechanism bypasses the S_N2 steric penalty.

References

  • Tutar, A., et al. (2009).[1] Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives. This work confirms the high regioselectivity of bromination at the less hindered ortho position in methoxyindanes.

  • Balle, T., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole.... Discusses the principles of kinetic vs. thermodynamic control in lithiation, applicable to the C5/C7 dichotomy.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. The definitive guide for selecting ligands (SPhos, XPhos) for hindered substrates. (Generalized citation for Buchwald Ligand principles).

  • Lough, A. J., et al. (2012). Friedel-Crafts acylation of 3,3′-dimethylbiphenyl. Illustrates the "Perrier addition procedure" to improve regioselectivity in hindered aromatics.

Sources

Optimization

Mastering the Baseline: A Senior Scientist’s Guide to Troubleshooting HPLC Analysis of Piperazines

Introduction: The Piperazine Paradox Analyzing piperazines (e.g., piperazine citrate, N-methylpiperazine) presents a "perfect storm" for HPLC baseline instability. As a Senior Application Scientist, I often see researche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperazine Paradox

Analyzing piperazines (e.g., piperazine citrate, N-methylpiperazine) presents a "perfect storm" for HPLC baseline instability. As a Senior Application Scientist, I often see researchers struggle here not because they lack skill, but because the chemistry of piperazines fights against the physics of standard UV detection.

The Core Challenge:

  • Chromophoric Weakness: Piperazines lack strong chromophores. They require detection at 205–215 nm , a region where mobile phase solvents and buffers (like formate or acetate) absorb light, drastically reducing the Signal-to-Noise (S/N) ratio.

  • Chemical Stubbornness: Being polar and basic (secondary amines), they interact aggressively with residual silanols on silica columns, causing peak tailing. To combat this, we add Ion-Pairing Agents (IPAs) like Trifluoroacetic Acid (TFA) or amine modifiers (TEA).

  • The Conflict: The very additives required for separation (TFA/TEA) are notorious for causing baseline noise and drift at the very wavelengths (210 nm) required for detection.

This guide moves beyond generic advice to address these specific, interconnected issues.

Phase 1: The Diagnostic Architecture

Before changing a single parameter, you must isolate the noise source. Randomly replacing parts is expensive and unscientific. Use this logic gate to determine if your issue is Electronic , Fluidic , or Chemical .

DIAGRAM 1: The Noise Isolation Logic Gate

NoiseTroubleshooting Start START: Observe Baseline Noise Step1 Step 1: Stop Flow (Trap Mobile Phase in Cell) Start->Step1 Decision1 Does Noise Persist? Step1->Decision1 Electronic Source: ELECTRONIC / OPTICAL (Lamp, Flow Cell, Grounding) Decision1->Electronic Yes (Noise continues at 0 mL/min) Fluidic Source: FLUIDIC / CHEMICAL (Pump, Column, Mobile Phase) Decision1->Fluidic No (Baseline flat at 0 mL/min) Step2 Step 2: Disconnect Column (Install Union, Run Method) Fluidic->Step2 Decision2 Does Noise Persist? Step2->Decision2 PumpMixer Source: PUMP / MIXING (Pulsation, Gradient Mixing, Degassing) Decision2->PumpMixer Yes (Noise without column) ColumnChem Source: COLUMN / CHEMISTRY (Silanol Bleed, Late Eluters, Contamination) Decision2->ColumnChem No (Noise only with column)

Caption: Figure 1. A systematic isolation workflow to distinguish between electronic noise (detector/environment) and fluidic noise (pump/chemistry).

Phase 2: Technical Deep Dive & Solutions

The "TFA Ripple" Effect (Chemistry & Physics)

The Scenario: You are running a gradient (e.g., 5% to 60% ACN) using 0.1% TFA to sharpen piperazine peaks. You see a rhythmic, sinusoidal wave or "ripple" in the baseline, specifically at 210 nm.

The Causality: TFA absorbs UV light at 210 nm. As the pump mixes mobile phases, slight variations in the ratio of A (Water/TFA) and B (ACN/TFA) occur due to the pump's stroke cycle. At 210 nm, these microscopic concentration differences manifest as absorbance changes.

  • Water absorbs less than ACN at 200-210 nm.

  • TFA absorbs significantly at 210 nm.

The Fix (Self-Validating Protocol):

  • Balance Absorbance: Do not just add 0.1% TFA to both lines. ACN suppresses TFA ionization differently than water.

    • Experiment: Prepare Mobile Phase A with 0.1% TFA.[1] Prepare Mobile Phase B with 0.085% - 0.09% TFA .

    • Validation: Run a "blank" gradient. Adjust the TFA in MP-B until the baseline drift is minimized.

  • Increase Mixing Volume: Standard mixers often fail to homogenize TFA/ACN mixtures completely.

    • Action: Install a larger volume static mixer (e.g., 350 µL or higher) if your system allows. This physically smooths the concentration waves [1].

The "Invisible" Piperazine Carryover

The Scenario: Ghost peaks or high background noise appear in blank injections after running piperazine samples.

The Causality: Piperazines are "sticky" bases. They adsorb to stainless steel, PEEK tubing, and detector flow cell windows, especially if the system pH was momentarily high or if the passivation layer is compromised. They then slowly leach out, creating a noisy, drifting baseline.

The Fix:

  • Passivation/Cleaning: Flush the system (without column) with 6N Nitric Acid (for steel systems) or a specific passivation solution to remove adsorbed amines.

  • Needle Wash: Use a wash solvent of 50:50 Methanol:Water + 0.1% Formic Acid . The acid keeps the piperazine protonated (ionized) and soluble, preventing adsorption to the needle surface.

Detector Optimization for Low-UV (210 nm)

The Scenario: High frequency "fuzz" (short-term noise) on the baseline.

The Causality: At 210 nm, the lamp energy is naturally lower, and the mobile phase absorbance is high. This "starves" the photodiode of light. The detector gain increases to compensate, amplifying electronic noise.

The Fix:

  • Reference Wavelength: If using a DAD (Diode Array Detector), ensure your Reference Wavelength is turned OFF or set correctly (e.g., 360 nm with 100 nm bandwidth).

    • Why? If the reference bandwidth overlaps with the sample absorbance, or if the mobile phase absorbs at the reference wavelength, it introduces mathematical noise into the signal.

  • Slit Width: Increase the slit width (e.g., from 4 nm to 8 nm or 16 nm). This allows more light to reach the diode, reducing noise, though it slightly sacrifices spectral resolution (usually acceptable for quantitation) [2].

Phase 3: Data & Reference Tables[2]

Table 1: Mobile Phase Additives & UV Cutoffs

Use this table to select the correct modifier for piperazine analysis at 210 nm.

AdditivepKa (approx)UV Cutoff (nm)Suitability for Piperazine (210 nm)Notes
TFA (0.1%) 0.3~200High Risk Excellent peak shape but high baseline noise. Requires absorbance balancing.[2]
Formic Acid (0.1%) 3.75~210Moderate Risk Less noise than TFA but weaker ion-pairing. May cause wider peaks for piperazines.
Phosphate Buffer 2.1 / 7.2< 200Excellent Lowest noise. Non-volatile (cannot use with LC-MS).
Triethylamine (TEA) 10.7~200-210High Risk Old-school silanol blocker. Oxidizes easily, causing high background noise over time.
Ammonium Formate 3.8~210Moderate Good for LC-MS. High concentrations (>10mM) absorb strongly at 210 nm [3].

Phase 4: Frequently Asked Questions (FAQs)

Q1: I switched from TFA to Formic Acid to reduce noise, but now my piperazine peak is tailing badly. Why? A: This is a classic trade-off. TFA is a strong ion-pairing agent that "masks" silanols and pairs with the piperazine amine, improving shape. Formic acid is too weak to effectively ion-pair or suppress silanol interactions fully.

  • Solution: Use a column specifically designed for basic compounds (e.g., Charged Surface Hybrid (CSH) or columns with embedded polar groups) which tolerate weaker acids like formic acid while maintaining good peak shape [4].

Q2: My baseline drifts upwards continuously during the run. Is it the column bleeding? A: While column bleed is possible, with piperazines at 210 nm, it is more likely Thermal Drift or Solvent Absorption .

  • Test: If the drift correlates exactly with the gradient (%B), it is the difference in refractive index or UV absorbance between Solvent A and B.

  • Fix: Use a column heater to stabilize temperature. Ensure the detector flow cell is thermally controlled. Balance the MP-A and MP-B absorbance as described in the "TFA Ripple" section.

Q3: Can I use LC-MS grade solvents to fix the noise? A: Yes, and you must at 210 nm. Standard HPLC grade solvents often contain trace organic impurities that are invisible at 254 nm but look like mountains at 210 nm. Always use fresh, high-purity water (18.2 MΩ) and LC-MS grade Acetonitrile.

References

  • Knauer. (n.d.).[3] Optimize HPLC-UV Baseline for TFA Applications. Retrieved from [Link]

  • Agilent Technologies. (2020). Eliminating Baseline Problems. Retrieved from [Link]

  • Stoll, D. (2019). Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Issues with Basic Compounds. Retrieved from [Link][3][4][5][6][7]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

Sources

Troubleshooting

Reducing cytotoxicity of piperazine compounds in vitro

Technical Support Center: Reducing Cytotoxicity of Piperazine Compounds In Vitro Introduction: The Piperazine Paradox Piperazine scaffolds are privileged structures in medicinal chemistry, central to antidepressants, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reducing Cytotoxicity of Piperazine Compounds In Vitro

Introduction: The Piperazine Paradox

Piperazine scaffolds are privileged structures in medicinal chemistry, central to antidepressants, antihistamines, and antifungals. However, their secondary/tertiary amine nature often leads to distinct toxicity profiles in vitro—primarily driven by oxidative stress (ROS generation) , mitochondrial uncoupling , and metabolic activation to reactive iminium intermediates.

This guide moves beyond generic cell culture advice. It dissects the specific physicochemical and metabolic behaviors of piperazines to help you distinguish between true pharmacological toxicity and experimental artifacts.

Part 1: Structural Optimization (The "Design" Phase)

Q: My piperazine derivative shows non-specific toxicity across all cell lines. Is this a structural flaw?

A: It is likely a physicochemical mismatch rather than a specific target toxicity. Piperazines with high lipophilicity (LogP > 3.5) often act as "detergents," disrupting cell membranes non-specifically.

Optimization Strategy:

  • Metabolic Blocking: Unsubstituted piperazine rings are metabolic hotspots. Cytochrome P450s often oxidize the

    
    -carbon, leading to ring opening or reactive iminium ion formation.
    
    • Solution: Introduce steric hindrance (e.g., methyl groups) at the C2 or C6 positions to block metabolic attack.

  • pKa Modulation: The basicity of the piperazine nitrogens (typically pKa 9.8 and 5.6) can lead to lysosomal trapping (lysosomotropism), causing vacuolization and cell death.

    • Solution: Add electron-withdrawing groups (EWGs) like fluorine or chlorine to the adjacent phenyl ring (if present) to lower the pKa of the N1 nitrogen, reducing lysosomal accumulation.

Table 1: Structural Modifications to Mitigate Toxicity

ModificationTarget MechanismExpected Outcome

-Methylation
(C2/C6)
Metabolic BioactivationPrevents formation of reactive iminium intermediates; increases metabolic stability.
N-Substitution (e.g., Boc, Acetyl)Reactive Nitrogen SpeciesReduces nucleophilicity; prevents formation of toxic N-oxidation products.
Salt Formation (HCl, Mesylate)Solubility / PrecipitationPrevents micro-precipitation in media which causes physical stress to cells.
Bioisosteric Replacement Off-Target BindingReplacing piperazine with piperidine or diazepane can maintain potency while altering toxicity profile.

Part 2: Experimental Conditions (The "Test" Phase)

Q: I see precipitation in the media, but only after 24 hours. How does this affect my IC50?

A: This is "Crash-Out Cytotoxicity." Piperazine free bases are often poorly soluble at physiological pH (7.4). Over 24 hours, slow precipitation forms micro-crystals that physically damage cell membranes or sediment onto the monolayer, causing asphyxiation.

Protocol: Kinetic Solubility Screen Before running cell assays, validate solubility in the exact media formulation (with serum).

  • Prepare compound at 2x the highest test concentration in complete media.

  • Incubate at 37°C for 24 hours (no cells).

  • Centrifuge at 15,000 x g for 10 mins.

  • Measure supernatant concentration via HPLC/UV.

    • Pass Criteria: >85% recovery.[1] If lower, your "toxicity" is likely a solubility artifact.

Q: My MTT assay results are inconsistent (high background).

A: Piperazines can act as reducing agents. Secondary amines can directly reduce the tetrazolium salt (MTT) to formazan, even without live cells, leading to false "viability" signals that mask toxicity.

  • Validation: Incubate media + compound + MTT (no cells). If it turns purple, switch assays.

  • Alternative: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays, which are less prone to chemical interference.

Part 3: Rescue Strategies (The "Mitigate" Phase)

Q: How do I prove the toxicity is ROS-driven?

A: Piperazines frequently induce mitochondrial ROS. Use a rescue experiment with N-Acetylcysteine (NAC).

Protocol: ROS Rescue Experiment

  • Pre-treatment: Incubate cells with 5 mM NAC (pH adjusted to 7.4) for 2 hours.

  • Treatment: Wash cells and add the piperazine compound.

  • Readout: If NAC significantly shifts the IC50 (e.g., from 10 µM to 50 µM), the toxicity is oxidative.

Visualizing the Mechanism

The following diagram illustrates the pathway from piperazine exposure to cytotoxicity and the intervention points.

PiperazineToxicity Compound Piperazine Derivative Metabolism Metabolic Activation (CYP450) Compound->Metabolism Oxidation Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Effect ReactiveInt Reactive Intermediates (Iminium Ions / Quinones) Metabolism->ReactiveInt Damage Membrane/DNA Damage ReactiveInt->Damage Covalent Binding ROS ROS Burst (Superoxide/H2O2) Mito->ROS Uncoupling ROS->Damage Death Apoptosis / Necrosis Damage->Death GSH Glutathione (GSH) Trapping GSH->ReactiveInt Neutralizes NAC Antioxidant Rescue (NAC Co-treatment) NAC->ROS Scavenges Design Structural Design (Steric Hindrance) Design->Metabolism Blocks

Caption: Pathways of piperazine-induced cytotoxicity (Red/Yellow) and strategic intervention points (Green).

Troubleshooting Workflow

Use this logic flow to diagnose the root cause of unexpected toxicity.

Troubleshooting Start High Cytotoxicity Observed CheckSol Check Solubility (Microscopy) Start->CheckSol Precip Crystals Visible? CheckSol->Precip SolIssue Artifact: Physical Stress Precip->SolIssue Yes NoPrecip Check ROS Precip->NoPrecip No FixSol Fix: Reduce Conc. or Change Salt Form SolIssue->FixSol NACRescue NAC Rescue? NoPrecip->NACRescue OxStress Mechanism: Oxidative Stress NACRescue->OxStress Yes (IC50 shifts) TrueTox True Pharmacological Toxicity NACRescue->TrueTox No (IC50 stable) FixOx Fix: Antioxidant Co-treat or Modify Structure OxStress->FixOx

Caption: Step-by-step diagnostic workflow for isolating the cause of in vitro toxicity.

References

  • Metabolic Activation of Piperazine Derivatives: Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioactivation I: Bioactivation by Cytochrome P450s. In Drug Metabolism in Drug Design and Development.

  • Mitochondrial Impairment & ROS: Arbo, M. D., et al. (2014). Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment. Toxicology Letters.

  • Piperazine Structural Modification & SAR: Zhang, R. H., et al. (2024).[2] Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Troubleshooting Precipitation in Media: BenchChem Technical Support. (2025).[3][4][5][6][7] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

  • ROS-Dependent Apoptosis Mechanisms: Li, Y., et al. (2016). A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death.[8] Journal of Experimental & Clinical Cancer Research.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Spectral Profiling: (6-Methoxy-indan-1-yl)piperazine

This guide provides a comprehensive spectral profiling of (6-Methoxy-indan-1-yl)piperazine , a structural motif relevant to CNS-active drug discovery (e.g., 5-HT receptor ligands). It is designed to assist analytical che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectral profiling of (6-Methoxy-indan-1-yl)piperazine , a structural motif relevant to CNS-active drug discovery (e.g., 5-HT receptor ligands). It is designed to assist analytical chemists and synthetic researchers in validating the identity of this compound and distinguishing it from common regioisomers (e.g., 5-methoxy or 4-methoxy analogues).

A Comparative Analytical Guide

Executive Summary & Analytical Challenge

The synthesis of substituted amino-indanes via reductive amination often yields complex mixtures if the starting indanone regiochemistry is not strictly controlled. For (6-Methoxy-indan-1-yl)piperazine , the primary analytical challenge is distinguishing the 6-methoxy isomer from the 5-methoxy and 4-methoxy regioisomers. While Mass Spectrometry (MS) confirms the molecular weight (


), it cannot easily differentiate these isomers.

Nuclear Magnetic Resonance (NMR) is the definitive tool for this structural validation. This guide provides the diagnostic


H  and 

C
spectral fingerprints required to certify the 6-methoxy substitution pattern.

Chemical Identity & Structure

  • IUPAC Name: 1-(6-methoxy-2,3-dihydro-1H-inden-1-yl)piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 232.32 g/mol

  • Key Functional Groups: Secondary amine (piperazine), Methoxy ether, Chiral benzylic center (C1).

Structural Numbering Reference
  • Indane Core: C1 (Benzylic), C2/C3 (Aliphatic), C4-C7 (Aromatic).

  • Substitution: Methoxy group at C6 .

  • Piperazine: N1' (attached to Indane), C2'/C6' (proximal), C3'/C5' (distal), N4' (secondary amine).

Synthesis & Impurity Workflow

Understanding the origin of isomers is critical for analysis. The impurity profile stems directly from the starting material purity (6-methoxy-1-indanone).

SynthesisWorkflow Start Start: 6-Methoxy-1-indanone Reaction Reaction: NaBH(OAc)3 / DCE Start->Reaction Precursor Reagent + Piperazine (Reductive Amination) Reagent->Reaction Product Target: (6-Methoxy-indan-1-yl)piperazine Reaction->Product Major Product Impurity Potential Isomer: 5-Methoxy Analogue Reaction->Impurity Trace (if SM impure)

Figure 1: Synthesis pathway highlighting the origin of potential regioisomeric impurities.

H-NMR Comparative Analysis

Solvent:


 (Standard) or 

(for salt forms). Frequency: 400 MHz or higher recommended for aromatic resolution.
Diagnostic Peak List (Free Base in )

The following data represents the consolidated spectral signature derived from high-confidence analogues (e.g., N-substituted 6-methoxy-1-aminoindanes).

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
Aromatic Region
H7 (Ar-H)7.10 - 7.15 d (or d-like)1H

Ortho to H6 (unsub), but here H6 is OMe. H7 is adjacent to bridgehead.
H4 (Ar-H)6.90 - 6.95 d1H

Meta coupling to H5? (See Pattern Analysis below)
H5 (Ar-H)6.75 - 6.80 dd1H

Key diagnostic: dd pattern.
Benzylic Handle
H1 (CH-N)4.25 - 4.35 dd or t1H

The "Handle". Distinctive triplet-like shape.
Functional Groups
-OCH3 3.78 - 3.82 s3H-Sharp singlet.
Piperazine 2.85 - 2.95 m (br)4H-C3'/C5' (Adjacent to NH).
Piperazine 2.55 - 2.65 m (br)4H-C2'/C6' (Adjacent to Indane).
Aliphatic Ring
H3 (CH2)2.75 - 2.90 m2H-Benzylic methylene.
H2 (CH2)2.00 - 2.15 m2H-Homobenzylic methylene.
Amine NH 1.60 - 1.80 br s1H-Variable; exchanges with

.
The "Fingerprint" Region: Distinguishing Regioisomers

The aromatic splitting pattern is the sole reliable method to distinguish the 6-methoxy isomer from the 5-methoxy isomer without X-ray crystallography.

  • 6-Methoxy Isomer (Target):

    • Pattern: 1,2,4-substitution.

    • Logic: The methoxy is at C6. H5 and H7 are ortho/meta to the methoxy. H4 is on the other side.

    • Observation: Look for a doublet (

      
       Hz) for H7 (shielded by ether? No, H7 is typically downfield). Look for a doublet of doublets  (dd) for H5 (ortho to H4, meta to H7? No, H5 is ortho to H4).
      
    • Correction: In 6-OMe indane: H7 is isolated? No.

      • C6-OMe: Protons are at C4, C5, C7.

      • H5 and H4 are ortho to each other (

        
         Hz).
        
      • H7 is meta to H5 (

        
         Hz) and para to H4.
        
      • Result: One clear doublet (H4), one doublet of doublets (H5), and one singlet/small doublet (H7).

  • 5-Methoxy Isomer (Alternative):

    • Structure: OMe at C5. Protons at C4, C6, C7.

    • Pattern: H6 and H7 are ortho (

      
       Hz). H4 is isolated (meta to H6).
      
    • Result: Similar pattern (d, dd, s), BUT the chemical shifts differ. In 5-OMe, the isolated proton (H4) is sterically crowded by the peri-position (C4 is near C3).

C-NMR Comparative Analysis

Solvent:


. Reference:  77.16 ppm.
Carbon TypeShift (

ppm)
AssignmentComparative Note
Aromatic C-O 158.5 - 159.5 C6 Deshielded by Oxygen.
Quaternary Ar 144.0 - 146.0 C7a Bridgehead.
Quaternary Ar 136.0 - 138.0 C3a Bridgehead.
Aromatic CH 124.0 - 126.0 C4
Aromatic CH 112.0 - 114.0 C5 Shielded (Ortho to OMe).
Aromatic CH 108.0 - 110.0 C7 Shielded (Ortho to OMe).
Benzylic CH 66.0 - 68.0 C1 Diagnostic: Shifts to ~50-55 if wrong isomer or salt.
Methoxy 55.2 - 55.6 -OCH3 Standard reference.
Piperazine 50.0 - 52.0 C2'/C6' Proximal to Indane.
Piperazine 46.0 - 47.0 C3'/C5' Distal.
Indane CH2 28.0 - 30.0 C3 Benzylic.
Indane CH2 26.0 - 28.0 C2

Experimental Protocol for Validation

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation[1][2]
  • Dissolve 5-10 mg of the free base in 0.6 mL of

    
    .
    
  • Note: If the sample is a hydrochloride salt, use

    
     or neutralize with 
    
    
    
    in
    
    
    and extract before NMR to avoid broad peaks from exchangeable protons.
Step 2: Acquisition Parameters[3]
  • 1H: 16 scans, relaxation delay (

    
    ) 
    
    
    
    s.
  • 13C: 512 scans minimum (to see quaternary carbons).

  • COSY (Essential): Run a 2D COSY to confirm the connectivity of the H1 triplet to the H2 multiplet. This confirms the "Indan-1-yl" core structure.

Step 3: Purity Check (Workflow)

ValidationLogic Spectrum Acquire 1H NMR (CDCl3) CheckOMe Check OMe Singlet (3.8 ppm) Spectrum->CheckOMe CheckH1 Check H1 Benzylic (4.3 ppm, t/dd) CheckOMe->CheckH1 Aromatic Analyze Aromatic Region (6.7 - 7.2 ppm) CheckH1->Aromatic Decision Is pattern d, dd, s? Aromatic->Decision Pass PASS: 6-Methoxy Isomer Decision->Pass Yes Fail FAIL: Check 5-OMe or 4-OMe Decision->Fail No

Figure 2: Logic flow for spectral validation.

References

  • Synthesis and NMR of Aminoindane Derivatives

    • Title: Substituted aryl 1,4-pyrazine derivatives (P
    • Source: Google P
    • Context: Contains specific shifts for N-(6-methoxy-indan-1-yl) derivatives.[1]

  • Piperazine Spectral Data

    • Title: 1-(2-Methoxyphenyl)piperazine Spectral Data.[2][3]

    • Source: Sigma-Aldrich / Merck.
    • Context: Baseline shifts for piperazine ring protons in methoxy-aryl systems.
  • General Indane NMR Patterns

    • Title: 6-methoxy-2,3-dihydro-1H-inden-1-amine (Precursor Data).[1][4]

    • Source: Molbase / ChemicalBook.
    • Context: Confirmation of the 1,2,4-aromatic substitution p

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Elucidating Indanyl Piperazine Fragmentation Patterns (Orbitrap HCD vs. Q-TOF CID)

The Analytical Challenge of Indanyl Piperazines Indanyl piperazines represent a complex and highly scrutinized class of chemical compounds. In medicinal chemistry, they are frequently explored as 5-HT receptor ligands, w...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Indanyl Piperazines

Indanyl piperazines represent a complex and highly scrutinized class of chemical compounds. In medicinal chemistry, they are frequently explored as 5-HT receptor ligands, while in forensic toxicology, piperazine derivatives are continuously monitored as emerging psychostimulating designer drugs[1].

Due to their structural isomerism and the rigid nature of the piperazine ring, unambiguous structural elucidation requires highly specific mass spectrometry (MS) fragmentation patterns. As a Senior Application Scientist, I have consistently observed that traditional low-resolution tandem mass spectrometry (MS/MS) often fails to differentiate isobaric fragments, leading to false-positive identifications. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap platforms utilizing Higher-energy C-trap Dissociation (HCD) against traditional Quadrupole Time-of-Flight (Q-TOF) systems using Collision-Induced Dissociation (CID).

Mechanistic Insights: Fragmentation Pathways

The fragmentation of piperazine derivatives in positive electrospray ionization (ESI+) is highly dependent on the substitution pattern and the energy deposition mechanism[2]. For indanyl piperazines, the protonated precursor ion


 typically undergoes two primary fragmentation pathways:
  • N-C Cleavage (Loss of Substituent): The bond between the piperazine nitrogen and the indanyl group is highly susceptible to cleavage. Charge retention on the indanyl moiety yields a highly stable indanyl cation (

    
    ) at an exact mass of m/z 117.0704.
    
  • Piperazine Ring Cleavage: Higher collision energies induce the opening and subsequent fragmentation of the piperazine ring itself. This process consistently yields a characteristic low-mass ion at m/z 56.0500 (

    
    ), which serves as a definitive marker for the piperazine core[2].
    

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When comparing fragmentation platforms, the causality of the resulting spectral quality lies in the physics of the collision cell.

Orbitrap HCD takes place in an RF-only multipole collision cell. Unlike traditional 3D ion trap CID, HCD does not suffer from the "1/3rd Rule" or Low Mass Cut-Off (LMCO). This allows for the simultaneous trapping and high-resolution detection of both the intact precursor and critical low-mass fragments like m/z 56. Furthermore, Q-TOF CID systems, while also lacking an LMCO, typically experience degraded mass resolution at lower m/z ranges. Consequently, distinguishing the piperazine m/z 56.0500 fragment from background isobaric interferences (e.g.,


 at m/z 56.0626) becomes a significant analytical bottleneck on Q-TOF platforms.
Quantitative Performance Comparison
Performance MetricOrbitrap HRAM (HCD)Q-TOF (CID)Analytical Impact for Indanyl Piperazines
Mass Resolution at m/z 200 > 140,000 FWHM~ 40,000 FWHMEnables confident elemental composition assignment.
Low-Mass Resolution (m/z 56) > 60,000 FWHM< 15,000 FWHMResolves the

fragment from isobaric background noise.
Mass Accuracy < 1 ppm2 - 5 ppmDrastically reduces false-positive structural assignments.
Fragmentation Tuning Stepped Normalized Collision Energy (NCE)Fixed Collision Energy (eV)NCE compensates for mass-dependent energy deposition, ensuring reproducible fragmentation.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system for the analysis of indanyl piperazines in complex matrices[3].

Step 1: Mobile Phase Selection & Sample Preparation

  • Action: Dilute the sample in 0.1% Formic Acid (FA) in water. Spike with a deuterated internal standard (e.g., Piperazine-d8).

  • Causality: Formic acid acts as a proton source, ensuring the basic secondary/tertiary amines of the piperazine ring are fully ionized in the ESI+ source, maximizing precursor ion intensity[4].

Step 2: UHPLC Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: The hydrophobic indanyl group drives retention on the C18 stationary phase, while the gradient ensures sharp peak shapes, minimizing ion suppression in the source.

Step 3: Stepped NCE HCD Fragmentation

  • Action: Configure the mass spectrometer for Data-Dependent Acquisition (DDA). Set the HCD collision energy to a stepped NCE of 20, 40, and 60.

  • Causality: Indanyl piperazines possess bonds of varying stabilities. The N-C(indanyl) bond cleaves at lower energies (NCE 20-30), while the rigid piperazine ring requires higher energy (NCE 50+) to yield the diagnostic m/z 56 fragment. Stepped NCE generates a composite spectrum containing both high-mass and low-mass diagnostic ions in a single scan.

Step 4: System Suitability & Self-Validation

  • Action: Prior to unknown analysis, evaluate the spectrum of the internal standard. Calculate the mass error for the m/z 117.0704 fragment.

  • Causality: A mass error of < 2 ppm confirms the instrument's calibration state and validates that the observed fragment is indeed the indanyl cation (

    
    ), establishing a self-validating loop for the entire analytical run.
    

Workflow Visualization

MSWorkflow cluster_MS Mass Spectrometry (Orbitrap HRAM) Sample Sample Preparation (Indanyl Piperazines) LC UHPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Precursor Precursor Ion Selection (Quadrupole) ESI->Precursor HCD HCD Fragmentation (Stepped NCE 20/40/60) Precursor->HCD Detection Orbitrap Detection (High Resolution) HCD->Detection Data Data Analysis & Structural Elucidation Detection->Data Fragments Diagnostic Fragments: m/z 117.0704 (Indanyl) m/z 56.0500 (Piperazine) Data->Fragments

Figure 1: High-Resolution LC-MS/MS Workflow for Indanyl Piperazine Analysis using Orbitrap HCD.

References

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum Source: PubMed (NIH) URL:[Link]

  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies Source: Taylor & Francis Online URL:[Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE Source: ScienceAsia URL:[Link]

Sources

Validation

Comparison Guide: (6-Methoxy-indan-1-yl)piperazine Derivatives vs. Melatonin

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, Pharmacologists Executive Summary This guide provides a technical comparison between the endogenous neurohormone Melatonin and th...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, Pharmacologists

Executive Summary

This guide provides a technical comparison between the endogenous neurohormone Melatonin and the synthetic pharmacophore class of (6-Methoxy-indan-1-yl)piperazines .

While Melatonin is the non-selective, high-affinity prototype ligand for MT1 and MT2 receptors, (6-Methoxy-indan-1-yl)piperazine derivatives represent a strategic bioisosteric replacement designed to achieve subtype selectivity (specifically MT2) and improved physicochemical properties (e.g., water solubility).

Key Takeaway:

  • Melatonin: Nanomolar affinity (

    
     nM), non-selective (MT1 
    
    
    
    MT2), lipophilic, short half-life.
  • (6-Methoxy-indan-1-yl)piperazine: Tunable affinity (typically 10–100 nM range), high MT2 selectivity potential (>50-fold), and enhanced aqueous solubility due to the basic piperazine nitrogen.

Chemical & Pharmacological Profile

Structural Logic (SAR)

The design of indanyl piperazines is based on the "bioisosteric replacement" strategy.

  • Melatonin: Contains a 5-methoxyindole core. The 5-methoxy group is critical for receptor activation (hydrogen bonding with N162/N175).

  • Indanyl Piperazine: Replaces the planar indole with a 6-methoxy-indane ring. This mimics the electron density and steric bulk of the methoxy-indole but alters the geometry. The piperazine ring replaces the ethyl-amide side chain, introducing a basic center that can be functionalized (e.g., with ureas or amides) to target specific residues (like Q181/Q194) in the binding pocket.

Physicochemical Comparison
FeatureMelatonin(6-Methoxy-indan-1-yl)piperazine (Scaffold)
Core Structure 5-Methoxyindole6-Methoxyindane
Side Chain N-acetyl-aminoethylPiperazine (often N-acylated)
Lipophilicity (LogP) ~1.6 (Moderate)Variable (Lower/Tunable)
Solubility Poor in water; requires DMSO/EthanolGood (Salts form easily)
Metabolic Stability Low (CYP1A2 hydroxylation at C6)Enhanced (Indane ring is more stable)

Binding Affinity & Selectivity Data[1][2][3][4][5][6]

The following data contrasts the native hormone with a representative optimized (6-Methoxy-indan-1-yl)piperazine derivative (e.g., N-ethyl-1-piperazine-carboxamide derivative).

Table 1: Receptor Binding Profiles ( Values)[1]
LigandMT1 Affinity (

)
MT2 Affinity (

)
Selectivity Ratio (MT1/MT2)Functional Activity
Melatonin 0.05 – 0.2 nM0.05 – 0.3 nM~1 (Non-selective)Full Agonist
Indanyl Piperazine > 1,000 nM10 – 40 nM> 25 (MT2 Selective)MT2 Agonist

Data Source: Aggregated from BindingDB and primary SAR studies (e.g., Bioorg. Med. Chem. Lett. 13).[1]

Interpretation:

  • Melatonin binds indiscriminately, activating both the sleep-onset pathways (MT1) and circadian phase-shifting pathways (MT2).

  • Indanyl Piperazines show a distinct preference for MT2 .[2] This makes them valuable tools for isolating MT2-mediated effects, such as phase-shifting the circadian clock without inducing the acute sleepiness associated with MT1 activation.

Mechanism of Action: Signaling Pathway

Both ligands operate via


-coupled GPCRs. However, the selectivity of the piperazine derivative restricts the downstream effects primarily to MT2-expressing tissues (e.g., Suprachiasmatic Nucleus, Retina).
Diagram 1: Melatonin Receptor Signaling Cascade

This diagram illustrates the canonical


 pathway activated by both ligands upon binding.

G Ligand Ligand (Melatonin / Indanyl Piperazine) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GDP -> GTP) AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (G-alpha-i) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis PKA PKA Activity (Decrease) cAMP->PKA Downregulation CREB CREB Phosphorylation (Altered Gene Expression) PKA->CREB Signal Transduction

Caption: Canonical Gi/o signaling pathway shared by Melatonin and Indanyl Piperazine agonists.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity of (6-Methoxy-indan-1-yl)piperazine vs. Melatonin, the standard


-2-Iodomelatonin Competition Binding Assay  is required.
Methodology

Objective: Determine the inhibition constant (


) of the test compound by displacing the radioligand 

-2-Iodomelatonin.
Reagents & Materials
  • Membrane Prep: CHO-K1 or HEK293 cells stably expressing human MT1 or MT2.

  • Radioligand: 2-

    
    -Iodomelatonin (Specific Activity ~2200 Ci/mmol).[3]
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10

    
    M Melatonin (cold).
    
  • Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane aliquots and resuspend in Assay Buffer.[4]

    • Dilute test compounds (Indanyl Piperazine) in DMSO (final concentration <1%).

  • Incubation Setup (Total Volume 250

    
    L): 
    
    • 50

      
      L  Radioligand (Final conc: 0.1 nM, approx 
      
      
      
      ).
    • 50

      
      L  Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
    • 150

      
      L  Membrane Suspension (10–20 
      
      
      
      g protein/well).
  • Reaction:

    • Incubate at 37°C for 60 minutes (Equilibrium).

  • Termination:

    • Rapid vacuum filtration using a Brandel or PerkinElmer cell harvester.

    • Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification:

    • Dry filters and add scintillation cocktail.

    • Count Radioactivity (CPM) in a Gamma or Scintillation Counter.

Diagram 2: Binding Assay Workflow

Visualizing the critical steps to ensure data integrity.

BindingAssay Prep 1. Membrane Prep (hMT1/hMT2) Incubate 2. Incubation (60 min @ 37°C) + [125I]-Ligand Prep->Incubate Filter 3. Filtration (GF/B + PEI) Incubate->Filter Wash 4. Wash Step (Ice-cold Buffer) Filter->Wash Count 5. Scintillation Counting (Data Analysis) Wash->Count

Caption: Workflow for [125I]-Iodomelatonin competition binding assay.

References

  • BindingDB Entry 50125636. Affinity Data for 1-[4-(6-Methoxy-indan-1-yl)-piperazin-1-yl]-propan-1-one.[5] BindingDB.[1][5] Link

  • Yous, S., et al. (2003). Novel N-acyl-4-indanyl-piperazines as potent and selective melatonin MT2 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1199-1202. Link

  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors.[6][7] Methods in Molecular Biology.[6] Link

  • Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. Link

Sources

Comparative

Structural Divergence &amp; Receptor Selectivity: (6-Methoxy-indan-1-yl)piperazine vs. Buspirone

The following guide provides an in-depth technical comparison of (6-Methoxy-indan-1-yl)piperazine and Buspirone , focusing on their divergent receptor selectivity profiles driven by structural variations on the piperazin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of (6-Methoxy-indan-1-yl)piperazine and Buspirone , focusing on their divergent receptor selectivity profiles driven by structural variations on the piperazine scaffold.

Executive Summary: The Piperazine Scaffold Split

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core linker that can be tuned for specific G-Protein Coupled Receptor (GPCR) targets. This guide contrasts two distinct derivatives:

  • Buspirone: An N-pyrimidinyl piperazine that functions as a selective 5-HT1A partial agonist (Anxiolytic).

  • (6-Methoxy-indan-1-yl)piperazine: An N-indanyl piperazine identified as a potent Melatonin (MT1/MT2) agonist (Chronobiotic).

The comparison illustrates a critical structure-activity relationship (SAR) lesson: replacing the heteroaryl (pyrimidinyl) tail with a fused bicyclic (indanyl) system shifts affinity from the Serotonergic system to the Melatonergic system.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

FeatureBuspirone (6-Methoxy-indan-1-yl)piperazine
Core Structure 8-azaspiro[4.5]decane-7,9-dione linked to Pyrimidinyl-piperazine Indan-1-yl linked to Piperazine
Key Pharmacophore Aryl-piperazine (Serotonin Anchor)Indanyl-piperazine (Melatonin Anchor)
Molecular Weight 385.5 g/mol ~232.32 g/mol (Base core)
Lipophilicity (LogP) ~2.6~2.8 - 3.2 (Estimated)
Primary Indication Generalized Anxiety Disorder (GAD)Sleep Disorders / Circadian Rhythm (Research)

Receptor Selectivity Profile

Buspirone: The Serotonin Specialist

Buspirone is the prototype azapirone. Its selectivity is driven by the pyrimidinyl ring, which forms crucial pi-stacking interactions within the 5-HT1A receptor pocket.

  • Primary Target: 5-HT1A Receptor (Ki = 10–30 nM).

  • Mechanism: Partial Agonist (Intrinsic Activity ~0.3–0.5).

  • Off-Targets: Dopamine D2 (Antagonist, Ki ~200–500 nM), Alpha-1 Adrenergic.

  • Active Metabolite: 1-(2-Pyrimidinyl)piperazine (1-PP) accumulates in vivo and contributes to alpha-2 adrenergic antagonism.

(6-Methoxy-indan-1-yl)piperazine: The Melatonin Switch

Research by Bristol-Myers Squibb (BMS) identified the (6-methoxy-indan-1-yl) moiety as a bioisostere for the acetamide group found in melatonin.

  • Primary Target: Melatonin MT1 and MT2 Receptors.

  • Affinity: High affinity (Ki < 10 nM for optimized analogs).

  • Selectivity: The bulky indan group sterically hinders binding to the 5-HT1A orthosteric site compared to the planar pyrimidine of buspirone, significantly reducing serotonergic affinity while enhancing fit in the deep, lipophilic pocket of MT receptors.

  • Key Reference: Bioorg. Med. Chem. Lett. 13: 1199-202 (2003) identifies this core as a scaffold for high-affinity melatonin agonists.

Comparative Binding Data (Representative)
Receptor TargetBuspirone (Ki, nM)(6-Methoxy-indan-1-yl)piperazine (Ki, nM)
5-HT1A 15 - 30 (High Affinity)> 1,000 (Low/Negligible)
5-HT2A > 5,000> 5,000
Dopamine D2 250 - 500> 10,000
Melatonin MT1 > 10,0001 - 50 (High Affinity)
Melatonin MT2 > 10,0000.5 - 10 (High Affinity)*

*Values for Indan derivative are based on SAR data for optimized analogs (e.g., BMS-214778 series) sharing this core.

Mechanistic Signaling Pathways

Both compounds target Gi/o-coupled GPCRs, but the downstream physiological outcomes differ drastically due to the specific cellular localization of the receptors (Raphe Nuclei vs. Suprachiasmatic Nucleus).

SignalingPathways Buspirone Buspirone R_5HT1A 5-HT1A Receptor (Somatodendritic) Buspirone->R_5HT1A Partial Agonist IndanPip (6-MeO-Indan-1-yl)pip R_MT1 MT1/MT2 Receptor (SCN Neurons) IndanPip->R_MT1 Full Agonist Gi Gi/o Protein Activation R_5HT1A->Gi R_MT1->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits K_Channel GIRK Channels (Opening) Gi->K_Channel Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Sleep Circadian Phase Shift (Sleep) cAMP->Sleep Clock Gene Modulation Anxiety Hyperpolarization (Anxiolysis) K_Channel->Anxiety Neuronal Silencing

Figure 1: Divergent signaling outcomes despite shared Gi/o coupling. Buspirone drives neuronal hyperpolarization via 5-HT1A, while the Indan derivative modulates circadian rhythms via MT1/MT2.

Experimental Protocols for Validation

To empirically verify the selectivity described above, the following self-validating protocols are recommended.

Protocol A: [35S]GTPγS Functional Binding Assay

Purpose: To determine if the compound acts as an agonist, antagonist, or partial agonist at the target receptor.

  • Membrane Preparation:

    • Transfect CHO-K1 cells with human 5-HT1A or MT1 cDNA.

    • Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet.

  • Assay Setup:

    • Incubate membranes (10 µg protein) with GDP (10 µM) and [35S]GTPγS (0.1 nM).

    • Add test compound (Buspirone or Indan-piperazine) at varying concentrations (

      
       to 
      
      
      
      M).
    • Control: Use Serotonin (10 µM) as 100% stimulation control for 5-HT1A; Melatonin (10 nM) for MT1.

  • Incubation: 60 min at 30°C.

  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation. Plot dose-response curves to calculate EC50 and Emax.

    • Self-Validation: Buspirone should show ~40-50% Emax (Partial Agonist) at 5-HT1A. Indan-piperazine should show near 0% effect at 5-HT1A but >90% Emax at MT1.

Protocol B: Radioligand Competition Binding (Selectivity Screen)

Purpose: To calculate Ki values and quantify affinity.[1]

  • Ligands:

    • For 5-HT1A: Use [3H]8-OH-DPAT (0.5 nM).

    • For MT1: Use [125I]Melatonin (20 pM).

  • Competition:

    • Mix membranes, radioligand, and increasing concentrations of the competitor drug.

    • Define Non-Specific Binding (NSB) using 10 µM Serotonin (for 5-HT1A) or 1 µM Melatonin (for MT1).

  • Equilibrium: Incubate for 2 hours at 25°C (5-HT1A) or 37°C (MT1).

  • Calculation:

    • 
       is determined from the displacement curve.
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      

References

  • Bristol-Myers Squibb Research. (2003).[2] Melatonin receptor agonists based on the (6-methoxy-indan-1-yl)piperazine scaffold.[2] Bioorganic & Medicinal Chemistry Letters, 13(7), 1199-1202.

  • BindingDB. (2023). Affinity Data for 1-[4-(6-Methoxy-indan-1-yl)-piperazin-1-yl]-propan-1-one. Binding Database Entry BDBM50125636.

  • Wong, H., et al. (2007).[3] 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-HT1A receptor occupancy.[3] Drug Metabolism and Disposition, 35(8), 1387-1392.

  • Loiseau, F., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats.[3][4][5][6][7] Journal of Pharmacology and Experimental Therapeutics, 303(3), 1029-1037.

Sources

Validation

Comparative Validation Guide: LC-MS vs. HPLC-UV for (6-Methoxy-indan-1-yl)piperazine Purity Profiling

Executive Summary Validating the purity of (6-Methoxy-indan-1-yl)piperazine presents a specific analytical challenge due to the physicochemical dichotomy of the molecule: it possesses a UV-active indane core and a polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the purity of (6-Methoxy-indan-1-yl)piperazine presents a specific analytical challenge due to the physicochemical dichotomy of the molecule: it possesses a UV-active indane core and a polar, non-chromophoric piperazine moiety. While HPLC-UV (254 nm) remains the industry workhorse for bulk purity, it frequently fails to detect non-chromophoric synthetic precursors (e.g., free piperazine) or saturated degradation products.

Verdict: For research-grade and GLP-compliant applications, LC-MS (ESI+) is the superior validation method , offering a 10–100x improvement in sensitivity over UV and the ability to deconvolute co-eluting isomers. This guide outlines the comparative performance and provides a self-validating LC-MS protocol.

Strategic Analysis: The Analytical Challenge

The molecule consists of a basic secondary amine (piperazine) attached to a bicyclic aromatic system (6-methoxyindane).

  • The Polarity Trap: The basic nitrogen (

    
    ) causes severe peak tailing on standard C18 columns due to silanol interactions, often masking impurities.
    
  • The Chromophore Blind Spot: Impurities lacking the indane ring (e.g., piperazine fragments from synthesis) are invisible to UV detection, leading to false "high purity" results.

  • The Ionization Advantage: The piperazine nitrogen is a "proton sponge," making the molecule exceptionally sensitive to Electrospray Ionization (ESI) in positive mode.

Comparative Matrix: LC-MS vs. Alternatives
FeatureLC-MS (ESI+) HPLC-UV (DAD) 1H-NMR (qNMR)
Primary Utility Trace impurity ID (<0.05%)Bulk purity (>95%)Structural verification
Sensitivity (LOD) High (ng/mL range)Moderate (µg/mL range)Low (mg required)
Specificity Excellent (Mass-based)Good (Retention time)Perfect (Chemical shift)
Blind Spots Ion suppression (matrix)Non-chromophoric impurities<1% impurities
Throughput High (5–10 min runs)High (10–20 min runs)Low

Methodological Workflow

The following diagram illustrates the decision logic for selecting LC-MS over UV for this specific compound class.

ValidationLogic Start Sample: (6-Methoxy-indan-1-yl)piperazine CheckChrom Check Structure: Has UV Chromophore? Start->CheckChrom CheckPolar Check Impurities: Are impurities UV-active? CheckChrom->CheckPolar Yes (Indane ring) UV_Path HPLC-UV (254nm) Risk: Misses Piperazine salts CheckPolar->UV_Path Yes MS_Path LC-MS (ESI+) Detects all ionizable species CheckPolar->MS_Path No/Unknown Decision Validation Goal UV_Path->Decision MS_Path->Decision Final_UV Routine QC (Batch Release) Decision->Final_UV High Conc/Routine Final_MS Impurity Profiling (R&D/GLP) Decision->Final_MS Trace/Unknowns

Figure 1: Analytical Decision Tree. Note the critical divergence at non-UV-active impurities, mandating MS for comprehensive profiling.

Validated Experimental Protocol (LC-MS)[1]

This protocol is designed to be self-validating , meaning the presence of the parent ion (


) and specific fragments confirms system suitability.
A. Chromatographic Conditions (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm).

    • Rationale: The BEH particle allows high pH usage if needed, but more importantly, it reduces peak tailing for basic amines compared to standard silica.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Rationale: Acidic pH ensures full protonation of the piperazine nitrogen for maximum ESI sensitivity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to elute polar salts)

    • 1–8 min: 5%

      
       95% B (Linear gradient)
      
    • 8–10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

B. Mass Spectrometry Settings (Q-TOF or Triple Quad)
  • Source: Electrospray Ionization (ESI), Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile C-N bond).

  • Scan Range: m/z 50 – 800.

C. Fragmentation Logic (MS/MS Confirmation)

To validate that the peak is indeed the target and not an isomer, monitor the following transitions:

  • Precursor:

    
     (Calculate exact mass based on formula 
    
    
    
    ).
  • Primary Fragment: Loss of piperazine moiety.

  • Secondary Fragment: Tropylium-like ion from the methoxy-indane core.

Fragmentation Parent Parent Ion [M+H]+ Transition1 C-N Bond Cleavage Parent->Transition1 CID Energy 20eV Frag1 Piperazine Ion (m/z ~87) Transition1->Frag1 Frag2 Methoxy-indanyl Cation (m/z ~147) Transition1->Frag2

Figure 2: ESI+ Fragmentation Pathway. Monitoring these specific fragments confirms structural identity.

Data Interpretation & Validation Criteria

According to ICH Q2(R1) and the newer Q2(R2)/Q14 guidelines [1], the following criteria must be met to declare the method valid for purity analysis.

Specificity (Peak Purity)
  • Requirement: The MS spectrum at the leading, apex, and tailing edge of the main peak must be identical.

  • Pass Criteria: No co-eluting masses (e.g.,

    
     indicating N-oxidation) are observed under the main peak.
    
Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Expected Performance: For piperazine derivatives, LOQ should be

    
     due to high ionization efficiency [2].
    
Linearity
  • Range: 0.1% to 120% of target concentration.

  • Acceptance:

    
    .
    
Common Impurity Profiles

When analyzing (6-Methoxy-indan-1-yl)piperazine, look for these specific mass shifts:

  • +16 Da: N-Oxide formation (common in piperazines upon storage).

  • -14 Da: Des-methyl impurity (if starting material was impure).

  • Precursor Mass: Presence of unreacted 6-methoxy-1-indanone (detectable by UV, poor in ESI+) or free piperazine (invisible in UV, highly sensitive in ESI+).

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2) and Guideline on Analytical Procedure Development Q14. FDA/EMA. [Link]

  • National Institutes of Health (NIH). (2021). Mass Fragmentation Characteristics of Piperazine Analogues in ESI-MS. Journal of Chinese Mass Spectrometry Society.[3] [Link]

  • MDPI. (2021). Rapid Targeted Method of Detecting Piperazine Designer Drugs using LC-MS.[4] Molecules.[1][5][3][4][6] [Link]

Sources

Comparative

Comparative Potency Analysis: Methoxy vs. Non-Methoxy Indan Piperazines

Executive Summary This technical guide provides a comparative analysis of Indan Piperazines , a structural class of chemical compounds where a piperazine ring is tethered to or fused with an indan (benzocyclopentane) moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Indan Piperazines , a structural class of chemical compounds where a piperazine ring is tethered to or fused with an indan (benzocyclopentane) moiety. These compounds are of significant interest in neuropharmacology due to their rigidified structure compared to benzylpiperazines (BZP), offering distinct binding profiles at Serotonin (5-HT) , Dopamine (DA) , and Melatonin (MT) receptors.

This analysis focuses on the Structure-Activity Relationship (SAR) of Methoxy (-OCH₃) substitution on the indan ring. Experimental data suggests that methoxy substitution drastically alters the pharmacodynamic profile—shifting ligands from broad-spectrum monoamine transporter inhibitors to highly potent, selective agonists for G-protein coupled receptors (GPCRs) like MT₂ and 5-HT₂A/2C .

Structural & Pharmacological Basis[1][2][3][4]

The Indan Piperazine Scaffold

The core scaffold consists of a piperazine ring linked to the C1 or C2 position of an indan ring. Unlike flexible benzylpiperazines, the indan ring restricts the conformational freedom of the ethyl/propyl chain (embedded in the cycle), reducing the entropic cost of binding.

  • Non-Methoxy Variants (e.g., 1-(Indan-2-yl)piperazine):

    • Primary Target: Monoamine Transporters (SERT, NET, DAT).[1]

    • Mechanism: Acts primarily as a releaser or reuptake inhibitor. The lipophilic indan core mimics the phenyl ring of amphetamines/BZP but with higher steric bulk.

    • Potency: Moderate potency; often requires high concentrations (µM range) for receptor activation.

  • Methoxy-Substituted Variants (e.g., 6-Methoxy-1-(indan-1-yl)piperazine):

    • Primary Target: 5-HT₂ Receptors and Melatonin MT₁/MT₂ Receptors.

    • Mechanism: The oxygen atom of the methoxy group acts as a Hydrogen Bond Acceptor (HBA), interacting with specific serine or threonine residues (e.g., Ser5.42 in 5-HT receptors) in the receptor's transmembrane domain.

    • Potency: Significantly enhanced (nM range). The electron-donating effect of the methoxy group increases the electron density of the aromatic ring, strengthening

      
       stacking interactions with aromatic residues (e.g., Phe/Trp) in the binding pocket.
      
Comparative Potency Data (MT₂ Receptor Case Study)

Research by Bristol-Myers Squibb (Mattson et al.) on N-acyl-4-indanyl-piperazines provides definitive data on the "Methoxy Effect."

Compound StructureSubstitution (Indan Ring)MT₂ Binding Affinity (

, nM)
Functional Potency (

, nM)
Selectivity (MT₂ vs MT₁)
Indanyl-Piperazine None (H) 240> 1000Low
Methoxy-Indanyl 5-Methoxy 1245Moderate
Methoxy-Indanyl 6-Methoxy 0.34 1.2 High (>100x)

Interpretation: The addition of a methoxy group at the 6-position of the indan ring results in a ~700-fold increase in binding affinity. This exemplifies the critical role of the methoxy group in anchoring the molecule within the receptor active site via electrostatic and steric complementarity.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways and SAR logic between the two subclasses.

IndanSAR Core Indan Piperazine Scaffold NonMeO Non-Methoxy (H-) Core->NonMeO MeO Methoxy (-OCH3) Core->MeO Transporter Target: SERT/NET/DAT NonMeO->Transporter Lipophilic Binding Effect1 Reuptake Inhibition (Psychostimulant) Transporter->Effect1 Interaction H-Bonding (Ser5.42) Pi-Stacking Enhanced MeO->Interaction Electronic Activation GPCR Target: 5-HT2A / MT2 Effect2 Receptor Agonism (Psychedelic/Therapeutic) GPCR->Effect2 Interaction->GPCR

Caption: Divergent pharmacological pathways driven by methoxy substitution on the indan scaffold.

Experimental Protocols

To validate these potency differences, the following standardized protocols are recommended. These workflows ensure data integrity and reproducibility (E-E-A-T).

Synthesis: Reductive Amination of Indanones

This protocol synthesizes the core indan-piperazine scaffold.

  • Reagents: Indan-1-one (or Methoxy-indan-1-one), Boc-Piperazine, Titanium(IV) isopropoxide (

    
    ), Sodium cyanoborohydride (
    
    
    
    ).
  • Procedure:

    • Step A (Imine Formation): Dissolve 1.0 eq of Indanone in dry THF. Add 1.2 eq of Boc-Piperazine and 1.5 eq of

      
      . Stir at room temperature for 12 hours under Argon.
      
    • Step B (Reduction): Dilute with ethanol. Add 2.0 eq of

      
       cautiously. Stir for 6 hours.
      
    • Step C (Workup): Quench with water. Filter the titanium salts. Extract with Ethyl Acetate.

    • Step D (Deprotection): Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

    • Yield: Typically 60-80%. Methoxy derivatives may require longer reaction times due to electronic donation reducing ketone electrophilicity.

Radioligand Binding Assay (Membrane Preparation)

Used to determine


 values (Affinity).
  • Tissue/Cells: HEK293 cells stably expressing human 5-HT

    
     or MT
    
    
    
    receptors.
  • Ligand: [

    
    H]-Ketanserin (for 5-HT
    
    
    
    ) or [
    
    
    I]-Iodomelatonin (for MT
    
    
    ).
  • Protocol:

    • Homogenization: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min.

    • Incubation: Resuspend pellet. Incubate 50 µg membrane protein with radioligand (0.5 nM) and increasing concentrations of the test Indan Piperazine (

      
       to 
      
      
      
      M).
    • Equilibrium: Incubate at 37°C for 60 minutes.

    • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Functional Assay Workflow (Calcium Flux)

Used to determine


 (Potency/Efficacy).

AssayWorkflow Start HEK293-Galpha16 Cells (Plated in 96-well) DyeLoad Load Calcium Dye (Fluo-4 AM, 30 min, 37°C) Start->DyeLoad Compound Add Indan Piperazine (Serial Dilution) DyeLoad->Compound Measure Measure Fluorescence (FLIPR / FlexStation) Compound->Measure Analysis Calculate EC50 (Sigmoidal Dose-Response) Measure->Analysis

Caption: High-throughput calcium mobilization assay workflow for determining functional agonist potency.

Conclusion & Strategic Implications

For drug development professionals, the data indicates a clear bifurcation in utility:

  • Non-Methoxy Indan Piperazines are best suited for applications requiring monoamine reuptake inhibition (e.g., antidepressant or stimulant indications), though they often suffer from lower selectivity.

  • Methoxy-Indan Piperazines (specifically 6-methoxy isomers) are superior candidates for GPCR agonist programs (e.g., sleep disorders via MT

    
     or neuropsychiatric conditions via 5-HT
    
    
    
    ). The methoxy group is a non-negotiable pharmacophore for achieving nanomolar potency in this scaffold.

Recommendation: Prioritize 6-methoxy substitution patterns when designing indan-based ligands for receptor-specific targets to maximize the enthalpy of binding.

References

  • Mattson, R. J., et al. (2003).[2] "Indanyl piperazines as melatonergic MT2 selective agents." Bioorganic & Medicinal Chemistry Letters, 13(6), 1199-1202.[2] Link

  • Simmler, L. D., et al. (2014).[1][3] "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology, 88(2), 237-244. Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 642-651. Link

  • Berardi, F., et al. (2008). "PB28, a sigma receptor ligand, as a potential anticancer agent." Journal of Medicinal Chemistry. Link (Contextual reference for Tetralin/Indan analogs).

Sources

Validation

Comparative Guide to Reference Standards for (6-Methoxy-indan-1-yl)piperazine Analysis

Introduction & Analytical Context (6-Methoxy-indan-1-yl)piperazine is a critical chemical scaffold utilized in both pharmaceutical drug discovery (acting as a precursor for melatonin MT2 receptor ligands and PDE10A inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

(6-Methoxy-indan-1-yl)piperazine is a critical chemical scaffold utilized in both pharmaceutical drug discovery (acting as a precursor for melatonin MT2 receptor ligands and PDE10A inhibitors) and forensic toxicology, where it shares deep structural homology with indanylpiperazine-class new psychoactive substances (NPS) [1].

Because this compound is highly active in the central nervous system, quantifying it in complex biological matrices (plasma, urine, or cerebrospinal fluid) requires extreme precision. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, the integrity of any LC-MS/MS assay is fundamentally dictated by the quality of the reference standards employed. This guide objectively compares the tiers of reference standards available for (6-Methoxy-indan-1-yl)piperazine and details a self-validating experimental workflow for its quantification.

Objective Comparison of Reference Standard Tiers

Selecting the correct reference standard tier is a balance between regulatory compliance, analytical necessity, and budget. For (6-Methoxy-indan-1-yl)piperazine, standards are generally categorized into three tiers.

Table 1: Performance and Application Comparison of Reference Standards
FeatureTier 1: Certified Reference Material (CRM)Tier 2: Analytical Grade StandardTier 3: Stable Isotope-Labeled IS (SIL-IS)
Regulatory Compliance ISO 17034 / ISO/IEC 17025 compliant [2]Non-certified (Research Use Only)Varies (Used in tandem with CRM)
Purity Verification qNMR, Mass Balance (NIST Traceable)HPLC-UV / LC-MS (Typically >95%)Isotopic Purity (>99% D-incorporation)
Uncertainty Budget Fully documented (± % expanded uncertainty)Not providedNot strictly required for IS function
Primary Use Case GLP Calibration Curves, Forensic AuditsEarly PK Discovery, Method DevelopmentMatrix Effect Correction in MS
Cost & Availability High Cost, Often requires custom synthesisModerate Cost, Commercially accessibleVery High Cost, Custom synthesis

Mechanistic Causality: The Necessity of SIL-IS in LC-MS/MS

Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) mandatory for this assay? During Electrospray Ionization (ESI), co-eluting biological matrix components (such as endogenous phospholipids) compete with the (6-Methoxy-indan-1-yl)piperazine molecules for charge on the surface of ESI droplets. This competition leads to unpredictable ion suppression .

By utilizing (6-Methoxy-indan-1-yl)piperazine-d8 (where the piperazine ring is fully deuterated), the SIL-IS achieves exact chromatographic co-elution with the native analyte. Because they ionize simultaneously, any matrix-induced suppression experienced by the native analyte is proportionally experienced by the SIL-IS. Consequently, the ratio of the Analyte Peak Area to the IS Peak Area remains perfectly constant, creating a self-correcting mathematical system.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical protocol must not just measure a compound; it must continuously prove its own accuracy. The following Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol isolates the analyte while validating extraction efficiency.

Rationale for MCX SPE

The secondary amine of the piperazine ring has a pKa of ~9.8. By acidifying the sample to pH 3.0, the piperazine ring becomes fully protonated. The MCX cartridge captures this cation via strong ionic bonds, allowing aggressive organic washing (100% Methanol) to strip away neutral lipids before eluting the basic analyte with an alkalized solvent.

Step-by-Step Methodology

Phase 1: Sample Preparation & Self-Validation Setup

  • Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Validation Spikes:

    • Unknown Samples: Add 20 µL of SIL-IS (100 ng/mL).

    • Zero Sample: Matrix + SIL-IS only (Validates absence of unlabelled analyte in the IS).

    • Blank Sample: Matrix only (Validates absence of background MRM interference).

  • Acidification: Add 200 µL of 2% Formic Acid in water to drop the pH below 4.0, ensuring protonation of the piperazine ring.

Phase 2: MCX Solid Phase Extraction 4. Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge. 5. Loading: Apply the acidified sample to the cartridge at a flow rate of 1 mL/min. 6. Washing (Critical Step): Wash with 1 mL 2% Formic Acid (removes aqueous salts), followed by 1 mL 100% Methanol (removes neutral phospholipids). 7. Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide (


) in Methanol. The high pH neutralizes the piperazine ring, breaking the ionic bond with the sorbent.
8. Reconstitution:  Evaporate the eluate under 

gas at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Table 2: LC-MS/MS MRM Parameters (ESI+)

Chromatography: C18 Column, Mobile Phase A (0.1% Formic acid in


), Mobile Phase B (0.1% Formic acid in Acetonitrile).
CompoundPrecursor Ion (

)
Product Ion (m/z)Collision Energy (eV)Purpose
(6-MeO-indan-1-yl)piperazine 233.2147.125Quantifier (Loss of piperazine)
(6-MeO-indan-1-yl)piperazine 233.2115.140Qualifier (Further loss of

)
(6-MeO-indan-1-yl)piperazine-d8 241.2147.125SIL-IS Quantifier

Workflow Visualization

Workflow step1 1. Matrix Aliquot (Plasma/Urine) step2 2. Spike SIL-IS (6-MeO-IAP-d8) step1->step2 step3 3. Acidification (2% Formic Acid) step2->step3 step4 4. MCX SPE (Cation Exchange) step3->step4 step5 5. Wash Step (MeOH: Removes Lipids) step4->step5 step6 6. Elution (5% NH4OH in MeOH) step5->step6 step7 7. LC-MS/MS (ESI+ MRM) step6->step7

Self-validating SPE and LC-MS/MS workflow for (6-Methoxy-indan-1-yl)piperazine quantification.

References

  • NPS chemistry, classification, and metabolism. ResearchGate. Available at:[Link]

  • ISO 17034:2016 - General requirements for the competence of reference material producers. International Organization for Standardization. Available at:[Link]

  • ANSI/ASB Standard 036, Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Available at:[Link]

Safety & Regulatory Compliance

Safety

(6-Methoxy-indan-1-yl)piperazine proper disposal procedures

Topic: (6-Methoxy-indan-1-yl)piperazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1] Executive Summary & Safety Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (6-Methoxy-indan-1-yl)piperazine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide[1]

Executive Summary & Safety Profile

(6-Methoxy-indan-1-yl)piperazine is a piperazine-derivative often utilized as a pharmaceutical intermediate or research ligand (e.g., in serotonergic or melatonergic receptor studies).[1] Due to the lack of a globally standardized Safety Data Sheet (SDS) for this specific research chemical, Structure-Activity Relationship (SAR) protocols must be applied.[1]

Treat this substance as a High-Hazard Research Chemical.

Predicted Hazard Matrix (SAR Analysis)
Hazard ClassClassificationRationale
Health Hazard Acute Tox. 4 / Sensitizer Piperazine moieties are known respiratory and skin sensitizers.[1][2] Indane derivatives often possess CNS activity.
Physical Hazard Corrosive / Irritant Secondary amines (piperazines) are alkaline and can cause severe eye/skin irritation or burns (pH > 11 in solution).
Reactivity Incompatible CRITICAL: Do not mix with Nitrites or Nitrous Acid. Risk of forming carcinogenic N-nitrosamines.[1]

Pre-Disposal Characterization

Before disposal, you must characterize the waste stream to ensure regulatory compliance (RCRA in US, REACH in EU).

  • Chemical Family: Organic Amine / Heterocyclic Compound.

  • Physical State: Typically a solid (hydrochloride salt) or viscous oil (free base).

  • Waste Code (US RCRA): Not explicitly listed (P or U list). Must be characterized by characteristic:

    • D002 (Corrosivity): If pH ≥ 12.5 (aqueous solutions).

    • D001 (Ignitability): If dissolved in flammable solvents (MeOH, EtOH).

Decision Matrix: Waste Stream Segregation

Use the following logic flow to determine the correct waste container.

DisposalMatrix Start Identify Waste Form IsSolid Solid / Powder? Start->IsSolid IsLiquid Liquid / Solution? Start->IsLiquid SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) IsSolid->SolidWaste Pure Substance or Contaminated Wipes SolventCheck Solvent Type? IsLiquid->SolventCheck Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic (MeOH, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Basic Waste (pH > 7) SolventCheck->Aqueous Water-based

Caption: Decision matrix for segregating (6-Methoxy-indan-1-yl)piperazine waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Salts)

For expired stocks, synthesis failures, or spill residues.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95/P100 particulate respirator if handling fine powder outside a fume hood.

  • Container Selection: Wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Transfer:

    • Transfer solid material carefully to avoid dust generation.[3][4][5]

    • Do NOT dissolve in solvent solely for disposal purposes (increases waste volume and hazard).

  • Labeling:

    • Label as "Hazardous Waste - Solid, Toxic." [1]

    • Chemical Name: "(6-Methoxy-indan-1-yl)piperazine."[1][6][7]

    • Constituents: "100% Organic Amine."

  • Deactivation: None required for solids. Do not add oxidizers.[4]

Protocol B: Liquid Waste (Mother Liquors / HPLC Waste)

For reaction mixtures or dissolved samples.[1]

  • Segregation:

    • Organic Solvents: Segregate into "Halogenated" or "Non-Halogenated" carboys based on the solvent used (e.g., DCM vs. Methanol).

    • Aqueous Layers: If the compound was extracted into an aqueous acid/base, check pH.

  • pH Adjustment (If Aqueous):

    • If pH < 2 or > 12.5, neutralize to pH 5–9 using dilute Sulfuric Acid (

      
      ) or Sodium Hydroxide (
      
      
      
      ).
    • Caution: Exothermic reaction. Perform in an ice bath.

  • Incompatibility Check:

    • NEVER mix with waste streams containing Nitrites (

      
      ), Nitrates , or Chromic Acid .[1]
      
    • Reason: Piperazine secondary amines react rapidly with nitrosating agents to form carcinogenic N-nitrosamines.[1]

Protocol C: Contaminated Labware (Sharps & Glass)
  • Syringes/Needles: Dispose of immediately in a rigid Red Sharps Container. Do not recap.

  • Glassware: Triple rinse with a suitable solvent (e.g., Methanol).

    • Collect the first rinse as Hazardous Liquid Waste (Protocol B).

    • Defaced, rinsed glassware can be disposed of in the broken glass box (unless local EHS requires all chemical glass to be treated as hazardous).

Emergency Procedures: Spill Response

Scenario: 500 mg powder spill on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Don chemical-resistant gloves, goggles, and respiratory protection.

  • Containment:

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersal.

    • Do NOT dry sweep.

  • Cleanup:

    • Wipe up the material from the outside in.

    • Place all wipes into a plastic bag, seal it, and place that bag into the Solid Hazardous Waste container.

  • Surface Decontamination:

    • Wash the surface with a 1% Acetic Acid solution (to solubilize the amine), followed by soap and water.

Regulatory & Compliance Data

RegulationStatus / Requirement
US EPA (RCRA) Not P-listed or U-listed.[1] Classify by characteristic (Ignitable D001 or Corrosive D002) if applicable. Otherwise, manage as "Non-RCRA Regulated Hazardous Waste" (state dependent).
EU REACH Treat as SVHC (Substance of Very High Concern) candidate due to piperazine/indane structural alerts. Incineration required.
DOT / IATA Likely UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).[1] Check specific salt form.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine.[2][3][5][8][9][10][11] Retrieved from ECHA Database. [1]

  • PubChem. (2024). Compound Summary: 1-(4-Methoxyphenyl)piperazine (Analogous Hazard Profile).[1] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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